MAP17
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H18F2N6O2 |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
2-[2-(2,4-difluorophenyl)-1,2,4-triazol-3-yl]-N,1-dimethyl-5,6-dihydropyrazolo[1,5-d][1,4]benzoxazepine-9-carboxamide |
InChI |
InChI=1S/C22H18F2N6O2/c1-12-19(21-26-11-27-30(21)17-6-4-14(23)10-16(17)24)28-29-7-8-32-18-9-13(22(31)25-2)3-5-15(18)20(12)29/h3-6,9-11H,7-8H2,1-2H3,(H,25,31) |
Clave InChI |
MUJJVOYNTCTXIC-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Function of MAP17 Protein in Normal Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Membrane-Associated Protein 17 (MAP17), encoded by the PDZK1IP1 gene, is a small, non-glycosylated protein with a restricted expression pattern in normal human tissues. While its overexpression is a known hallmark of various carcinomas, its physiological role in normal, non-pathological cells is centered on the regulation of membrane transport and cellular homeostasis, primarily in specialized epithelial cells. In these cells, this compound functions as a crucial adaptor and regulatory protein, forming a scaffold with the PDZ-domain containing protein PDZK1 to modulate the activity of key ion and solute transporters. This guide provides an in-depth overview of this compound's function in normal cells, summarizing key molecular interactions, quantitative expression data, and detailed experimental protocols for its study.
Molecular Profile and Cellular Localization
This compound is a ~17 kDa protein characterized by two transmembrane domains and a C-terminal PDZ-binding motif (-STPM)[1]. This PDZ-binding domain is critical for its function, mediating the interaction with PDZ domain-containing proteins, most notably PDZK1 (also known as NHERF3)[1][2].
In normal human tissues, this compound expression is highly restricted. It is primarily found in the apical brush border of renal proximal tubular cells, as well as in epidermal keratinocytes and spermatids[3]. Its localization to the plasma membrane and the Golgi apparatus is consistent with its role as a "cargo" protein, involved in the trafficking and cell surface localization of its binding partners[4]. Within the kidney, its expression is most abundant in the S1 segment of the proximal tubule[5].
Core Function in Normal Physiology: The this compound-PDZK1 Scaffolding Complex
The principal function of this compound in normal cells is to act as a component of a larger protein complex scaffolded by PDZK1. This interaction is fundamental for the proper localization and regulation of various membrane transporters.
Regulation of Renal Solute Transport
The best-characterized role for this compound is in the kidney, where it is a key regulator of glucose and phosphate (B84403) reabsorption.
-
Activation of SGLT2: this compound is a necessary activator of the sodium-glucose cotransporter 2 (SGLT2), the primary transporter responsible for reabsorbing glucose from the glomerular filtrate[6]. Co-expression of this compound with SGLT2 in Xenopus oocytes increases SGLT2 activity by up to two orders of magnitude, without altering the quantity of SGLT2 protein at the cell surface[7]. This suggests this compound modulates the intrinsic activity of the transporter.
-
Interaction with NaPi-IIa: this compound is part of a heteromultimeric complex involving PDZK1 and the sodium-phosphate cotransporter IIa (NaPi-IIa)[2][5]. Within this complex, this compound serves as an apical anchoring site for PDZK1, which in turn organizes and stabilizes NaPi-IIa at the brush border membrane, thereby playing a role in phosphate homeostasis[5].
-
Modulation of Other Transporters: Through its interaction with the PDZK1 scaffold, this compound is brought into close proximity with other transporters, including the Na+/H+ exchanger 3 (NHE3), suggesting a broader role in coordinating ion transport in the proximal tubule[6].
This assembly of a multimeric complex allows cells to efficiently manage and adapt to varying ion and solute transport demands[3].
Signaling Pathways
In contrast to its role in cancer cells where it activates the Notch pathway by sequestering NUMB, in normal physiological contexts, this pathway remains inactivated[3][8]. The interaction between NUMB and the Notch Intracellular Domain (NICD) proceeds unimpeded, leading to NICD ubiquitination and degradation. This compound's signaling roles in normal cells appear to be mediated indirectly through its association with PDZK1, which can link to pathways such as the A-kinase anchor protein 2/protein kinase A (PKA) pathway[6].
Quantitative Data
Table 1: Functional Modulation of SGLT2 by this compound
| Experimental System | Parameter Measured | Result | Reference |
| Xenopus Oocytes | SGLT2 Activity Increase | ~100-fold (two orders of magnitude) | [7] |
| Opossum Kidney (OK) Cells | Phlorizin (SGLT inhibitor) Binding | Significantly increased with this compound co-expression | [7] |
| Human SGLT2 in Oocytes | AMG (glucose analog) Uptake | 150 ± 20 fold increase with this compound co-expression | |
| Human SGLT2 in Oocytes | Phlorizin Inhibition Constant (Ki) | ~30 nM | [6] |
Table 2: Relative mRNA Expression of PDZK1IP1 (this compound) in Normal Human Tissues
This table summarizes the median RNA-Seq expression data from the Genotype-Tissue Expression (GTEx) project, presented in Transcripts Per Million (TPM). Tissues with the highest expression are highlighted.
| Tissue | Median Expression (TPM) |
| Kidney - Cortex | 148.5 |
| Testis | 23.2 |
| Esophagus - Mucosa | 5.8 |
| Vagina | 5.1 |
| Skin - Sun Exposed (Lower leg) | 4.9 |
| Skin - Not Sun Exposed (Suprapubic) | 3.8 |
| Uterus | 1.6 |
| Prostate | 1.4 |
| Fallopian Tube | 1.2 |
| Cervix - Endocervix | 1.1 |
| Small Intestine - Terminal Ileum | 1.0 |
| Other tissues (e.g., Brain, Liver, Lung, Heart) | < 1.0 |
Data sourced from the GTEx Portal. Expression values below 1.0 TPM are generally considered low to negligible.
Visualizations: Pathways and Workflows
Diagram 1: this compound Functional Complex in a Renal Proximal Tubule Cell
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of this compound with the NaPi-IIa/PDZK1 protein complex in renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is a Necessary Activator of Renal Na+/Glucose Cotransporter SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
MAP17 Gene: A Comprehensive Technical Guide to its Structure, Chromosomal Location, and Signaling Roles
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the human MAP17 gene, also known as PDZK1IP1. The document elucidates its genomic architecture, precise chromosomal location, and its emerging role in critical cellular signaling pathways, offering valuable insights for the scientific and drug development communities.
Gene Structure and Variants
The this compound gene, or PDZK1IP1, is a protein-coding gene. In humans, the canonical transcript, designated ENST00000294338.7, is composed of five exons. The gene gives rise to a protein of 114 amino acids. While multiple splice variants have been identified, this guide focuses on the principal transcript as a reference for its structural organization.
Quantitative Gene Structure Data
The following table summarizes the key quantitative features of the this compound gene's canonical transcript (ENST00000294338.7).
| Feature | Description |
| Gene Name | PDZK1 interacting protein 1 |
| Gene Symbol | PDZK1IP1 |
| Aliases | This compound, DD96, SPAP |
| Ensembl ID | ENSG00000162366 |
| Canonical Transcript ID | ENST00000294338.7 |
| Number of Exons | 5 |
| Exon 1 Length | 115 bp (Coding: 38 bp) |
| Exon 2 Length | 62 bp (Coding: 62 bp) |
| Exon 3 Length | 100 bp (Coding: 100 bp) |
| Exon 4 Length | 114 bp (Coding: 114 bp) |
| Exon 5 Length | 447 bp (Coding: 29 bp) |
| Total Transcript Length | 838 bp |
| Coding Sequence (CDS) Length | 344 bp |
| Protein Length | 114 amino acids |
Chromosomal Location
The this compound gene is situated on the reverse strand of the short (p) arm of human chromosome 1.[1] Its precise genomic coordinates on the GRCh38 reference assembly are from base pair 47,183,582 to 47,191,398.[1] This specific locus is identified as chromosome band 1p33.
Experimental Protocols
The determination of the chromosomal location and gene structure of this compound relies on well-established molecular biology techniques.
Chromosomal Localization by Fluorescence In Situ Hybridization (FISH)
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize the location of a specific DNA sequence within the chromosomes. A DNA probe, complementary to the this compound gene sequence, is chemically labeled with a fluorescent dye. This probe is then hybridized to a sample of metaphase chromosomes prepared from cells. The fluorescent signal from the probe reveals the precise position of the this compound gene on the chromosome.
Detailed FISH Protocol:
-
Slide Preparation:
-
Prepare metaphase chromosome spreads on glass slides.
-
Treat slides with RNase A to remove cellular RNA.
-
Digest with pepsin to remove chromosomal proteins and improve probe accessibility.
-
Fix the chromosomes with paraformaldehyde.
-
Dehydrate the slides through an ethanol (B145695) series.[2][3]
-
-
Probe Labeling and Hybridization:
-
Label a DNA probe specific for the this compound gene with a fluorescent molecule.
-
Prepare a hybridization solution containing the labeled probe.
-
Denature the chromosomal DNA on the slide and the probe DNA by heating.
-
Apply the hybridization solution to the slide and incubate overnight to allow the probe to anneal to its complementary sequence on the chromosome.[2][3]
-
-
Post-Hybridization Washes and Detection:
-
Visualization:
-
Examine the slides using a fluorescence microscope equipped with the appropriate filters to detect the signals from the probe and the counterstain. The location of the fluorescent signal on a specific chromosome indicates the gene's locus.
-
Gene Structure Analysis by DNA Sequencing and Bioinformatics
The detailed exon-intron structure of the this compound gene is determined through a combination of cDNA sequencing and bioinformatic analysis.
-
cDNA Sequencing:
-
Isolate messenger RNA (mRNA) from cells expressing this compound.
-
Synthesize complementary DNA (cDNA) from the mRNA template using reverse transcriptase.
-
Amplify the this compound cDNA using the polymerase chain reaction (PCR).
-
Sequence the amplified cDNA to determine the exact order of its nucleotides.
-
-
Bioinformatic Analysis:
-
Align the obtained cDNA sequence with the human reference genome sequence.
-
The segments of the genomic DNA that match the cDNA sequence correspond to the exons.
-
The intervening non-matching sequences in the genomic DNA represent the introns.
-
Databases such as Ensembl and NCBI Gene provide curated information on the exon-intron boundaries and transcript variants based on extensive sequencing data.
-
Signaling Pathways Involving this compound
This compound has been implicated in the modulation of key cellular signaling pathways, notably the Notch and p38 mitogen-activated protein kinase (MAPK) pathways.
This compound and the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved pathway that plays a crucial role in cell fate decisions, proliferation, and differentiation.[5][6] Dysregulation of this pathway is often associated with cancer. This compound has been shown to activate the Notch pathway.[7] This is thought to occur through the interaction of this compound with NUMB, a negative regulator of Notch. By sequestering NUMB, this compound may prevent the degradation of the Notch Intracellular Domain (NICD), allowing it to translocate to the nucleus and activate target gene expression.[7]
Caption: this compound-mediated activation of the Notch signaling pathway.
This compound and the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to various extracellular stimuli, including stress signals and inflammatory cytokines, to regulate processes such as inflammation, apoptosis, and cell differentiation.[8][9] Some studies have indicated that this compound can suppress the activation of the p38 signaling pathway.[10] The precise mechanism of this inhibition is an area of active investigation.
Caption: Inhibitory effect of this compound on the p38 MAPK signaling pathway.
References
- 1. PDZK1IP1 - Wikipedia [en.wikipedia.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 4. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 5. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PDZK1IP1 PDZK1 interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
MAP17 Protein: Structure, Function, and Therapeutic Implications
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the Membrane-Associated Protein 17 (MAP17), also known as PDZK1 Interacting Protein 1 (PDZK1IP1). We delve into its molecular structure, functional domains, and its intricate role in various cellular signaling pathways. This guide is intended to serve as a core resource for scientists and researchers investigating this compound's role in physiology and its potential as a therapeutic target in oncology and inflammatory diseases.
Protein Structure and Topology
This compound is a small (~17 kDa), non-glycosylated membrane-associated protein.[1][2] It is typically localized to the plasma membrane and the Golgi apparatus.[1][3][4] The protein's architecture is fundamental to its function as a cargo and scaffolding protein.
Key Structural Features:
-
N-Terminus: Contains a hydrophobic region of approximately 13 amino acids.[5][6][7]
-
Transmembrane Domains: The protein possesses two transmembrane regions that anchor it within the cellular membranes.[1][2][3][4]
-
C-Terminus: A 61-amino acid intracellular region which is critical for its protein-protein interactions.[5][7] This tail contains a canonical Type I PDZ-binding motif.[1][3][5]
-
PDZ-Binding Motif: The terminal four amino acids of the C-terminus, -STPM (Ser-Thr-Pro-Met), constitute a classic PDZ-binding motif.[8][9] This domain is essential for the majority of this compound's known functions.[10][11]
-
Oligomerization: Evidence suggests that this compound can form homodimers, potentially through a disulfide bond involving an intracellular cysteine residue.[9]
The precise three-dimensional structure of isolated this compound is not fully resolved, but its topology as a two-pass transmembrane protein is well-established. A recent cryo-EM structure of the human SGLT2-MAP17 complex has provided significant insights into its conformation when interacting with a partner protein.[12]
Functional Domains and Molecular Interactions
The functionality of this compound is primarily driven by its C-terminal PDZ-binding domain, which mediates its interaction with a host of scaffolding proteins, transporters, and signaling molecules.
The -STPM motif is the protein's primary functional unit, allowing this compound to act as an adapter or cargo protein. Disruption or deletion of this motif abrogates its key oncogenic and signaling activities.[3][10]
Key Interacting Partners:
-
PDZK1 (NHERF3): This is one of the first and most well-characterized interacting partners of this compound.[13][14] PDZK1 is a scaffolding protein with four PDZ domains, and this compound has been shown to interact strongly with its fourth PDZ domain.[8][13][15] This interaction is crucial for assembling multi-protein complexes at the apical membrane of epithelial cells, particularly in the kidney.[13][15]
-
Other NHERF Family Proteins: this compound can also interact with other members of the Na+/H+ Exchanger Regulatory Factor (NHERF) family, including NHERF1, NHERF2, and IKEPP (NHERF4), via their respective PDZ domains.[16][17][18]
-
NUMB: this compound physically interacts with the cell fate determinant protein NUMB.[3] This interaction, mediated by the PDZ-binding domain, leads to the sequestration of NUMB, preventing it from targeting the Notch intracellular domain for degradation.[3]
-
Ion and Solute Transporters: this compound associates with several transporters, often as part of a larger complex with PDZK1. These include the sodium-phosphate cotransporter NaPi-IIa (SLC34A1) [13][15][19] and the sodium-glucose cotransporter SGLT2 (SLC5A2) .[8][20] this compound is, in fact, an essential accessory subunit for SGLT2 function.[8] It is also reported to interact with the Na+/H+ exchanger NHE3 .[16][17]
Role in Cellular Signaling Pathways
This compound's interactions with key regulatory proteins allow it to modulate several critical signaling pathways, contributing to both normal physiology and disease pathology, particularly in cancer.
This compound is a potent activator of the Notch signaling pathway. By binding to and sequestering NUMB, this compound prevents the ubiquitination and subsequent degradation of the Notch Intracellular Domain (NICD).[3] This leads to the accumulation and nuclear translocation of NICD, resulting in the transcriptional activation of Notch target genes like HES1.[3][5] This mechanism is linked to an increase in the cancer stem cell pool and a more dedifferentiated tumor phenotype.[3]
Caption: this compound activates the Notch pathway by sequestering NUMB.
A primary function of this compound in cancer cells is the elevation of intracellular Reactive Oxygen Species (ROS).[4][10] This increase in oxidative stress acts as a secondary signaling cascade, leading to the potent activation of the pro-survival PI3K/AKT pathway.[1][21] ROS-mediated activation of AKT promotes cell survival and confers resistance to apoptosis, for instance, by protecting cells from c-Myc-induced apoptosis under low-serum conditions.[1][21] This pathway is also implicated in the activation of Wnt and p53 signaling.[22][23]
Caption: this compound promotes cell survival via ROS-mediated PI3K/AKT activation.
In polarized epithelial cells, this compound functions as a key regulator of membrane protein localization and activity. By anchoring the scaffolding protein PDZK1 to the apical membrane, it facilitates the formation of large, functional transporter complexes.[13][15] This is critical for the proper function of NaPi-IIa in phosphate (B84403) reabsorption and SGLT2 in glucose reabsorption in the kidney.[8][13][15]
Caption: this compound-PDZK1 complex scaffolding ion transporters at the membrane.
Quantitative Data Summary
The following tables summarize key quantitative and relational data regarding this compound's expression and interactions.
Table 1: this compound Expression in Human Cancers
| Cancer Type | Expression Status | Prevalence in Late-Stage/Metastatic Tumors | Correlation with Progression | Reference(s) |
|---|---|---|---|---|
| General Carcinomas | Overexpressed | 50% - 90% | Strong Positive | [3][7][10] |
| Breast Cancer | Overexpressed | High | Strong Positive | [3][10] |
| Ovarian Cancer | Overexpressed | High | Strong Positive | [3][7] |
| Prostate Cancer | Overexpressed | High | Strong Positive | [3][7] |
| Lung Cancer | Overexpressed | High | Positive | [2][13] |
| Cervical Cancer | Overexpressed | High | Strong Positive | [3][7] |
| Glioblastomas | Overexpressed | High | Strong Positive | [3] |
| Laryngeal Cancer | Overexpressed | High | Positive | [7] |
| Colon Cancer | Overexpressed | High | Positive |[13] |
Table 2: Summary of Key this compound Protein Interactions
| Interacting Protein | This compound Domain Involved | Functional Consequence | Method(s) of Detection | Reference(s) |
|---|---|---|---|---|
| PDZK1 (NHERF3) | C-Terminal PDZ-binding motif (-STPM) | Anchoring, complex formation | Y2H, Co-IP | [8][13][15] |
| NUMB | C-Terminal PDZ-binding motif (-STPM) | Sequestration, Notch activation | Y2H, Co-IP, PLA | [3] |
| NaPi-IIa (SLC34A1) | N-Terminus (indirectly) / Full Protein | Regulation of localization and activity | Y2H, Co-transfection | [13][15][16] |
| SGLT2 (SLC5A2) | Transmembrane domains | Required accessory subunit for function | Expression Cloning, Co-expression | [8] |
| NHERF1 / NHERF2 / NHERF4 | C-Terminal PDZ-binding motif (-STPM) | Complex formation, transporter regulation | Y2H, Co-transfection |[16][17][18] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound. Below are protocols for two key experimental approaches used to investigate its function.
This protocol details the steps to confirm the physical interaction between this compound and NUMB in a cellular context.
Objective: To immunoprecipitate endogenous NUMB from cell lysates and detect co-precipitated, ectopically expressed this compound by Western blot.
Materials:
-
HeLa or T47D cells
-
Expression vector for full-length this compound (with a tag like HA or FLAG for easier detection)
-
Lipofectamine 3000 or similar transfection reagent
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail
-
Wash Buffer: Lysis buffer with 0.1% NP-40
-
Anti-NUMB antibody (for immunoprecipitation)
-
Anti-MAP17 or anti-tag antibody (for Western blot detection)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Methodology:
-
Cell Culture and Transfection:
-
Plate HeLa or T47D cells to be 70-80% confluent on the day of transfection.
-
Transfect cells with the this compound expression vector or an empty vector (EV) control using Lipofectamine 3000 according to the manufacturer's protocol.
-
Incubate for 48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each 10 cm plate. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Reserve 50 µL as "Input" control.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add 2-4 µg of anti-NUMB antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes to elute proteins.
-
-
Western Blot Analysis:
-
Load the eluate and the "Input" control onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-MAP17 (or anti-tag) antibody.
-
Develop the blot using an appropriate secondary antibody and chemiluminescence substrate. A band for this compound should be present in the NUMB-IP lane from this compound-transfected cells but not in the empty vector control.[3]
-
Caption: Workflow for Co-Immunoprecipitation of the this compound-NUMB complex.
This protocol uses the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFH-DA) to quantify changes in intracellular ROS levels following this compound expression.
Objective: To measure the relative levels of intracellular ROS in cells with and without this compound overexpression.
Materials:
-
Rat1Myc cells or other suitable cell line
-
This compound expression vector and empty vector control
-
DCFH-DA probe (e.g., from Millipore Sigma)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorometer or fluorescence microscope/flow cytometer
Methodology:
-
Cell Preparation:
-
Transfect cells with this compound or empty vector as described in Protocol 5.1.
-
Plate cells in a 96-well plate (for fluorometer) or on coverslips (for microscopy) 24 hours before the assay.
-
-
Probe Loading:
-
Prepare a 10 µM working solution of DCFH-DA in HBSS or serum-free media immediately before use.
-
Wash the cells once with warm HBSS.
-
Add the 10 µM DCFH-DA solution to the cells and incubate for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
-
ROS Measurement:
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Add fresh HBSS or media to the cells.
-
Measure fluorescence immediately. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
For Fluorometer: Read fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
For Flow Cytometry/Microscopy: Acquire data using a FITC filter set.
-
-
Data Analysis:
-
For plate reader data, subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence intensity of this compound-expressing cells to that of the empty vector control cells.
-
An increase in fluorescence intensity in this compound-expressing cells indicates a higher level of intracellular ROS.[1][21] An antioxidant like N-acetylcysteine can be used as a control to confirm the signal is ROS-dependent.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound Is a Necessary Activator of Renal Na+/Glucose Cotransporter SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. This compound, a ROS-dependent oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia-dependent expression of this compound coordinates the Warburg effect to tumor growth in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9kmn - Structure of hSGLT2-MAP17 complex in the substrate-bound inward-facing conformation - Summary - Protein Data Bank Japan [pdbj.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Dr. Jekyll and Mr. Hyde: this compound’s up-regulation, a crosspoint in cancer and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions of this compound with the NaPi-IIa/PDZK1 protein complex in renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Interaction of this compound with NHERF3/4 induces translocation of the renal Na/Pi IIa transporter to the trans-Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scite.ai [scite.ai]
- 20. PDZK1IP1 PDZK1 interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. This compound inhibits Myc-induced apoptosis through PI3K/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Post-Translational Modification Landscape of MAP17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Membrane-Associated Protein 17 (MAP17) is a small, 17 kDa protein increasingly implicated in a range of physiological and pathological processes, most notably in cancer and inflammatory diseases. While the functional consequences of this compound overexpression are being progressively elucidated, its own regulation via post-translational modifications (PTMs) remains a critical area of investigation. This technical guide synthesizes the current understanding of this compound PTMs, provides an in-depth look at the signaling pathways it modulates, and offers detailed experimental protocols for the study of these processes.
Direct Post-Translational Modifications of this compound
Current research indicates that this compound is a non-glycosylated protein.[1][2][3][4][5][6][7] This has been consistently reported in multiple studies. However, there is a notable lack of direct evidence for other common PTMs such as phosphorylation, ubiquitination, SUMOylation, or acetylation occurring on the this compound protein itself. Future proteomic studies will be instrumental in definitively characterizing the full PTM profile of this compound.
This compound-Modulated Signaling Pathways and Downstream PTM Events
Although direct modification of this compound is not yet established, its overexpression profoundly impacts the PTM status of key proteins in several critical signaling pathways. This compound's influence is often mediated through its C-terminal PDZ-binding domain, which facilitates protein-protein interactions.[1][8]
The PI3K/AKT Signaling Pathway
This compound expression has been shown to activate the PI3K/AKT pathway, a central regulator of cell survival, growth, and proliferation.[2][3][9] This activation is, at least in part, mediated by an increase in reactive oxygen species (ROS).[2] A key event in this pathway is the phosphorylation of AKT.
Experimental Evidence:
-
Overexpression of this compound in Rat1 fibroblasts protects them from c-Myc-induced apoptosis.[2]
-
This protective effect is associated with the activation of AKT, as measured by its phosphorylation at Threonine 308.[2]
-
Antioxidant treatment prevents AKT phosphorylation in this compound-expressing cells under serum starvation, confirming the role of ROS in this process.[5]
Quantitative Data Summary:
| Cell Line | Condition | Effect of this compound Overexpression | Key PTM Event | Reference |
| Rat1 fibroblasts | Serum starvation | Reduced caspase-3 activity by up to 60% | Increased AKT phosphorylation (Thr308) | [1] |
| Rat1/c-Myc fibroblasts | Serum starvation | Protection from apoptosis | ROS-mediated AKT phosphorylation (Thr308) | [2] |
Signaling Pathway Diagram:
Caption: this compound induces ROS, leading to AKT phosphorylation and promotion of cell survival.
The Notch Signaling Pathway
This compound overexpression activates the Notch signaling pathway, which is crucial for cell fate decisions and is often dysregulated in cancer.[1][4][8] This activation is achieved by this compound sequestering NUMB, a negative regulator of Notch.[4] NUMB facilitates the ubiquitination and subsequent degradation of the Notch intracellular domain (NICD).[4]
Experimental Evidence:
-
This compound interacts with NUMB, preventing it from promoting the ubiquitination of NICD.[4]
-
This leads to the accumulation and nuclear translocation of NICD, resulting in the activation of Notch target genes.[4]
Logical Relationship Diagram:
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound inhibits Myc-induced apoptosis through PI3K/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound and SGLT1 Protein Expression Levels as Prognostic Markers for Cervical Tumor Patient Survival | PLOS One [journals.plos.org]
- 7. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dr. Jekyll and Mr. Hyde: this compound’s up-regulation, a crosspoint in cancer and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
MAP17 Expression in Human Tissues: A Technical Guide for Researchers
Introduction
MAP17, a small 17-kDa non-glycosylated membrane protein also known as PDZK1IP1, has emerged as a significant player in tumorigenesis and inflammation.[1] While its expression in normal human tissues is highly restricted, this compound is frequently overexpressed in a wide array of human carcinomas, where its presence often correlates with tumor progression and a more dedifferentiated phenotype.[1][2][3] This technical guide provides a comprehensive overview of this compound expression in different human tissues, details key experimental protocols for its detection, and elucidates its involvement in critical signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals.
This compound Expression in Normal and Cancerous Tissues
Expression in Normal Human Tissues
This compound expression in healthy adult tissues is limited. It is primarily found in the proximal tubular epithelial cells of the kidney. Additionally, expression has been noted in epidermal keratinocytes and spermatids. This restricted expression pattern contrasts sharply with its widespread upregulation in cancerous tissues.
Overexpression in Human Carcinomas
A substantial body of evidence demonstrates the overexpression of this compound in a multitude of human cancers.[1][2] This upregulation is a common feature of carcinomas and is often linked to advanced tumor stages and poorer prognoses.[1][4]
The following tables summarize quantitative data on this compound expression in different human cancers, as determined by immunohistochemistry (IHC) and reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Table 1: this compound Protein Expression in Human Cancers (Immunohistochemistry)
| Cancer Type | Percentage of Cases with this compound Expression | Key Findings & Correlations | Reference |
| Breast Cancer | 60% of human mammary tumors | Expression increases with tumor stage and is strongly correlated with tumoral progression. Not expressed in normal or benign neoplasias. | [5][6] |
| Colorectal Cancer | High expression (>30% of cancer cells) is a prognostic marker for worse 3-year progression-free survival (35.2% vs. 91%) and 5-year overall survival (40.8% vs. 91%). | Expression of >10% correlates with advanced disease stage. | [7] |
| Cervical Cancer | ~70% of tumors show expression. 18% negative, 61% intermediate levels, 21% very high levels. | Not expressed in adenoma tumors. High levels of both this compound and SGLT1 are markers for good prognosis after cisplatin (B142131) plus radiotherapy. | [8] |
| Ovarian Carcinoma | 36.9% of 111 cases were positive. | Overexpression strongly correlates with tumoral progression. | [2][6] |
| Prostate Cancer | Expression strongly correlates with tumoral progression (P < 0.0001). | Higher levels of staining are observed in adenocarcinoma lesions compared to benign prostatic tissue and prostatic intraepithelial neoplasia. | [2][3][9] |
| Lung Cancer | Significantly upregulated in carcinomas compared with adjacent healthy lung tissues. | Higher expression in adenocarcinomas. | [10] |
| Rectal Cancer | 69% of tumors exhibited high expression. | High this compound expression is associated with a worse response to anticancer treatments. | [11] |
Table 2: this compound mRNA Expression in Human Cancers (RT-qPCR)
| Cancer Type | Fold Change/Expression Level | Key Findings & Correlations | Reference |
| Hepatocellular Carcinoma (HCC) | 62.90% of tumors showed a ≥ 2-fold increase compared to peritumoral tissues. | Significantly increased mRNA expression in HCC relative to peritumoral liver tissues. | [12] |
| Non-Small Cell Lung Cancer (NSCLC) | Significantly upregulated in carcinomas compared with adjacent healthy lung tissues. | Higher expression in NSCLC cell lines (A549, Calu-3, H1975, and H2228) compared to normal human lung cell line MRC-5. | [10] |
Signaling Pathways Involving this compound
This compound overexpression induces significant changes in cellular signaling, primarily through the generation of reactive oxygen species (ROS).[13] This increase in ROS acts as a second messenger, activating several pro-tumorigenic pathways.[5][7]
This compound-Induced ROS and Downstream Signaling
Overexpression of this compound leads to an increase in intracellular ROS, which in turn activates the PI3K/AKT and Wnt signaling pathways, while also influencing the p53 and p38 MAPK pathways.[7][10][14]
Caption: this compound-induced ROS activates multiple signaling pathways.
This compound and the Notch Signaling Pathway
This compound can activate the Notch signaling pathway through its interaction with NUMB, a known inhibitor of Notch. By binding to NUMB, this compound prevents it from promoting the degradation of the Notch intracellular domain (NICD), leading to increased NICD levels and subsequent activation of Notch target genes. This contributes to an increase in cancer stem cell-like properties.[2]
Caption: this compound activates Notch signaling by sequestering NUMB.
Experimental Protocols for this compound Detection
Accurate and reliable detection of this compound is crucial for both research and potential clinical applications. The following sections provide detailed methodologies for immunohistochemistry, Western blotting, and RT-qPCR.
Experimental Workflow Overview
The general workflow for analyzing this compound expression in tissue samples involves sample acquisition and preparation, followed by specific detection methods and data analysis.
Caption: Workflow for this compound expression analysis.
Immunohistochemistry (IHC)
IHC is a powerful technique for visualizing the in-situ expression and localization of this compound in tissue sections.
Table 3: Validated Antibodies for this compound Immunohistochemistry
| Antibody | Host | Clonality | Recommended Dilution | Reference |
| Anti-Map17 antibody [EPR10372] | Rabbit | Monoclonal | 1:100 | |
| This compound Antibody (NBP1-84290) | Rabbit | Polyclonal | 1:200 - 1:500 | |
| Anti-MAP17 Antibody, clone 165C | Mouse | Monoclonal | 1:500 - 1:2,000 |
Protocol for Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a suitable blocking serum (e.g., normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with the primary this compound antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting
Western blotting is used to quantify the total amount of this compound protein in tissue or cell lysates.
Table 4: Validated Antibodies for this compound Western Blotting
| Antibody | Host | Clonality | Recommended Dilution | Reference |
| Anti-Map17 antibody [EPR10372] | Rabbit | Monoclonal | Varies by batch | |
| This compound Antibody (NB400-151) | Rabbit | Polyclonal | Not specified | |
| This compound Antibody (NBP1-84290) | Rabbit | Polyclonal | 0.04 - 0.4 µg/ml | |
| Anti-MAP17 Antibody, clone 165C | Mouse | Monoclonal | 1.0 µg/mL |
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein lysate on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary this compound antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is a sensitive method for quantifying this compound mRNA expression levels.
Table 5: Validated RT-qPCR Primers for Human this compound
| Primer | Sequence (5' to 3') |
| Forward | ATCCTGACCGTCGGAAACAAGG |
| Reverse | CTCGGGCACATTCTCATAGGCA |
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit or TRIzol reagent.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for this compound and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene.
-
Conclusion
This compound is a protein with highly restricted expression in normal tissues but is frequently overexpressed in a wide range of human carcinomas, where it plays a significant role in promoting tumorigenesis through the activation of various signaling pathways. The methodologies and data presented in this guide provide a solid foundation for researchers investigating the role of this compound in cancer and other diseases. Further research into the intricate mechanisms of this compound action and its potential as a therapeutic target and biomarker is warranted.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound overexpression is a common characteristic of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breast tumor cells promotes the horizontal propagation of EMT, stemness, and metastasis by transferring the this compound protein between subsets of neoplastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38α limits the contribution of this compound to cancer progression in breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound predicts sensitivity to platinum-based therapy, EGFR inhibitors and the proteasome inhibitor bortezomib in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound contributes to non-small cell lung cancer progression via suppressing miR-27a-3p expression and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 14. This compound is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Subcellular Localization of MAP17 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP17 (Membrane-Associated Protein 17), also known as PDZK1IP1, is a small, 17 kDa non-glycosylated protein that is increasingly implicated in the progression of various human cancers.[1][2][3] Its overexpression is a common feature in many carcinomas and is often correlated with increased tumor grade and malignancy.[4][5] Understanding the precise subcellular localization of this compound is critical for elucidating its function in cancer pathogenesis and for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the subcellular distribution of this compound in cancer cells, detailed experimental protocols for its detection, and a summary of its involvement in key signaling pathways.
Data Presentation: Subcellular Localization of this compound
The subcellular localization of this compound has been investigated in various cancer cell types, primarily through techniques such as immunofluorescence, immunohistochemistry, and subcellular fractionation followed by Western blotting. While precise quantitative data on the percentage of this compound in each subcellular compartment is not extensively documented in the literature, a consistent pattern of localization has emerged.
Table 1: Subcellular Localization of this compound in Cancer Cells
| Subcellular Compartment | Predominant Localization | Cancer Types | Key Interacting Proteins | References |
| Plasma Membrane | Yes | Carcinomas (general), Breast Cancer, Lung Cancer, Cervical Cancer, Ovarian Cancer, Prostate Cancer | PDZK1 (NHERF3), SGLT1/2 | [1][4][6] |
| Golgi Apparatus | Yes | Carcinomas (general) | PDZK1 | [1][6] |
| Cytoplasm | Diffuse/Vesicular | Noted in some studies, but less prominent than membrane localization | NUMB | [1][7] |
| Nucleus | Not typically observed | - | - | [1] |
| Mitochondria | Not typically observed | - | - | [8] |
Note: The localization of this compound to the plasma membrane is crucial for its function, as it acts as a cargo protein that interacts with PDZ domain-containing proteins like PDZK1 to regulate the membrane localization and activity of various transporters.[4][6]
Experimental Protocols
Accurate determination of this compound subcellular localization is paramount for functional studies. The following are detailed methodologies for key experiments.
Immunofluorescence (IF) Staining for this compound in Cultured Cancer Cells
This protocol describes the visualization of this compound in fixed cancer cells using fluorescently labeled antibodies.
Materials:
-
Cancer cell line of interest (e.g., HeLa, T47D, A549)
-
Glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary Antibody: Anti-MAP17 antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Seed cancer cells onto glass coverslips or chamber slides and culture until they reach 60-80% confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the diluted anti-MAP17 primary antibody overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a confocal microscope.
Immunohistochemistry (IHC) for this compound in Tumor Tissues
This protocol outlines the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 5% normal goat serum in PBS
-
Primary Antibody: Anti-MAP17 antibody
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution.
-
Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Wash with PBS.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-MAP17 primary antibody overnight at 4°C.
-
Washing: Wash slides with PBS (3 x 5 minutes).
-
Secondary Antibody Incubation: Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Wash slides with PBS (3 x 5 minutes).
-
Detection: Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Washing: Wash slides with PBS (3 x 5 minutes).
-
Chromogen Application: Apply DAB substrate solution and incubate until the desired brown color intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Subcellular Fractionation and Western Blotting for this compound
This protocol describes the separation of cellular components into distinct fractions to determine the relative abundance of this compound in each.
Materials:
-
Cultured cancer cells
-
PBS
-
Cell Lysis Buffer for Cytoplasmic Fraction (e.g., hypotonic buffer with a mild detergent like digitonin (B1670571) or NP-40)
-
Nuclear Extraction Buffer (e.g., high salt buffer)
-
Membrane Fractionation Buffer
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge and ultracentrifuge
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary antibodies: Anti-MAP17, and antibodies for subcellular markers (e.g., GAPDH for cytoplasm, Histone H3 for nucleus, Cadherin for plasma membrane)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Harvest: Harvest cultured cancer cells and wash with ice-cold PBS.
-
Cytoplasmic Fraction Isolation:
-
Resuspend the cell pellet in ice-cold hypotonic lysis buffer with protease inhibitors.
-
Incubate on ice to allow cells to swell.
-
Lyse the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
Centrifuge at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the nuclear pellet with lysis buffer.
-
Resuspend the pellet in Nuclear Extraction Buffer with protease inhibitors.
-
Incubate on ice with intermittent vortexing to lyse the nuclei.
-
Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris. The supernatant is the nuclear fraction.
-
-
Membrane Fraction Isolation:
-
The initial supernatant (from the cytoplasmic fraction step) can be further centrifuged at a higher speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a blotting membrane.
-
Probe the membrane with the anti-MAP17 primary antibody and appropriate subcellular marker antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
Signaling Pathways and Logical Relationships
This compound's role in cancer is multifaceted, involving its participation in several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
This compound interaction with the PDZK1 scaffolding protein.
This compound-induced ROS production and PI3K/Akt signaling.
This compound-mediated activation of the Notch signaling pathway.
Conclusion
The subcellular localization of this compound to the plasma membrane and Golgi apparatus is a key determinant of its oncogenic functions. By interacting with scaffolding proteins and influencing critical signaling pathways involved in oxidative stress, cell survival, and stemness, this compound plays a significant role in cancer progression. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the role of this compound in cancer and to explore its potential as a therapeutic target. Further quantitative proteomic studies are warranted to delineate the precise distribution of this compound in different cancer types and its dynamic relocalization in response to therapeutic interventions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Dr. Jekyll and Mr. Hyde: this compound’s up-regulation, a crosspoint in cancer and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cnio.es [cnio.es]
- 8. This compound inhibits Myc-induced apoptosis through PI3K/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of MAP17 in Cellular Homeostasis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Membrane-Associated Protein 17 (MAP17), a small, 17 kDa non-glycosylated protein, has emerged from relative obscurity as a significant modulator of cellular homeostasis, with profound implications in pathophysiology, particularly in oncology and inflammatory diseases. Initially identified for its overexpression in carcinomas, this compound is now understood to be a dynamic cargo protein that influences a multitude of cellular processes. Its primary mechanism involves the induction of reactive oxygen species (ROS), which act as second messengers to trigger a cascade of downstream signaling events. In normal cells, this ROS increase can lead to senescence or apoptosis, acting as a homeostatic control mechanism. However, in the context of cancer, this compound-induced oxidative stress promotes a tumorigenic phenotype characterized by enhanced proliferation, decreased apoptosis, and increased migration. This compound exerts its influence through critical signaling hubs, including the PI3K/AKT and Notch pathways, and plays a significant role in modulating the inflammatory microenvironment. This guide provides a comprehensive technical overview of the core functions of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks to support advanced research and therapeutic development.
Core Characteristics of this compound
This compound, also known as PDZK1IP1, is a small membrane protein with a molecular weight of approximately 17 kDa.[1] Structurally, it is non-glycosylated and features two transmembrane regions, a hydrophobic N-terminus, and a C-terminal PDZ-binding domain (STPM motif).[1][2][3] This PDZ-binding domain is crucial for its function, mediating interactions with several PDZ domain-containing proteins, most notably the scaffolding protein PDZK1.[2][4] These interactions are fundamental to this compound's role as a cargo protein, facilitating the transport and membrane localization of other proteins.[1][3] While expressed at low levels in some normal tissues like the renal proximal tubules, its expression is dramatically upregulated in a wide array of human carcinomas.[2][5]
Function in Normal Physiology
In a healthy physiological context, this compound's role is most clearly defined in the renal proximal tubules.[5][6] Here, it acts as an atypical anchoring site for PDZK1, which scaffolds a variety of transporters and signaling molecules at the apical membrane.[2][6] this compound is a necessary activator for the proper function of the renal Na+/glucose cotransporter SGLT2, which is responsible for reabsorbing the majority of filtered glucose.[4][7] It also stimulates Na+-dependent transport of mannose and glucose.[2] Through its interaction with PDZK1, this compound is integrated into a larger complex that can include the Na+/H+ exchanger 3 (NHE3) and signaling pathways like the A-kinase anchor protein 2/protein kinase A (PKA) pathway.[4][7] This positions this compound as a key regulator of ion and nutrient transport, contributing to the maintenance of systemic glucose and phosphate (B84403) homeostasis.[2][6]
Disruption of Homeostasis: The Role of this compound in Pathophysiology
The tightly controlled expression of this compound is critical, as its overexpression leads to a profound disruption of cellular equilibrium, primarily through its role as a potent inducer of oxidative stress.
Overexpression in Human Carcinomas
This compound is overexpressed in a vast number of human carcinomas, including those of the breast, prostate, ovary, lung, and colon.[2][8][9] This overexpression is not a benign correlation; it is strongly associated with tumor progression, higher tumor grade, and poor clinical outcomes.[3][8][10] For instance, in prostate and ovarian carcinomas, the correlation between this compound overexpression and tumoral progression is highly significant (P < 0.0001).[8] The mechanisms driving this overexpression include mRNA amplification and promoter activation by oncogenes, as well as progressive demethylation of its promoter in tumor cells.[2][3][8]
The Centrality of Reactive Oxygen Species (ROS)
A defining feature of this compound's function is its ability to increase intracellular levels of reactive oxygen species (ROS) by 30-40% compared to control cells.[1] This this compound-dependent ROS production is essential for its oncogenic effects.[2] Tumor cells expressing this compound exhibit enhanced proliferation, reduced sensitivity to apoptosis, and increased migration—phenotypes that are reversible by treating the cells with antioxidants.[2] The oncogenic activity of this compound is dependent on its PDZ-binding domain, as mutations in this region abolish its ability to increase ROS and promote tumorigenesis.[2]
Interestingly, the cellular context dictates the outcome of this ROS increase. In non-tumoral cells, a this compound-induced ROS surge triggers senescence or apoptosis, acting as a failsafe against uncontrolled growth.[11] However, tumor cells adapt to this oxidative stress, harnessing it to activate pro-survival and pro-proliferative signaling pathways.[10][11]
Key Signaling Pathways Modulated by this compound
This compound functions as a signaling nexus, translating increased oxidative stress into distinct cellular programs by modulating several key pathways.
PI3K/AKT Pathway Activation
This compound provides a potent survival signal by activating the PI3K/AKT pathway.[12] This activation is mediated by ROS, which causes the direct oxidative inactivation of PTEN, a phosphatase that normally antagonizes PI3K signaling by dephosphorylating AKT.[1] By inhibiting PTEN, this compound ensures sustained AKT phosphorylation and activation, even in the absence of growth factors.[1][12] This mechanism is critical for the anti-apoptotic function of this compound, as it has been shown to protect fibroblasts from c-Myc-induced apoptosis under low-serum conditions.[2][12]
Notch Pathway Activation and Stemness
This compound enhances cancer stem cell-like properties by activating the Notch signaling pathway.[13] It achieves this through a direct physical interaction with NUMB, a negative regulator of Notch. The PDZ-binding domain of this compound binds to NUMB, effectively sequestering it and preventing it from targeting the Notch intracellular domain (NICD) for degradation.[13][14] This leads to the accumulation and nuclear translocation of NICD, which then activates the transcription of Notch target genes like HES1, as well as stem cell factors such as OCT4, NANOG, and SOX9.[3][13] Downregulation of this compound in cells with high endogenous expression leads to a reduction in Notch pathway activity and a loss of these stem-like characteristics.[13]
Inflammation and Immune Microenvironment
This compound is a key player in shaping the tumor microenvironment by promoting chronic inflammation.[1][3] Its expression in tumors correlates with increased infiltration of inflammatory cells.[3] Mechanistically, this compound overexpression induces the expression of inflammation-related genes, including NFAT2 and Interleukin-6 (IL-6).[1][3] This creates a pro-inflammatory milieu that can act synergistically with neoplastic alterations to promote tumorigenesis.[3] This function is not limited to cancer; elevated this compound is also observed in chronic inflammatory diseases such as Crohn's disease, psoriasis, and COPD, suggesting a broader role in inflammatory pathology.[1][3]
Other Associated Pathways
The influence of this compound extends to several other critical cellular pathways:
-
p38 MAPK Pathway: In non-small cell lung cancer (NSCLC), this compound acts as an oncogene by suppressing the activation of the p38 pathway.[9] In contrast, in non-tumoral cells, p38α activation is required for the this compound/ROS-induced senescence-like response, highlighting a context-dependent interaction.[10]
-
p53 and Wnt Pathways: In the progression of nonalcoholic steatohepatitis (NASH), this compound-induced oxidative stress has been shown to activate the p53, PI3K-AKT, and Wnt signaling pathways, contributing to disease progression.[15][16]
Quantitative Data Summary
The functional impact of this compound has been quantified in numerous studies. The tables below summarize key findings.
Table 1: this compound Expression and Correlation in Cancer
| Cancer Type | Correlation Finding | p-value | Reference |
|---|---|---|---|
| Prostate & Ovarian Carcinomas | Overexpression strongly correlates with tumoral progression. | < 0.0001 | [8] |
| Breast Cancer | Expression levels increase with tumor stage. | Not specified | [10] |
| Cervical Cancer | High this compound & SGLT1 levels correlate with improved survival after cisplatin (B142131)/radiotherapy. | Not specified | [17] |
| NSCLC | mRNA and protein levels are significantly upregulated in tumor vs. adjacent healthy tissue. | < 0.05 |[9] |
Table 2: Cellular and Molecular Effects of this compound Expression
| Cellular Context | Effect | Quantitative Measure | Reference |
|---|---|---|---|
| Various Cell Lines | Increase in Reactive Oxygen Species (ROS) | 30-40% increase compared to control cells. | [1] |
| Rat1 Fibroblasts | Reduction in c-Myc-induced apoptosis (caspase-3 activity) | Up to 60% reduction. | [1] |
| HeLa & T47D Cells | Increased nuclear NICD (Notch activation) | Significantly higher levels (P < 0.05). | [13] |
| HeLa & T47D Cells | Increased mRNA of stem cell markers (OCT4, NANOG, etc.) | Significant increase. | [13] |
| Opossum Kidney Cells | Increased SGLT2 Activity | Two orders of magnitude increase. |[7] |
Methodologies for this compound Research
Investigating the multifaceted roles of this compound requires a range of molecular and cellular biology techniques. Detailed protocols for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol is used to validate the physical interaction between this compound and binding partners like NUMB.[13]
Protocol Steps:
-
Cell Lysis: Harvest cells (e.g., HeLa or T47D transfected with this compound) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease inhibitors) on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clearing: Add Protein A/G agarose (B213101) beads to the supernatant and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the pre-cleared supernatant.
-
Antibody Incubation: Add the primary antibody against the "bait" protein (e.g., anti-MAP17) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A control IgG from the same species should be run in parallel.
-
Immune Complex Precipitation: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Centrifuge to pellet the beads and run the supernatant on an SDS-PAGE gel. Analyze by Western Blot using an antibody against the suspected "prey" protein (e.g., anti-NUMB).
Immunohistochemistry (IHC) for Tissue Expression Analysis
This method is used to visualize the expression and localization of this compound protein in tissue samples, such as tumor biopsies.[8][10]
Protocol Steps:
-
Deparaffinization and Rehydration: Immerse paraffin-embedded tissue slides in xylene to remove wax, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) to rehydrate the tissue, and finally rinse in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in an appropriate buffer (e.g., Tris-EDTA, pH 9.0, or Citrate Buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.[18] Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[18] Rinse with wash buffer (e.g., PBS).
-
Blocking: Apply a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate slides with the primary antibody against this compound (e.g., rabbit polyclonal) diluted in antibody diluent overnight at 4°C in a humidified chamber. Recommended dilutions are often between 1:200-1:500.[19]
-
Secondary Antibody Incubation: Wash slides and apply a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Detection: Wash slides and incubate with a streptavidin-HRP conjugate. Develop the signal using a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
Counterstaining: Lightly stain the tissue with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.
-
Analysis: Examine under a microscope to assess the intensity and localization of this compound staining.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol quantifies the mRNA expression levels of this compound or its downstream targets (e.g., HES1, OCT4).[9][13]
Protocol Steps:
-
RNA Extraction: Isolate total RNA from cultured cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit). Assess RNA quality and quantity using a spectrophotometer.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample. Each reaction should contain: cDNA template, forward and reverse primers for the gene of interest (e.g., this compound), and a SYBR Green or TaqMan-based qPCR master mix.
-
qPCR Amplification: Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate relative gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) for DNA-Protein Interaction Analysis
ChIP is used to determine if a specific protein (e.g., a transcription factor activated downstream of this compound) binds to a particular genomic region.
Protocol Steps:
-
Cross-linking: Treat cells with formaldehyde (B43269) (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[20]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.[21] The efficiency of shearing should be checked on an agarose gel.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest. A negative control (IgG) and a positive control (e.g., anti-histone H3) should be included.[21]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[21]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight in the presence of high salt concentration.[21]
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using spin columns or phenol/chloroform extraction.[21]
-
Analysis: Analyze the purified DNA using qPCR with primers designed for the specific genomic regions of interest.
Conclusion and Implications for Drug Development
This compound is a critical regulator of cellular homeostasis whose overexpression disrupts this balance, promoting a pro-tumorigenic and pro-inflammatory state. Its central mechanism—the generation of ROS—and its subsequent activation of powerful survival and stemness pathways like PI3K/AKT and Notch, make it a compelling target for therapeutic intervention.
For drug development professionals, this compound presents several strategic opportunities:
-
Biomarker Potential: this compound expression levels could serve as a prognostic marker to stratify patients.[17] For example, its correlation with poor prognosis in many cancers but a better response to ROS-inducing therapies (like cisplatin and radiotherapy) in cervical cancer suggests it could be a predictive biomarker for treatment selection.[3][17]
-
Therapeutic Targeting: While directly targeting a small membrane protein like this compound is challenging, its functional dependencies offer alternative strategies. Inhibiting downstream effectors in the PI3K/AKT or Notch pathways may be particularly effective in this compound-overexpressing tumors.
-
Targeting Oxidative Stress: Given the reliance of this compound-driven tumors on ROS signaling, modulating the cellular redox state could be a viable therapeutic avenue. Pro-oxidant therapies may selectively target cancer cells that have a higher basal level of oxidative stress due to high this compound expression.
Further research into the precise mechanisms of this compound-mediated ROS production and its interaction with a broader range of cellular partners will be crucial to fully exploit its potential as a diagnostic tool and therapeutic target.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 3. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Necessary Activator of Renal Na+/Glucose Cotransporter SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Interactions of this compound with the NaPi-IIa/PDZK1 protein complex in renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Is a Necessary Activator of Renal Na+/Glucose Cotransporter SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound overexpression is a common characteristic of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. p38α limits the contribution of this compound to cancer progression in breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and the double-edged sword of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and SGLT1 protein expression levels as prognostic markers for cervical tumor patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. This compound Polyclonal Antibody (PA5-53252) [thermofisher.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. cusabio.com [cusabio.com]
An In-depth Technical Guide to the Interaction of MAP17 with PDZK1 and NHERF Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane-associated protein 17 (MAP17), a 17-kDa, non-glycosylated protein, plays a significant role in cellular transport and signaling processes. Its interaction with scaffold proteins containing PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains, particularly PDZK1 (PDZ domain-containing kidney protein 1, also known as NHERF3) and other members of the Na+/H+ exchanger regulatory factor (NHERF) family, is crucial for the localization and function of various membrane proteins. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the PDZK1 and NHERF family of proteins, detailing the experimental evidence, methodologies, and signaling implications.
Protein-Protein Interactions: A Summary
The interaction between this compound and PDZ domain-containing proteins is mediated by the C-terminal PDZ-binding motif of this compound, which consists of the last four amino acids, -STPM (Serine-Threonine-Proline-Methionine)[1]. This motif is recognized by specific PDZ domains within the scaffolding proteins, facilitating the assembly of multi-protein complexes at the plasma membrane and Golgi apparatus[1][2].
Quantitative Data on Protein Interactions
While direct quantitative data such as binding affinities (Kd values) are not extensively reported in the readily available literature, the specificity of these interactions has been well-documented through various qualitative and semi-quantitative methods. The following tables summarize the known interactions between this compound and its PDZ-containing partners.
| Interacting Proteins | Interacting Domains | Experimental Evidence | Cellular Location of Interaction | Key Function of Interaction |
| This compound and PDZK1 (NHERF3) | This compound: C-terminal PDZ-binding motif (-STPM) PDZK1: Fourth PDZ domain (PDZ4) | Yeast two-hybrid, GST pull-down, Co-immunoprecipitation | Apical membrane of renal proximal tubular cells, trans-Golgi network | Anchoring of PDZK1 to the apical membrane, assembly of transporter complexes (e.g., with NaPi-IIa, SGLT1/2)[1][3][4][5] |
| This compound and NHERF1 | This compound: C-terminal PDZ-binding motif (-STPM) NHERF1: First PDZ domain (PDZ1) | Bacterial and mammalian two-hybrid systems, Pull-down assays | Apical membrane | Scaffolding of membrane proteins |
| This compound and NHERF2 | This compound: C-terminal PDZ-binding motif (-STPM) NHERF2: First PDZ domain (PDZ1) | Bacterial and mammalian two-hybrid systems, Pull-down assays | Apical membrane | Formation of multi-protein signaling complexes |
| This compound and NHERF4 | This compound: C-terminal PDZ-binding motif (-STPM) NHERF4: First (PDZ1) and Third (PDZ3) PDZ domains | Bacterial and mammalian two-hybrid systems, Pull-down assays | trans-Golgi network | Internalization of the NaPiIIa transporter[6][7] |
Signaling Pathways and Functional Implications
The interaction of this compound with PDZK1 and NHERF proteins is integral to several signaling pathways and cellular functions, primarily in the context of ion and solute transport in epithelial cells.
Regulation of the NaPi-IIa Transporter
A key function of the this compound-PDZ protein interaction is the regulation of the sodium-phosphate cotransporter NaPi-IIa. Co-expression of this compound with NHERF3 (PDZK1) or NHERF4 induces the internalization of NaPi-IIa from the apical membrane to the trans-Golgi network (TGN)[6][7]. This process is dependent on Protein Kinase C (PKC) activity[6][7]. This dynamic regulation of NaPi-IIa localization is crucial for maintaining phosphate (B84403) homeostasis.
This compound-mediated internalization of NaPi-IIa.
Assembly of Glucose Transporter Complexes
This compound's interaction with PDZK1 facilitates the assembly of a larger complex that includes the sodium-glucose cotransporters SGLT1 and SGLT2[3]. This scaffolding function is believed to potentiate glucose uptake by bringing the necessary transport proteins into close proximity.
This compound-PDZK1 complex in glucose transport.
Experimental Protocols
The following sections provide detailed, representative protocols for the key experimental techniques used to study the interaction between this compound and PDZ domain-containing proteins. These are generalized protocols and may require optimization for specific experimental conditions.
Co-Immunoprecipitation (Co-IP)
This method is used to demonstrate in vivo interactions between proteins in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Antibody against this compound or the PDZ protein of interest.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis: Harvest cells expressing the proteins of interest and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove unbound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners.
Co-Immunoprecipitation workflow.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to identify direct protein-protein interactions.
Materials:
-
Yeast expression vectors (e.g., pGBKT7 for the "bait" and pGADT7 for the "prey").
-
Competent yeast strain (e.g., AH109 or Y2HGold).
-
Yeast transformation reagents.
-
Selective growth media (e.g., SD/-Leu/-Trp for transformation control, and SD/-Leu/-Trp/-His/-Ade for interaction selection).
-
Reagents for β-galactosidase assay.
Procedure:
-
Cloning: Clone the coding sequence of this compound into the "bait" vector (fused to the GAL4 DNA-binding domain) and the coding sequence of the PDZ protein (or individual PDZ domains) into the "prey" vector (fused to the GAL4 activation domain).
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain.
-
Selection: Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.
-
Interaction Assay: Plate the transformants on highly selective media (lacking histidine and adenine) to test for interaction. Growth on this medium indicates a positive interaction.
-
Confirmation: Confirm positive interactions using a reporter assay, such as the β-galactosidase filter lift assay.
Yeast Two-Hybrid assay workflow.
GST Pull-Down Assay
This in vitro technique is used to confirm direct physical interactions between proteins.
Materials:
-
GST-tagged this compound fusion protein and a suitable expression system (e.g., E. coli).
-
Glutathione-agarose or magnetic beads.
-
Cell lysate containing the prey protein (PDZK1 or NHERF) or purified prey protein.
-
Binding buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Elution buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Protein Expression and Purification: Express and purify the GST-tagged this compound fusion protein.
-
Immobilization: Incubate the purified GST-MAP17 with glutathione beads to immobilize the bait protein. Use GST alone as a negative control.
-
Binding: Incubate the immobilized bait protein with the cell lysate or purified prey protein.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against the prey protein.
GST Pull-Down assay workflow.
Conclusion
The interaction between this compound and the PDZK1/NHERF family of scaffolding proteins is a critical aspect of epithelial cell biology, particularly in the regulation of membrane protein localization and function. Understanding the intricacies of these interactions, from the specific PDZ domains involved to the functional consequences for cellular signaling, provides a foundation for exploring their roles in both physiological and pathological conditions. The methodologies outlined in this guide offer a robust framework for further investigation into this important class of protein-protein interactions, with potential implications for the development of novel therapeutic strategies targeting diseases associated with aberrant transporter function and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Interactions of this compound with the NaPi-IIa/PDZK1 protein complex in renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Necessary Activator of Renal Na+/Glucose Cotransporter SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of this compound with NHERF3/4 induces translocation of the renal Na/Pi IIa transporter to the trans-Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
MAP17: A Putative Oncogene and Therapeutic Target in Carcinogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Membrane-associated protein 17 (MAP17), a 17 kDa non-glycosylated protein, has emerged as a significant player in the field of oncology. Initially identified as being overexpressed in a variety of human carcinomas, a growing body of evidence now implicates this compound as a putative oncogene, driving key aspects of tumor progression, including enhanced proliferation, survival, migration, and the acquisition of cancer stem cell-like properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in carcinogenesis, detailing its molecular functions, associated signaling pathways, and its potential as both a prognostic biomarker and a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, detailed experimental methodologies, and visual representations of the complex biological processes involving this compound.
Introduction to this compound
This compound, also known as PDZK1-interacting protein 1 (PDZK1IP1), is a small membrane protein containing two transmembrane domains and a C-terminal PDZ-binding domain.[3] While its expression in normal tissues is largely restricted, this compound is frequently overexpressed in a wide array of malignant tumors, including but not limited to, breast, prostate, ovarian, lung, and pancreatic cancers.[2][4] This overexpression is often correlated with advanced tumor stage and poor patient prognosis, highlighting its clinical relevance.[4][5]
Functionally, this compound acts as a cargo protein, facilitating the localization of other proteins to the cell membrane.[6] Its oncogenic activities are multifaceted, primarily linked to an increase in intracellular reactive oxygen species (ROS), which in turn modulates several downstream signaling pathways crucial for cancer development.[2]
Quantitative Data on this compound in Cancer
The upregulation of this compound has been quantitatively linked to various cancer phenotypes and clinical outcomes. The following tables summarize key quantitative data from the literature.
Table 1: this compound Expression in Various Carcinomas
| Cancer Type | Percentage of this compound-Positive Tumors | Correlation with Tumor Progression | Reference |
| Prostate Carcinoma | High | Strong (p < 0.0001) | [4] |
| Ovarian Carcinoma | High | Strong (p < 0.0001) | [4] |
| Lung Adenocarcinoma | High | Significant | [7] |
| Colon Carcinoma | High | Significant | [7] |
| Pancreatic Adenocarcinoma | 58.8% | Associated with poor prognosis | [5] |
| Hepatocellular Carcinoma | 62.90% (≥ 2-fold increase in mRNA) | Associated with poor survival (p=0.013) | [8] |
Table 2: Functional Impact of this compound Overexpression on Cancer Cell Lines
| Cell Line | Phenotype | Quantitative Change | Reference |
| MDA-MB-231 (Breast Cancer) | Cancer Stem Cell Marker (KLF4) | Increased fold change | [1] |
| MDA-MB-468 (Breast Cancer) | Cancer Stem Cell Marker (NANOG) | Increased fold change | [1] |
| PANC-1 (Pancreatic Cancer) | Proliferation | Faster proliferation compared to control | [5] |
| Melanoma Cells | Tumor Growth in Nude Mice | Enhanced growth | [2] |
| HeLa (Cervical Cancer) | Migration | Increased | [9] |
| SiHa (Cervical Cancer) | Invasion | Increased | [9] |
Key Signaling Pathways Involving this compound
This compound exerts its oncogenic effects by modulating several critical signaling pathways. These interactions are often initiated by an increase in intracellular ROS.
ROS-Mediated PI3K/AKT/mTOR Pathway Activation
A central mechanism of this compound's function is its ability to increase ROS levels. This oxidative stress leads to the activation of the PI3K/AKT/mTOR signaling cascade, a pivotal pathway in cell survival, proliferation, and growth.[10]
Caption: this compound induces ROS production, activating the PI3K/AKT/mTOR pathway.
Suppression of the p38 Signaling Pathway
In some contexts, such as non-small cell lung cancer, this compound has been shown to promote cancer progression by suppressing the activation of the p38 signaling pathway, which is known to have tumor-suppressive functions.[3]
Caption: this compound suppresses the pro-apoptotic p38 pathway, promoting proliferation.
Activation of the Notch Pathway via NUMB Interaction
This compound can interact with the cell fate determinant protein NUMB, a negative regulator of the Notch signaling pathway. By binding to NUMB, this compound prevents its interaction with Notch, leading to the activation of Notch signaling. This contributes to the maintenance of a cancer stem cell-like phenotype.[6]
Caption: this compound interacts with NUMB to activate the Notch signaling pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound.
Immunohistochemistry (IHC) for this compound Detection in Tissues
IHC is a crucial technique for assessing this compound protein expression and localization within the tumor microenvironment.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.[11]
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with a serum-free protein block to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against this compound (e.g., rabbit polyclonal) at a recommended dilution (e.g., 1:200-1:500) overnight at 4°C.[12]
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize nuclei, dehydrated, and mounted.
Caption: A typical workflow for immunohistochemical analysis of this compound.
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression
qRT-PCR is used to quantify the relative expression levels of this compound mRNA in cells or tissues.
-
RNA Extraction: Total RNA is isolated from samples using a suitable kit, and its quality and quantity are assessed.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, forward and reverse primers specific for this compound, and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.
-
Data Analysis: The relative expression of this compound mRNA is calculated using the ΔΔCt method.
Western Blotting for this compound Protein Detection
Western blotting is employed to detect and quantify this compound protein levels in cell or tissue lysates.
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody against this compound (e.g., at a 1:1000 dilution) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[13][14]
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
shRNA-mediated Knockdown of this compound
Lentiviral-mediated shRNA delivery is a common method for achieving stable knockdown of this compound expression to study its loss-of-function effects.
-
shRNA Vector Preparation: Lentiviral vectors encoding shRNAs targeting this compound are produced in packaging cells (e.g., HEK293T).
-
Transduction: Target cancer cells are transduced with the lentiviral particles. Polybrene is often added to enhance transduction efficiency.[15]
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate a stable knockdown cell line.
-
Validation: The efficiency of this compound knockdown is confirmed by qRT-PCR and Western blotting.
Luciferase Reporter Assay for Promoter Activity
This assay is used to investigate the transcriptional regulation of the this compound gene.
-
Construct Preparation: The promoter region of the this compound gene is cloned into a reporter vector upstream of a luciferase gene.
-
Transfection: The reporter construct is co-transfected into cells with a control vector expressing a different luciferase (e.g., Renilla luciferase) for normalization.
-
Cell Lysis and Assay: After a period of incubation, cells are lysed, and the activities of both luciferases are measured using a luminometer.[16]
-
Data Analysis: The activity of the this compound promoter is expressed as the ratio of the experimental luciferase activity to the control luciferase activity.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to identify proteins that interact with this compound, such as PDZK1 and NUMB.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to this compound, which is coupled to beads (e.g., protein A/G magnetic beads).
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complexes are then eluted.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against the suspected interacting proteins (e.g., PDZK1 or NUMB).[17][18]
This compound in Preclinical Models and as a Therapeutic Target
The oncogenic roles of this compound have been validated in preclinical models, particularly in patient-derived xenografts (PDXs), where the expression of this compound often correlates with enhanced tumor growth.[19] These models are invaluable for testing the efficacy of novel therapeutic strategies targeting this compound-driven cancers.
Several therapeutic avenues are being explored:
-
Targeting ROS Homeostasis: Given that a key function of this compound is to increase intracellular ROS, targeting this vulnerability with antioxidants or drugs that modulate the cellular redox state could be a viable strategy.
-
Proteasome Inhibitors: Tumors with high this compound expression have shown increased sensitivity to proteasome inhibitors like bortezomib (B1684674).[20]
-
NAMPT Inhibitors: In pancreatic cancer models, cells with high this compound levels have an elevated NAD pool, and treatment with NAMPT inhibitors can sensitize these tumors to chemotherapy.[5]
-
Inhibition of Downstream Pathways: Targeting the PI3K/AKT/mTOR or Notch pathways, which are activated by this compound, represents another promising therapeutic approach.
Caption: Therapeutic strategies targeting vulnerabilities in this compound-high tumors.
Conclusion and Future Directions
This compound has been firmly established as a putative oncogene with significant implications for the diagnosis and treatment of a broad range of cancers. Its role in promoting key cancer hallmarks through the modulation of ROS-dependent and -independent signaling pathways makes it an attractive target for therapeutic intervention. Future research should focus on further elucidating the intricate molecular mechanisms regulated by this compound, identifying more specific and potent inhibitors, and developing robust companion diagnostics to identify patients who are most likely to benefit from this compound-targeted therapies. The continued investigation of this compound holds great promise for advancing our understanding of carcinogenesis and for the development of novel and effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound overexpression is a common characteristic of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Kin17 knockdown suppresses the migration and invasion of cervical cancer cells through NF-κB-Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Polyclonal Antibody (PA5-53252) [thermofisher.com]
- 13. assaybiotechnology.com [assaybiotechnology.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound predicts sensitivity to platinum-based therapy, EGFR inhibitors and the proteasome inhibitor bortezomib in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MAP17 in Shaping the Tumor Microenvironment: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the multifaceted functions of the Membrane-Associated Protein 17 (MAP17) in the regulation of the tumor microenvironment (TME). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on this compound's impact on tumor inflammation, immune cell infiltration, and key signaling pathways. It includes detailed experimental protocols and quantitative data to facilitate further investigation into this compound as a potential therapeutic target.
Introduction to this compound
This compound, also known as PDZK1IP1, is a small, 17 kDa non-glycosylated membrane-associated protein.[1] While its expression in healthy tissues is limited, this compound is frequently overexpressed in a wide array of human carcinomas, where its presence is often correlated with tumor progression and a more malignant phenotype.[1][2] Emerging evidence, detailed herein, points to a critical role for this compound in orchestrating the complex cellular and molecular landscape of the TME.
This compound-Mediated Regulation of Inflammation and Immune Cell Infiltration
A hallmark of this compound-expressing tumors is a pronounced inflammatory phenotype.[3][4] This is characterized by the significant infiltration of immune cells, which this compound actively recruits and modulates, thereby shaping the immune contexture of the tumor.
Correlation with Inflammatory Infiltration
Studies across various cancer types, including cervical, breast, and lung cancer, have demonstrated a significant positive correlation between this compound expression and the level of inflammatory cell infiltration.[3][4] Tumors with high this compound expression are often characterized by a dense infiltrate of CD45+ immune cells.[3]
Table 1: Correlation of this compound Expression with Inflammatory Infiltration in Human Tumors [3][4]
| Tumor Type | Correlation with Inflammation | Significance |
| Cervical Cancer | Positive | p < 0.05 |
| Breast Cancer | Positive | p < 0.05 |
| Lung Cancer | Positive | p < 0.05 |
Inflammatory infiltration was considered positive when the percentage of infiltrating cells was >5% of the total number of cells.[3]
Recruitment of Myeloid and Lymphoid Cells
This compound expression actively promotes the recruitment of various immune cell populations into the TME. Mechanistically, high this compound levels have been shown to increase the local concentration of cytokines such as IL-6, which in turn attracts tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), mast cells, and neutrophils.[3] While this compound-positive tumors are also surrounded by CD4+ and CD8+ T cells, a direct correlation between this compound expression and the percentages of these T cell subsets has not been consistently observed.[3]
Key Signaling Pathways Modulated by this compound in the TME
This compound exerts its influence on the TME by modulating several critical signaling pathways that govern inflammation, cell survival, and stemness.
The this compound-Notch-NFAT2-IL-6 Axis
A key mechanism by which this compound promotes inflammation is through the activation of the Notch signaling pathway. This compound interacts with NUMB, a negative regulator of Notch, leading to increased nuclear translocation of the Notch intracellular domain (NICD).[3] This, in turn, activates the transcription factor NFAT2 (Nuclear Factor of Activated T-cells 2), a known regulator of inflammatory responses.[3] Activated NFAT2 then promotes the transcription and secretion of Interleukin-6 (IL-6), a pleiotropic cytokine with a central role in chronic inflammation and tumor progression.[3]
Regulation of HLA Expression
This compound has been shown to directly regulate the expression of Human Leukocyte Antigen (HLA) genes.[3] Overexpression of this compound leads to an increased expression of HLA genes, which are crucial for antigen presentation to immune cells.[3] This suggests that this compound may modulate the immunogenicity of tumor cells.
Table 2: Effect of this compound Expression on HLA Gene Expression [3]
| Cell Line | This compound Status | Change in HLA Expression |
| T47D (Breast Cancer) | Overexpression | Increased |
| AW (Sarcoma) | Overexpression | Increased |
| Calu3 (Lung Cancer) | Downregulation | Decreased |
The Role of Reactive Oxygen Species (ROS)
A significant body of evidence links this compound expression to increased production of intracellular reactive oxygen species (ROS).[1] This this compound-dependent increase in ROS contributes to its tumorigenic properties by promoting cell proliferation and survival.[1] The generation of ROS by this compound is dependent on its PDZ-binding domain.[1]
Experimental Protocols
To facilitate further research, this section provides detailed protocols for key experiments used to elucidate the function of this compound.
Immunohistochemistry for CD45+ Immune Cell Infiltration
This protocol describes the staining of CD45 on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections to quantify immune cell infiltration.
Materials:
-
FFPE tumor tissue slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide (0.3%)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-CD45
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Hydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) in appropriate buffer (e.g., 95°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 0.3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with anti-CD45 primary antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
-
Detection:
-
Apply DAB substrate and incubate until desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with coverslip using permanent mounting medium.
-
Quantification:
-
Acquire images of stained sections.
-
Quantify the percentage of CD45+ cells relative to the total number of cells in multiple fields of view.
Western Blot for NFAT2 and IL-6
This protocol details the detection and quantification of NFAT2 and IL-6 protein levels in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NFAT2, anti-IL-6, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantification:
-
Measure the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
Tumorsphere Formation Assay
This assay assesses the cancer stem cell-like property of self-renewal.
Materials:
-
Ultra-low attachment plates
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Trypsin-EDTA
-
PBS
Procedure:
-
Cell Preparation:
-
Harvest and dissociate cells into a single-cell suspension.
-
-
Seeding:
-
Seed a low density of cells (e.g., 1,000 cells/mL) in sphere-forming medium in ultra-low attachment plates.
-
-
Incubation:
-
Incubate for 7-14 days, allowing tumorspheres to form.
-
-
Quantification:
-
Count the number of tumorspheres (typically >50 µm in diameter) per well.
-
Calculate the tumorsphere formation efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.
-
Conclusion and Future Directions
This compound is a significant regulator of the tumor microenvironment, promoting a pro-inflammatory state that can influence tumor progression and the response to therapy. Its ability to modulate immune cell infiltration and activate key inflammatory signaling pathways positions it as a compelling target for novel cancer immunotherapies. Further research is warranted to fully dissect the complex interplay between this compound, the various components of the TME, and the clinical outcomes of cancer patients. The protocols and data presented in this guide provide a solid foundation for these future investigations.
References
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Validation of MAP17 as a Cancer Biomarker
Introduction
This compound, also known as PDZK1IP1, is a small, 17 kDa non-glycosylated membrane-associated protein that has emerged as a significant molecule in oncology.[1][2][3] Initially identified through a genome-wide retroviral cDNA screen for genes that allow cancer cells to bypass tumor necrosis factor (TNF)-induced growth arrest, this compound has since been implicated in the progression and metastasis of numerous cancers.[1][4] It is typically localized to the plasma membrane and the Golgi apparatus and is characterized by two transmembrane domains and a C-terminal PDZ-binding domain.[1][5] While its expression in healthy tissue is limited, this compound is overexpressed in over 50% of advanced carcinomas, including those of the ovary, breast, prostate, larynx, and cervix, where its expression levels often correlate with tumor malignancy and stage.[2][5][6][7] This guide provides a comprehensive overview of the discovery, molecular mechanisms, and clinical significance of this compound as a cancer biomarker, presenting key data, experimental protocols, and pathway visualizations.
Molecular Profile and Oncogenic Functions
Overexpression of this compound is a key driver of malignant phenotypes in cancer cells.[5][7] This is achieved through several mechanisms, most notably the generation of reactive oxygen species (ROS), which acts as a crucial second messenger to modulate downstream signaling pathways.[1][7] The oncogenic activity of this compound is dependent on its PDZ-binding domain, which is essential for its ability to increase ROS production and promote tumorigenesis.[5][7]
The functional consequences of this compound overexpression include:
-
Enhanced Proliferation and Survival: this compound promotes cell proliferation and confers resistance to apoptosis.[1][5][7] For instance, it can rescue fibroblasts from c-Myc-induced apoptosis under low-serum conditions.[1]
-
Increased Metastatic Potential: The protein enhances cell migration and invasion, contributing to the metastatic cascade.[3][7] It induces an epithelial-mesenchymal transition (EMT) and stemness, increasing the metastatic potential of cancer cells both in vitro and in vivo.[3]
-
Induction of Stem Cell-Like Properties: this compound expression is linked to the activation of pathways that promote a cancer stem cell (CSC) phenotype.[8][9]
-
Inflammatory Microenvironment: this compound expression correlates with inflammation in tumor samples and can induce the transcription of genes related to the inflammatory response, such as IL-6.[6]
Core Signaling Pathways Modulated by this compound
This compound exerts its oncogenic functions by modulating several critical intracellular signaling pathways. Its ability to increase intracellular ROS levels is a central mechanism that triggers these cascades.[1][10]
PI3K/AKT Signaling Pathway
This compound is a potent activator of the PI3K/AKT pathway, a central regulator of cell survival, growth, and proliferation.[1][10][11] The activation is mediated by ROS, which can oxidize and inactivate the tumor suppressor PTEN, a phosphatase that negatively regulates the PI3K/AKT pathway.[1] This leads to the phosphorylation and activation of AKT, which in turn inhibits apoptosis and promotes cell survival.[1][11] In hepatocellular carcinoma (HCC) and papillary thyroid carcinoma, this this compound-ROS-AKT axis has been shown to be crucial for tumor progression.[2][10][11]
Caption: this compound-mediated activation of the PI3K/AKT survival pathway via ROS.
Notch Signaling Pathway
This compound activates the Notch signaling pathway by directly interacting with and sequestering NUMB, a known inhibitor of Notch.[3][6] This interaction prevents NUMB from targeting the Notch intracellular domain (NICD) for degradation.[6] Consequently, NICD accumulates, translocates to the nucleus, and activates the transcription of target genes like HES1 and HES5.[6] This cascade is critical for inducing a stem cell-like phenotype and increasing the pool of cancer stem cells, thereby promoting tumor aggressiveness.[3][8][9]
Caption: this compound activates the Notch pathway by sequestering the inhibitor NUMB.
p38 MAPK Signaling Pathway
In contrast to its activating roles, this compound has been shown to suppress the p38 MAPK signaling pathway in non-small cell lung cancer (NSCLC).[12][13] The activation of p38 can limit the tumorigenic capabilities of this compound.[13] By inhibiting the phosphorylation and activation of p38, this compound further promotes cell viability, migration, and invasion while inhibiting apoptosis, thus contributing to its overall oncogenic function in certain contexts.[12][13]
This compound as a Clinical Biomarker
The differential expression of this compound in tumor versus normal tissue, and its correlation with clinical outcomes, establishes it as a promising diagnostic and prognostic biomarker.
Prognostic and Predictive Value
High this compound expression is frequently associated with advanced tumor stage, metastasis, and poor patient prognosis in a variety of cancers.[6][14][15] However, in specific therapeutic contexts, its role can be complex. Because this compound increases cellular ROS, it can sensitize cancer cells to treatments that function by inducing oxidative stress, such as cisplatin (B142131) and radiotherapy.[16][17] This dual role makes this compound a context-dependent biomarker of both poor prognosis and potential therapeutic response.
Table 1: Prognostic and Predictive Significance of this compound Expression
| Cancer Type | Patient Cohort | This compound Expression | Survival Metric | Key Finding | Citation(s) |
|---|---|---|---|---|---|
| Colorectal Cancer | 111 | High (>30%) vs. Low (<10%) | 5-Year Overall Survival | 40.8% vs. 91% (p < 0.001) | [14][15][18] |
| High (>30%) vs. Low (<10%) | 3-Year Progression-Free Survival | 35.2% vs. 91% (p < 0.001) | [14][15] | ||
| Laryngeal Cancer | 58 | High vs. Low | Overall Survival | 67 vs. 31.7 months (p < 0.001) | [16] |
| High vs. Low | Locoregional Control | Better outcome with high this compound (p=0.016) | [16] | ||
| Cervical Cancer | N/A | High | Patient Survival (Post-Cisplatin/RT) | Correlated with improved survival | [17] |
| Hepatocellular Carcinoma (HCC) | 221 | High | Disease-Free & Overall Survival | Associated with poorer survival | [2] |
| Rectal Cancer | 135 | High | Metastasis | Associated with higher metastasis rates |[19] |
Experimental Methodologies for this compound Analysis
Accurate and reproducible detection of this compound is critical for its validation as a biomarker. Standard molecular and cellular biology techniques are employed for its analysis at the mRNA and protein levels.
Experimental Workflow for Biomarker Validation
The process of validating a biomarker like this compound involves a multi-step workflow, starting from tissue sample analysis and culminating in clinical correlation. This ensures that the biomarker is robust, reproducible, and clinically relevant.
Caption: A typical experimental workflow for validating this compound as a clinical biomarker.
Protocol: Immunohistochemistry (IHC) for this compound
This protocol outlines the key steps for detecting this compound protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).[20][21]
-
Transfer slides through a graded series of ethanol (B145695): 100% (2 changes, 3-5 minutes each), 95% (5 minutes), 80% (3 minutes), and 70% (5 minutes).[20][21]
-
Rinse in running tap water, followed by a final wash in PBS for 5 minutes.[20]
-
-
Antigen Retrieval:
-
Blocking and Staining:
-
Quench endogenous peroxidase activity by incubating slides in 0.3-3% hydrogen peroxide (H₂O₂) in PBS or methanol (B129727) for 15-30 minutes.[21][24]
-
Wash slides 3 times in PBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., 10% normal goat serum) for 1 hour at room temperature.[23][24]
-
Incubate sections with the primary antibody against this compound (e.g., Abcam, ab156014) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.[10][20]
-
Wash slides 3 times in PBS.
-
Incubate with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[20][24]
-
Wash slides 3 times in PBS.
-
-
Detection and Counterstaining:
-
If using a biotinylated secondary antibody, apply an avidin-biotin-enzyme complex (ABC) reagent.
-
Develop the signal using a chromogen substrate like 3,3'-Diaminobenzidine (DAB) until the desired brown staining intensity is reached (typically 1-5 minutes).[22][24]
-
Rinse slides thoroughly in running tap water.
-
Counterstain with Hematoxylin for 1-2 minutes to visualize cell nuclei.[22]
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a reverse graded ethanol series (70%, 95%, 100%) and clear in xylene.[22]
-
Coverslip the slides using a permanent mounting medium.
-
Protocol: Western Blot for this compound
This protocol details the detection of this compound protein from cell or tissue lysates.
-
Sample Preparation:
-
Lyse cells or homogenized tissue in ice-cold lysis buffer (e.g., RIPA or NP40 buffer) containing protease inhibitors.[25]
-
Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cellular debris.[25]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[10]
-
Mix the protein lysate with 4X SDS sample buffer and boil for 5 minutes to denature the proteins.[26]
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (a 12% or 15% gel is suitable for the 17 kDa this compound protein).[26][27]
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[25][27]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[26][28]
-
Incubate the membrane with the primary antibody against this compound (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[10][25]
-
Wash the membrane three times for 5-10 minutes each with TBST.[25][26]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:2000 to 1:20,000 dilution) in blocking buffer for 1-2 hours at room temperature.[10][25]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[25]
-
-
Detection:
Protocol: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA
This protocol is for quantifying this compound mRNA expression levels.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit (e.g., TRIzol or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand complementary DNA (cDNA) from 1-5 µg of total RNA using a reverse transcriptase enzyme (e.g., Superscript II) and random hexamer or oligo(dT) primers.[29]
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for this compound, and a SYBR Green master mix.[30]
-
Use a housekeeping gene (e.g., β-actin, GAPDH) as an internal control for normalization.[2]
-
Perform the qPCR reaction using a thermal cycler with the following typical profile: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 10-15s) and annealing/extension (e.g., 60-64°C for 30-60s).[30]
-
-
Data Analysis:
-
Generate a melting curve to confirm the specificity of the PCR product.[30]
-
Calculate the relative expression of this compound mRNA using the comparative CT (ΔΔCT) method, normalizing to the internal control gene.
-
Therapeutic Implications and Future Directions
The central role of this compound in driving oncogenesis and promoting aggressive tumor phenotypes makes it a compelling therapeutic target.[11] Inhibition of this compound has been shown to suppress cancer cell viability and induce apoptosis, highlighting its potential for targeted therapy.[11][31] Strategies could involve developing small molecule inhibitors that disrupt its interaction with key partners or interfere with its ROS-generating function. Furthermore, its predictive value for therapies involving oxidative stress suggests that this compound could be used to stratify patients for personalized treatment regimens.[16][17] Future research should focus on elucidating the full spectrum of this compound's interactions and downstream effects to develop effective targeted therapies and refine its clinical utility as a biomarker.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Elevation of this compound enhances the malignant behavior of cells via the Akt/mTOR pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Large scale genetic screen identifies this compound as protein bypassing TNF-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a ROS-dependent oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hypoxia-dependent expression of this compound coordinates the Warburg effect to tumor growth in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. This compound contributes to non-small cell lung cancer progression via suppressing miR-27a-3p expression and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound Expression in Colorectal Cancer Is a Prognostic Factor for Disease Recurrence and Dismal Prognosis Already in Early Stage Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound (PDZKIP1) as a novel prognostic biomarker for laryngeal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound and SGLT1 protein expression levels as prognostic markers for cervical tumor patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. oncotarget.com [oncotarget.com]
- 20. Immunohistochemistry Procedure [sigmaaldrich.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 23. abcepta.com [abcepta.com]
- 24. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. origene.com [origene.com]
- 26. sinobiological.com [sinobiological.com]
- 27. bosterbio.com [bosterbio.com]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 30. oaepublish.com [oaepublish.com]
- 31. This compound contributes to the tumorigenesis of papillary thyroid carcinoma by activating the AKT signaling pathway - Archives of Endocrinology and Metabolism [aem-sbem.com]
MAP17: A Novel Regulator of Cancer Stem Cell Properties - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The growing body of evidence implicating cancer stem cells (CSCs) in tumor initiation, metastasis, and therapeutic resistance has intensified the search for novel molecular regulators of this resilient cell population. This technical guide focuses on the Membrane-Associated Protein 17 (MAP17), a small, non-glycosylated protein, and its increasingly recognized role in conferring CSC-like properties. Overexpression of this compound has been correlated with poor prognosis in several cancers and is functionally linked to the enhancement of stemness characteristics. This document provides a comprehensive overview of the molecular mechanisms, experimental validation, and potential therapeutic implications of the this compound-CSC connection, with a particular focus on its interaction with the Notch signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pathway.
Introduction: The Role of this compound in Cancer Progression
Membrane-Associated Protein 17 (this compound), also known as PDZK1IP1, is a 17 kDa protein with two transmembrane domains.[1][2] While its expression in healthy tissue is limited, this compound is frequently overexpressed in a variety of human carcinomas, including those of the breast, lung, colon, and pancreas.[1][3] This upregulation is often associated with a more aggressive tumor phenotype, increased tumorigenicity, and poorer patient outcomes.[3] Emerging research has now firmly established a mechanistic link between elevated this compound levels and the acquisition of cancer stem cell (CSC) properties, including enhanced self-renewal, tumorigenicity, and resistance to therapy.[1][3]
The Core Mechanism: this compound-Mediated Activation of the Notch Signaling Pathway
The primary mechanism by which this compound promotes a CSC phenotype is through the potentiation of the Notch signaling pathway.[1][3][4] This is achieved through a direct interaction with NUMB, a known inhibitor of Notch signaling.[1][4]
Key Mechanistic Steps:
-
This compound Sequesters NUMB: this compound, through its PDZ-binding domain, interacts with and sequesters the NUMB protein.[1]
-
NUMB Inhibition: This sequestration prevents NUMB from performing its canonical function of targeting the Notch Intracellular Domain (NICD) for degradation.[1][4]
-
NICD Stabilization and Nuclear Translocation: With NUMB inhibited, the NICD is stabilized, accumulates in the cytoplasm, and subsequently translocates to the nucleus.
-
Activation of Stemness Transcription Factors: In the nucleus, NICD acts as a transcriptional co-activator, leading to the increased expression of downstream Notch target genes, including key pluripotency and stem cell factors such as OCT4, NANOG, SOX9, and KLF4.[1]
This cascade of events ultimately leads to an expansion of the CSC pool within the tumor, driving disease progression and therapeutic resistance.
Below is a diagram illustrating the this compound-Notch signaling pathway.
Caption: this compound sequesters NUMB, leading to NICD stabilization and activation of stemness gene expression.
Quantitative Data on this compound-Induced CSC Properties
The overexpression of this compound has been quantitatively shown to increase the proportion of cells with CSC markers and enhance tumorsphere formation efficiency, a key in vitro surrogate for self-renewal capacity.
Table 1: Upregulation of Stem Cell Markers Following this compound Overexpression
| Cell Line | Stem Cell Marker | Fold Increase (mRNA) | Reference |
| HeLa | OCT4 | ~2.5 | [1] |
| NANOG | ~3.0 | [1] | |
| SOX9 | ~2.0 | [1] | |
| KLF4 | ~2.5 | [1] | |
| T47D | OCT4 | ~2.0 | [1] |
| NANOG | ~2.5 | [1] | |
| SOX9 | ~1.5 | [1] | |
| KLF4 | ~2.0 | [1] |
Table 2: Increase in CSC Population and Tumorsphere Formation with this compound Overexpression
| Cell Line | CSC Marker | % Increase in Positive Cells | % Increase in Tumorspheres | Reference |
| HeLa | CD133+ | ~100% | ~150% | [1] |
| T47D | CD44+/CD24- | ~80% | ~100% | [1] |
| PANC-1 | CD133+ | Not specified | ~100% | [3] |
| HPAF-II | CD133+ | Not specified | ~120% | [3] |
Detailed Experimental Protocols
To facilitate the investigation of the this compound-CSC axis, this section provides detailed methodologies for key experiments.
This compound Overexpression and shRNA Knockdown
Objective: To modulate this compound expression in cancer cell lines for functional assays.
Materials:
-
Cancer cell lines (e.g., HeLa, T47D, PANC-1)
-
This compound expression vector (e.g., pCMV-MAP17)
-
Empty vector control (e.g., pCMV)
-
shRNA targeting this compound (and scrambled control) in a suitable vector (e.g., pLKO.1)
-
Transfection reagent (e.g., Lipofectamine 3000) or lentiviral packaging plasmids and production reagents
-
Culture medium and supplements
-
Selection antibiotic (e.g., Puromycin, G418)
Protocol:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow to adhere overnight.
-
Transfection/Transduction:
-
Transient Transfection: Transfect cells with the this compound expression vector or empty vector using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Stable Cell Line Generation (Lentiviral): Co-transfect HEK293T cells with the shRNA vector and lentiviral packaging plasmids. Harvest the viral supernatant after 48-72 hours. Transduce the target cancer cells with the viral particles in the presence of polybrene (8 µg/mL).
-
-
Selection: 48 hours post-transfection/transduction, begin selection with the appropriate antibiotic (e.g., 1-2 µg/mL puromycin).
-
Verification of Expression/Knockdown: After 7-10 days of selection, verify this compound overexpression or knockdown by quantitative real-time PCR (qRT-PCR) and Western blotting.
Tumorsphere Formation Assay
Objective: To assess the self-renewal capacity of cancer cells as a measure of stemness.
Materials:
-
This compound-overexpressing/knockdown and control cells
-
Ultra-low attachment plates or flasks
-
Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Dissociation: Harvest cells and prepare a single-cell suspension using Trypsin-EDTA.
-
Cell Seeding: Seed cells at a low density (e.g., 1,000 - 5,000 cells/mL) in ultra-low attachment plates with serum-free sphere medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Sphere Counting and Analysis: Count the number of tumorspheres (typically >50 µm in diameter) formed in each well using a microscope. The tumorsphere formation efficiency (%) can be calculated as: (Number of spheres / Number of cells seeded) x 100.
Flow Cytometry for CSC Markers
Objective: To quantify the percentage of cells expressing specific CSC surface markers.
Materials:
-
This compound-overexpressing/knockdown and control cells
-
Fluorescently conjugated antibodies against CSC markers (e.g., PE-conjugated anti-CD133, FITC-conjugated anti-CD44, PE-conjugated anti-CD24)
-
Isotype control antibodies
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension of 1 x 10^6 cells/mL in FACS buffer.
-
Antibody Staining: Incubate the cells with the fluorescently conjugated antibodies (and isotype controls in separate tubes) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifugation.
-
Resuspension: Resuspend the cell pellet in 500 µL of FACS buffer.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on the live cell population and determine the percentage of cells positive for the respective CSC markers.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for studying the this compound-CSC connection and the logical relationship between this compound expression and the acquisition of CSC properties.
Caption: A typical workflow for investigating the role of this compound in cancer stem cell properties.
Caption: The logical cascade from this compound upregulation to enhanced tumor progression and therapy resistance.
Conclusion and Future Directions
The evidence strongly supports a critical role for this compound in promoting cancer stem cell properties through the activation of the Notch signaling pathway. This makes this compound a compelling target for the development of novel anti-cancer therapies aimed at eradicating the CSC population. Future research should focus on:
-
Therapeutic Targeting: Developing small molecule inhibitors or biologics that disrupt the this compound-NUMB interaction.
-
Biomarker Development: Evaluating this compound expression as a predictive biomarker for patient response to standard and targeted therapies.
-
In Vivo Validation: Further characterizing the role of this compound in CSC biology using patient-derived xenograft (PDX) models.
By elucidating the intricacies of the this compound-CSC axis, the scientific community can pave the way for more effective treatments that target the root of tumor recurrence and metastasis.
References
Methodological & Application
Application Notes: Measuring MAP17 Expression in Tumor Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
MAP17, also known as PDZK1IP1, is a small, 17 kDa non-glycosylated membrane-associated protein that is overexpressed in a wide variety of human carcinomas, including those of the breast, colon, lung, prostate, and ovary.[1][2][3][4] Its expression is often correlated with tumor progression and more malignant stages of the disease.[3][4][5] Functionally, this compound is implicated in increasing reactive oxygen species (ROS) production, enhancing tumorigenic properties like proliferation and migration, and decreasing sensitivity to apoptosis.[6][7] Recent studies have also shown that this compound activates the Notch pathway by interacting with NUMB, which contributes to an increase in the cancer stem cell pool.[8][9] Given its role in tumor progression and as a potential prognostic marker, accurate measurement of this compound expression in tumor samples is critical for both basic research and clinical applications.[10]
This document provides detailed protocols for the most common methods used to assess this compound expression at both the mRNA and protein levels: quantitative Real-Time PCR (qRT-PCR) and Immunohistochemistry (IHC). It also includes a protocol for Western Blotting for protein quantification in tissue lysates.
Key Methodologies for this compound Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Measures this compound mRNA levels, providing a sensitive and quantitative assessment of gene expression. This method is ideal for comparing expression between tumor and non-tumoral tissues.[1][2]
-
Immunohistochemistry (IHC): Detects this compound protein expression and localization within the cellular and tissue context of formalin-fixed, paraffin-embedded (FFPE) tumor samples. It is a powerful semi-quantitative technique for clinical pathology.[3][6]
-
Western Blotting: Quantifies total this compound protein levels in fresh or frozen tissue lysates. It is useful for confirming protein expression and size.[1][10]
Experimental Workflow Overview
The general workflow for measuring this compound expression involves several key stages, from sample acquisition to data analysis.
Caption: General workflow from tumor sample collection to data analysis.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA
This protocol details the measurement of this compound mRNA from total RNA extracted from tumor tissue.
1. Materials
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., SuperScript™ II Reverse Transcriptase, Invitrogen)[11]
-
qPCR master mix (e.g., QuantiTect SYBR Green PCR Kit, Qiagen)[11]
-
RNase-free water, tubes, and pipette tips
-
Validated primers for this compound (PDZK1IP1) and a reference gene (e.g., GAPDH, ACTB).
-
This compound Forward Primer Example: 5'-AGCATGGCGTCCACAGTAAG-3'
-
This compound Reverse Primer Example: 5'-TGGGCATCAAGGAAGACATC-3'
-
GAPDH Forward Primer Example: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer Example: 5'-AATGAAGGGGTCATTGATGG-3'
-
-
Real-time PCR instrument
2. Procedure
Step A: RNA Extraction and cDNA Synthesis
-
Excise ~20-30 mg of fresh frozen tumor tissue.
-
Extract total RNA using a commercial kit according to the manufacturer’s instructions.
-
Assess RNA quantity and purity (A260/A280 ratio of ~2.0) using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers.[11]
-
Dilute the resulting cDNA (e.g., 1:10) with RNase-free water for use in qPCR.
Step B: Real-Time PCR
-
Prepare a master mix for the number of samples and targets (in triplicate). Per 20 µL reaction:
-
10 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM stock)
-
0.5 µL Reverse Primer (10 µM stock)
-
7 µL Nuclease-free water
-
2 µL Diluted cDNA
-
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add 2 µL of diluted cDNA to the appropriate wells.
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
-
Run the following thermal cycling program:
-
Enzyme Activation: 95°C for 10 min
-
Cycling (40 cycles):
-
95°C for 15 sec (Denaturation)
-
60°C for 60 sec (Annealing/Extension)
-
-
Melt Curve Analysis: Perform at the end to verify amplicon specificity.[12]
-
3. Data Analysis
-
Determine the cycle threshold (Ct) for this compound and the reference gene for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(this compound) - Ct(Reference Gene).
-
Calculate the relative expression (fold change) compared to a control sample (e.g., matched non-tumoral tissue) using the 2-ΔΔCt method.
Protocol 2: Immunohistochemistry (IHC) for this compound Protein
This protocol is for the detection of this compound in FFPE tumor sections.
1. Materials
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization/rehydration
-
Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)[13]
-
Hydrogen peroxide (3%) for blocking endogenous peroxidases
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-MAP17 antibody (e.g., mouse monoclonal clone 165C, diluted 1:5)[13]
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse HRP)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
2. Procedure
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min), and finally distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in Tris-EDTA buffer (pH 9.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.[13]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes. Rinse with PBS.
-
Apply blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Incubate with the primary anti-MAP17 antibody overnight at 4°C.
-
Rinse with PBS (3 x 5 min).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 min).
-
-
Detection and Counterstaining:
-
Apply DAB substrate solution until a brown precipitate develops (typically 1-5 minutes).
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Coverslip using a permanent mounting medium.
-
3. Data Analysis and Scoring
-
This compound expression is typically observed in the cytoplasm and membrane.[13]
-
Scoring can be performed by a pathologist based on staining intensity (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells.[10][14]
-
An H-score can be calculated: H-score = Σ (Intensity × Percentage).
Protocol 3: Western Blotting for this compound Protein
This protocol is for quantifying this compound protein from fresh or frozen tumor tissue lysates.
1. Materials
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 12% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-MAP17 antibody (e.g., MABC522, Merck, 1:500 dilution)[15]
-
Loading control antibody (e.g., anti-α-Tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibody[10]
-
ECL (Enhanced Chemiluminescence) substrate
2. Procedure
Step A: Protein Extraction and Quantification
-
Homogenize ~50 mg of frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (lysate) and determine protein concentration using a BCA assay.
Step B: Electrophoresis and Transfer
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.[16]
Step C: Immunodetection
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MAP17 antibody overnight at 4°C with gentle agitation.[16]
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The expected band for this compound is ~17 kDa.[13]
-
Strip the membrane (if necessary) and re-probe for a loading control protein.
3. Data Analysis
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the band intensity of this compound to the corresponding loading control for each sample.
-
Compare the normalized intensity values between different samples.
Data Presentation: this compound Expression in Human Carcinomas
The following table summarizes representative findings on this compound expression across various tumor types as measured by IHC and qRT-PCR.
| Tumor Type | Method | Finding | Reference |
| Hepatocellular Carcinoma | qRT-PCR | 62.9% (139/221) of tumors showed ≥ 2-fold mRNA increase vs. peritumoral tissue. | [2] |
| Breast Cancer | IHC | ~60% of human mammary tumors express this compound; levels increase with tumor stage. | [4] |
| Prostate & Ovarian Cancer | IHC | Overexpression strongly correlates with tumoral progression (p < 0.0001). | [3] |
| Non-Small Cell Lung Cancer | qRT-PCR & WB | Significantly upregulated mRNA and protein in tumor tissues vs. adjacent healthy tissues. | [1] |
| Lung Adenocarcinoma | IHC & qRT-PCR | Highest mRNA expression among lung cancer subtypes compared to normal tissue. | [5] |
| Colon Carcinoma | IHC | High percentage of positive staining in tumor samples. | [17] |
This compound Signaling Pathway
This compound has been shown to activate the Notch signaling pathway by sequestering its inhibitor, NUMB. This interaction prevents the degradation of the Notch Intracellular Domain (NICD), allowing it to translocate to the nucleus and activate transcription of target genes related to stemness and proliferation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Elevation of this compound enhances the malignant behavior of cells via the Akt/mTOR pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound overexpression is a common characteristic of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38α limits the contribution of this compound to cancer progression in breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound predicts sensitivity to platinum-based therapy, EGFR inhibitors and the proteasome inhibitor bortezomib in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. idus.us.es [idus.us.es]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 12. mcgill.ca [mcgill.ca]
- 13. cnio.es [cnio.es]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for MAP17 Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical staining of MAP17 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This compound (Membrane-Associated Protein 17), also known as PDZK1IP1, is a small membrane protein implicated in tumorigenesis and cancer progression.[1][2] Its overexpression has been noted in various carcinomas and is often associated with increased cell proliferation and reduced apoptosis.[1][2][3] Accurate detection of this compound in tissue samples is crucial for both basic research and clinical investigations.
Principle of the Method
Immunohistochemistry (IHC) allows for the visualization of specific antigens within the context of tissue architecture. This protocol employs a chromogenic detection method. Briefly, after preparing the tissue sections, endogenous peroxidase activity is quenched, and antigenic sites are exposed through heat-induced epitope retrieval (HIER). A primary antibody specific to this compound is then applied, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate, 3,3'-Diaminobenzidine (DAB), results in a brown precipitate at the site of antigen-antibody binding, which can be visualized by light microscopy.
Reagents and Materials
Note: This protocol is a general guideline. Optimal dilutions and incubation times for antibodies should be determined empirically by the end-user.
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound Primary Antibody | Thermo Fisher Scientific | PA5-53252 |
| Novus Biologicals | NBP1-84290 | |
| Abcam | ab156014 | |
| Biotinylated Secondary Antibody | Sigma-Aldrich | B7264 |
| HRP-conjugated Streptavidin | Sigma-Aldrich | E2886 |
| DAB Chromogen Kit | IHC WORLD | N/A |
| Hematoxylin | Sigma-Aldrich | H9627 |
| Xylene | Sigma-Aldrich | 214736 |
| Ethanol (B145695) (100%, 95%, 80%, 70%) | Sigma-Aldrich | E7023 |
| Citrate Buffer (10mM, pH 6.0) | Thermo Fisher Scientific | 00-5000 |
| Phosphate Buffered Saline (PBS) | Sigma-Aldrich | P5493 |
| 3% Hydrogen Peroxide | Sigma-Aldrich | H1009 |
| Blocking Serum | Sigma-Aldrich | S2140 |
| Mounting Medium | Sigma-Aldrich | M1264 |
| Positively charged slides | Thermo Fisher Scientific | 3800040 |
Experimental Protocols
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following excision, fix fresh tissue (less than 3 mm thick) in 10% neutral buffered formalin for 24-48 hours at room temperature.[4] Caution: Formalin is a suspected carcinogen and should be handled in a fume hood.[4]
-
Dehydration: Dehydrate the fixed tissue through a series of graded ethanol solutions as follows:[4]
-
70% ethanol: 45 minutes
-
80% ethanol: 45 minutes
-
95% ethanol: 45 minutes
-
100% ethanol: 3 changes, 1 hour each
-
-
Clearing: Clear the dehydrated tissue in two changes of xylene for 1 hour each.[4]
-
Embedding: Immerse the cleared tissue in three changes of molten paraffin (B1166041) wax for 1 hour each, then embed to create a paraffin block.[4]
-
Sectioning: Cut 5 µm thick sections from the paraffin block using a microtome. Float the sections in a 40°C water bath and mount them onto positively charged slides.[4]
-
Drying: Allow the slides to dry overnight at room temperature or in an oven at 37-45°C.[4][5]
II. Staining Protocol
The following table summarizes the key steps and parameters for the this compound IHC staining protocol.
| Step | Reagent | Incubation Time | Incubation Temperature | Notes |
| Deparaffinization & Rehydration | ||||
| 1 | Xylene | 2 x 5 minutes | Room Temperature | [4] |
| 2 | 100% Ethanol | 2 x 3 minutes | Room Temperature | |
| 3 | 95% Ethanol | 3 minutes | Room Temperature | [4] |
| 4 | 80% Ethanol | 3 minutes | Room Temperature | |
| 5 | 70% Ethanol | 3 minutes | Room Temperature | [4] |
| 6 | Running Tap Water | 30 seconds | Room Temperature | |
| 7 | PBS | 30 minutes | Room Temperature | |
| Antigen Retrieval | ||||
| 8 | 10mM Citrate Buffer, pH 6.0 | 20-40 minutes | 95-100°C | Use a steamer or water bath. Allow slides to cool for 20 minutes at room temperature in the buffer. |
| Peroxidase Block | ||||
| 9 | 3% Hydrogen Peroxide | 10 minutes | Room Temperature | [4] |
| 10 | PBS Wash | 2 x 5 minutes | Room Temperature | [4] |
| Blocking | ||||
| 11 | 5-10% Normal Serum | 1 hour | Room Temperature | Use serum from the same species as the secondary antibody.[4] |
| Primary Antibody Incubation | ||||
| 12 | This compound Primary Antibody | 1 hour - Overnight | Room Temperature or 4°C | Recommended starting dilution: 1:200 - 1:500. |
| 13 | PBS Wash | 2 x 5 minutes | Room Temperature | [4] |
| Secondary Antibody Incubation | ||||
| 14 | Biotinylated Secondary Antibody | 30 minutes | Room Temperature | |
| 15 | PBS Wash | 2 x 5 minutes | Room Temperature | [4] |
| Detection | ||||
| 16 | HRP-conjugated Streptavidin | 30 minutes | Room Temperature | [4] |
| 17 | PBS Wash | 3 x 2 minutes | Room Temperature | [4] |
| 18 | DAB Substrate | 1-5 minutes | Room Temperature | Monitor color development under a microscope.[4] Caution: DAB is a suspected carcinogen.[4] |
| 19 | Running Tap Water | >15 minutes | Room Temperature | [4] |
| Counterstaining & Mounting | ||||
| 20 | Hematoxylin | 1-2 minutes | Room Temperature | [4] |
| 21 | Running Tap Water | >15 minutes | Room Temperature | [4] |
| 22 | Dehydration (Graded Ethanols) | 3 minutes each | Room Temperature | 70%, 95%, 100% (2x) |
| 23 | Xylene | 2 x 5 minutes | Room Temperature | [4] |
| 24 | Mounting Medium & Coverslip | - | Room Temperature |
Visualization and Interpretation
Examine the slides under a light microscope. Positive this compound staining will appear as a brown precipitate, primarily in the cytoplasm and membrane of cells.[6] The nucleus will be counterstained blue by hematoxylin. The intensity and distribution of staining should be evaluated in the context of the tissue morphology. Human kidney tissue can serve as a positive control.[6]
Mandatory Visualizations
Caption: Immunohistochemistry workflow for this compound staining.
Caption: Simplified this compound signaling pathways in cancer.
References
Application Notes: Western Blot Analysis of MAP17 Protein Levels
Introduction
Membrane-Associated Protein 17 (MAP17), also known as PDZK1IP1, is a small, 17 kDa non-glycosylated protein primarily localized to the plasma membrane and Golgi apparatus[1][2][3]. This compound expression is typically restricted in adult tissues but becomes significantly upregulated in various pathological conditions, including inflammatory diseases and numerous cancers[4]. Its overexpression is a common feature in many carcinomas, such as those of the ovary, breast, prostate, and lung, and often correlates with higher tumor grade and progression[1][3][4]. Functionally, this compound acts as an oncogene, enhancing tumorigenic properties like cell proliferation, migration, and resistance to apoptosis[3][5]. This is achieved through the modulation of several key signaling pathways, including the activation of Notch and PI3K/AKT signaling and the suppression of the p38 pathway[1][2][5].
Western blotting is an indispensable immunodetection technique for analyzing this compound protein levels. It allows for the sensitive and specific quantification of this compound expression in cell lysates and tissue homogenates, making it a critical tool for researchers investigating cancer biology, inflammatory processes, and the efficacy of novel therapeutic agents targeting this compound-related pathways. This document provides a detailed protocol for the successful detection and quantification of this compound by Western blot.
Quantitative Data Summary
The expression of this compound is markedly increased in various tumor types compared to normal, healthy tissues. The following table summarizes typical findings regarding this compound protein levels from the literature.
| Comparison Group | Condition 1 | This compound Expression (Condition 1) | Condition 2 | This compound Expression (Condition 2) | Key Findings | References |
| Tumor vs. Normal Tissue | Advanced-Stage Carcinomas (Ovarian, Cervical, Prostate, etc.) | High (present in 50-90% of tumors) | Normal or Benign Tissues | Rare / Low | This compound expression strongly correlates with tumor progression and a more dedifferentiated phenotype. | [1][4] |
| Tumor vs. Normal Tissue | Non-Small Cell Lung Cancer (NSCLC) Tissues | Significantly Upregulated | Adjacent Healthy Lung Tissues | Low | Both mRNA and protein levels of this compound are elevated in NSCLC. | [2] |
| Tumor vs. Normal Tissue | Ovarian, Colon, Stomach, Cervix Tumors | High (overexpression in >70% of samples) | Corresponding Non-Tumoral Tissues | Low | Demonstrates widespread this compound overexpression across various carcinomas. | [3] |
| Cell Line Models | NSCLC Cell Lines (e.g., A549, Calu-3) | Upregulated | Normal Human Lung Cell Line (e.g., MRC-5) | Low | Cancer cell lines recapitulate the this compound upregulation seen in primary tumors. | [2] |
| Experimental Manipulation | Cells with Ectopic this compound Overexpression | High | Empty Vector (Control) Cells | Low | Forced overexpression increases tumorigenic properties, including proliferation and resistance to apoptosis. | [1][3] |
| Experimental Manipulation | Cells with High Endogenous this compound (e.g., Calu3) + shRNA for this compound | Downregulated | Control Cells | High | Downregulation reduces tumorigenic and cancer stem cell-like properties. | [6] |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of this compound.
Diagram: Western Blot Workflow for this compound Analysis
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for qRT-PCR Analysis of Human MAP17 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane-Associated Protein 17 (MAP17), also known as PDZK1 Interacting Protein 1 (PDZK1IP1), is a 17 kDa non-glycosylated protein that has garnered significant interest in cancer research.[1][2] Upregulation of this compound expression is observed in a wide variety of human carcinomas and is often correlated with tumor progression and a more aggressive phenotype.[2][3][4] This document provides detailed application notes and protocols for the quantitative analysis of human this compound gene expression using reverse transcription quantitative polymerase chain reaction (qRT-PCR), a highly sensitive and specific technique for measuring mRNA levels.
Signaling Pathways Involving this compound
This compound has been implicated in the activation of key signaling pathways that drive tumorigenesis, including the Akt/mTOR and Notch pathways. Understanding these pathways is crucial for elucidating the functional consequences of this compound expression.
Akt/mTOR Pathway: this compound expression has been shown to activate the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Activation of this pathway by this compound can contribute to the malignant behavior of cancer cells.[5][6][7][8][9]
Caption: Akt/mTOR Signaling Pathway Activation by this compound.
Notch Signaling Pathway: this compound can also activate the Notch signaling pathway. The Notch pathway is critical for cell-cell communication and plays a fundamental role in stem cell maintenance and cell fate decisions. Its dysregulation is implicated in numerous cancers.[3][10][11][12][13][14][15]
References
- 1. PDZK1IP1 PDZK1 interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. This compound overexpression is a common characteristic of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. The Cargo Protein this compound (PDZK1IP1) Regulates the Cancer Stem Cell Pool Activating the Notch Pathway by Abducting NUMB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MAP17 Overexpression Vector for Cell Line Transfection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Membrane-Associated Protein 17 (MAP17) is a small, 17 kDa non-glycosylated membrane protein that is typically localized to the plasma membrane and Golgi apparatus.[1][2] While its expression is restricted in normal adult tissues, this compound is frequently overexpressed in a wide variety of human carcinomas, including those of the lung, breast, prostate, and ovary.[3][4][5] This overexpression is strongly correlated with tumor progression and more malignant phenotypes.[3][5][6]
Functionally, this compound acts as an oncogene.[6][7] Its overexpression has been shown to enhance tumorigenic properties by increasing cell proliferation, migration, and invasion, while reducing apoptosis.[1][6][8] These effects are often associated with an increase in reactive oxygen species (ROS) production.[6][7] this compound has been implicated in the activation of several key signaling pathways, including the PI3K/AKT and Notch pathways, and the suppression of the p38 signaling pathway.[1][2][3][9] Furthermore, this compound expression is linked to cancer stem cell-like properties and resistance to certain therapies, such as EGFR tyrosine kinase inhibitors (TKIs).[9][10]
This document provides detailed protocols for the use of a this compound overexpression vector for transfecting cell lines. It includes methodologies for vector construction, cell transfection, and subsequent functional assays to analyze the phenotypic effects of this compound overexpression.
Data Presentation
The following tables summarize the quantitative effects of this compound overexpression as reported in various studies.
Table 1: Effect of this compound Overexpression on Cell Phenotypes
| Cell Line | Assay | Effect of this compound Overexpression | Quantitative Change | Reference |
| A549 (NSCLC) | Cell Viability (MTT) | Increased | ~1.5-fold increase at 72h | [1] |
| A549 (NSCLC) | Apoptosis (Flow Cytometry) | Decreased | Significant decrease in apoptotic cells | [1] |
| A549 (NSCLC) | Colony Formation | Increased | Significant increase in colony number | [1] |
| A549 (NSCLC) | Transwell Invasion | Increased | Significant increase in invaded cells | [1] |
| HeLa, T47D | Tumorsphere Formation | Increased | Higher percentage of tumorspheres | [11] |
| SMMC-7721, HCC-LM3 | Colony Formation | Increased | Enhanced colony formation ability | [7] |
| Rat1/c-Myc | Apoptosis (Serum Starvation) | Decreased | Protection from Myc-induced apoptosis | [2][12] |
Table 2: Effect of this compound Overexpression on Protein Expression and Signaling
| Cell Line | Protein/Pathway | Effect of this compound Overexpression | Quantitative Change | Reference |
| A549 (NSCLC) | Phospho-p38 | Decreased | Significant reduction in protein level | [1] |
| RatMyc | AKT Phosphorylation | Increased | Activation of AKT at Thr308 and Ser473 | [2] |
| HeLa, T47D | Stem Cell Genes (qPCR) | Increased | Upregulation of HES1, GLI1, OCT4, etc. | [11][13] |
| T47D, AW, HeLa | NFAT2, IL-6 | Increased | Higher protein levels | [14] |
Experimental Protocols
Construction of this compound Overexpression Vector
This protocol describes the general steps for cloning the human this compound coding sequence into a mammalian expression vector (e.g., pBABE-puro).
Materials:
-
Human cDNA library or plasmid containing this compound coding sequence (NM_005764)
-
High-fidelity DNA polymerase
-
Forward and reverse primers for this compound with appropriate restriction sites
-
Mammalian expression vector (e.g., pBABE-puro)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells
-
Plasmid purification kit
-
DNA sequencing services
Procedure:
-
Primer Design: Design primers to amplify the full-length coding sequence of human this compound. Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector.
-
PCR Amplification: Perform PCR using the designed primers and a suitable template to amplify the this compound cDNA.
-
Purification: Purify the PCR product using a PCR purification kit.
-
Restriction Digest: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli cells.
-
Screening: Plate the transformed cells on an appropriate antibiotic selection plate. Screen the resulting colonies by colony PCR or restriction digest of miniprep DNA to identify clones with the correct insert.
-
Sequence Verification: Purify the plasmid DNA from a positive clone and verify the sequence of the this compound insert by Sanger sequencing.
Cell Line Transfection
This protocol describes the transient transfection of a mammalian cell line with the this compound overexpression vector using a lipid-based transfection reagent.
Materials:
-
Mammalian cell line of interest (e.g., A549, HeLa, T47D)
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM)
-
This compound overexpression plasmid and empty vector control
-
Lipid-based transfection reagent (e.g., Lipofectamine 2000)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the this compound plasmid DNA (and empty vector control) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow complexes to form.
-
-
Transfection: Add the DNA-lipid complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Medium Change: After 4-6 hours, replace the transfection medium with fresh, complete growth medium.
-
Analysis: Harvest the cells for analysis (e.g., qPCR, Western blot, functional assays) 24-72 hours post-transfection.[15]
Verification of this compound Overexpression
A. Quantitative Real-Time PCR (qPCR)
Procedure:
-
RNA Extraction: 24-48 hours post-transfection, extract total RNA from transfected cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB). A typical thermal profile would be an initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.[16][17]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in this compound mRNA expression in transfected cells compared to the empty vector control.
B. Western Blot
Procedure:
-
Protein Lysate Preparation: 48-72 hours post-transfection, lyse the cells in RIPA buffer containing protease inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20][21]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19][22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against this compound overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
Functional Assays
A. Cell Viability/Proliferation Assay (MTT Assay)
Procedure:
-
Cell Seeding: Seed transfected cells into 96-well plates.
-
Incubation: Culture the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[23][24]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan (B1609692) crystals.[24]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]
B. Transwell Migration/Invasion Assay
Procedure:
-
Cell Preparation: After transfection, starve the cells in serum-free medium for several hours.
-
Assay Setup:
-
For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.
-
Add serum-free medium to the upper chamber and medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Cell Seeding: Seed the starved, transfected cells into the upper chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Remove non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert.
-
Count the stained cells in several microscopic fields to quantify migration/invasion.
-
Visualization
Signaling Pathways Affected by this compound Overexpression
Caption: Signaling pathways modulated by this compound overexpression.
Experimental Workflow for this compound Overexpression Studies
Caption: Workflow for studying this compound overexpression.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound overexpression is a common characteristic of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 7. Hypoxia-dependent expression of this compound coordinates the Warburg effect to tumor growth in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EGFR-TKI resistance and this compound are associated with cancer stem cell like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits Myc-induced apoptosis through PI3K/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transfection Guide | Overview of Transfection Methods | Promega [promega.jp]
- 16. origene.com [origene.com]
- 17. oaepublish.com [oaepublish.com]
- 18. bio-rad.com [bio-rad.com]
- 19. novateinbio.com [novateinbio.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Cell Viability Assay [bio-protocol.org]
- 24. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Lentiviral shRNA-mediated MAP17 Knockdown Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane-Associated Protein 17 (MAP17) is a 17 kDa non-glycosylated protein that is increasingly recognized for its role in tumorigenesis.[1][2][3] Overexpressed in a variety of carcinomas, this compound has been linked to enhanced cancer cell proliferation, migration, invasion, and a decrease in apoptosis.[2][4] Mechanistically, this compound is known to increase intracellular reactive oxygen species (ROS), which in turn can activate pro-tumorigenic signaling pathways such as the PI3K/Akt pathway.[3][4] Given its significant role in cancer progression, this compound presents a promising target for therapeutic intervention. This document provides detailed application notes and protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) to effectively knock down this compound expression for in vitro cancer research.
Data Presentation
The following tables summarize the quantitative effects of this compound knockdown on key cancer-related cellular processes as reported in scientific literature.
Table 1: Effect of this compound Knockdown on Reactive Oxygen Species (ROS) Levels
| Cell Line | Method of Quantification | Reduction in ROS Levels | Reference |
| SMMC-7721 (Hepatocellular Carcinoma) | Not Specified | ~40% | [5] |
| HCC-LM3 (Hepatocellular Carcinoma) | Not Specified | ~40% | [5] |
Table 2: Effect of this compound Knockdown on Cell Proliferation
| Cell Line | Assay | Reduction in Proliferation | Reference |
| Gastric Cancer Cells | MTT Assay | Statistically significant reduction (exact percentage not specified) | [6] |
Table 3: Effect of this compound Knockdown on Cell Migration
| Cell Line | Assay | Reduction in Migration | Reference |
| Gastric Cancer Cells | Transwell Assay | 37.2% ± 6.2% | [6] |
Note: Quantitative data for the effects of this compound knockdown on invasion and apoptosis were not available in the searched literature. Researchers are encouraged to perform Matrigel invasion assays and flow cytometry-based apoptosis assays to generate this data.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound overexpression contributes to tumorigenesis through the modulation of several key signaling pathways. A primary mechanism involves the elevation of intracellular ROS, which can act as second messengers to activate pro-survival and proliferative pathways like the PI3K/Akt pathway. This can lead to the inhibition of apoptosis. Furthermore, this compound has been shown to influence the p38 MAPK pathway.
Caption: this compound signaling cascade in cancer.
Experimental Workflow for this compound Knockdown
The following diagram outlines the experimental workflow for lentiviral shRNA-mediated knockdown of this compound and subsequent functional analysis.
Caption: Lentiviral shRNA this compound knockdown workflow.
Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Construction for this compound
This protocol outlines the steps for designing and constructing a lentiviral vector expressing an shRNA targeting this compound.
1.1. shRNA Design:
-
Design 3-5 shRNA sequences targeting the this compound mRNA. Utilize online design tools, adhering to principles such as a GC content of 30-70% and avoiding long stretches of identical nucleotides.
-
Include appropriate restriction enzyme sites (e.g., AgeI and EcoRI) for cloning into the pLKO.1-puro lentiviral vector.
1.2. Oligonucleotide Annealing:
-
Resuspend the synthesized sense and antisense shRNA oligonucleotides in annealing buffer (100 mM NaCl, 50 mM HEPES, pH 7.4) to a final concentration of 100 µM.
-
Mix equal volumes of the sense and antisense oligonucleotides.
-
Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.
-
Gradually cool the mixture to room temperature to allow for proper annealing.
1.3. Vector Digestion and Ligation:
-
Digest the pLKO.1-puro vector with AgeI and EcoRI restriction enzymes according to the manufacturer's protocol.
-
Run the digested vector on an agarose (B213101) gel and purify the linearized vector using a gel extraction kit.
-
Ligate the annealed shRNA oligonucleotides into the digested pLKO.1-puro vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Isolate plasmid DNA from several colonies and confirm the correct insertion of the shRNA sequence by Sanger sequencing.
Protocol 2: Lentivirus Production and Purification
This protocol describes the production of lentiviral particles in HEK293T cells.
2.1. Cell Seeding:
-
Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm tissue culture dish in DMEM supplemented with 10% FBS.
-
Incubate overnight at 37°C in a 5% CO2 incubator. The cells should be 70-80% confluent at the time of transfection.
2.2. Transfection:
-
Day 2: In a sterile tube, prepare the transfection mix. For a 10 cm dish, combine:
-
pLKO.1-shthis compound plasmid: 10 µg
-
psPAX2 (packaging plasmid): 7.5 µg
-
pMD2.G (envelope plasmid): 2.5 µg
-
-
Add the plasmid DNA to 500 µL of serum-free Opti-MEM.
-
In a separate tube, add 30 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) to 500 µL of serum-free Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA and transfection reagent mixtures and incubate for 20 minutes at room temperature.
-
Carefully add the transfection complex dropwise to the HEK293T cells.
2.3. Virus Harvest and Purification:
-
Day 3 (24 hours post-transfection): Gently replace the medium with fresh DMEM containing 10% FBS.
-
Day 4 (48 hours post-transfection): Collect the lentivirus-containing supernatant and store at 4°C. Add fresh medium to the cells.
-
Day 5 (72 hours post-transfection): Collect the supernatant and pool it with the collection from Day 4.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PVDF filter.
-
(Optional) Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.
-
Aliquot the viral stock and store at -80°C.
Protocol 3: Transduction of Cancer Cells with this compound shRNA Lentivirus
This protocol details the transduction of target cancer cells with the produced lentiviral particles.
3.1. Cell Seeding:
-
Day 1: Seed the target cancer cells (e.g., A549, MCF-7) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
3.2. Transduction:
-
Day 2: Thaw the this compound shRNA lentiviral stock on ice.
-
Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL.
-
Remove the existing medium from the cells and replace it with the transduction medium.
-
Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10) to determine the optimal transduction efficiency for your specific cell line.
-
Incubate the cells overnight at 37°C.
3.3. Selection of Transduced Cells:
-
Day 3: Replace the virus-containing medium with fresh complete growth medium.
-
Day 4: Begin selection by adding puromycin (B1679871) to the medium at a pre-determined optimal concentration for your cell line (typically 1-10 µg/mL).
-
Continue to culture the cells in the presence of puromycin, replacing the medium every 2-3 days, until non-transduced cells are eliminated.
Protocol 4: Validation of this compound Knockdown by Western Blot
This protocol is for quantifying the reduction of this compound protein levels following shRNA-mediated knockdown.
4.1. Protein Extraction:
-
Lyse the puromycin-selected cells and control cells (transduced with a non-targeting shRNA) in RIPA buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
4.2. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
4.3. Densitometric Analysis:
-
Quantify the band intensities of this compound and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the this compound band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of this compound knockdown relative to the control cells.
References
- 1. This compound and the double-edged sword of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the malignant behavior of tumor cells through ROS increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of KRT17 by siRNA induces antitumoral effects on gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the MAP17 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane-Associated Protein 17 (MAP17), a small 17-kDa non-glycosylated protein, has emerged as a significant player in tumorigenesis and inflammation.[1] Normally expressed in the proximal tubules of the kidney, this compound is overexpressed in a wide array of human carcinomas, where its presence often correlates with tumor progression and a more dedifferentiated phenotype.[1] this compound is implicated in several critical cellular processes, including the regulation of cancer stem cell populations, activation of signaling pathways such as Notch and PI3K/AKT, and modulation of reactive oxygen species (ROS) levels.[2][3] Given its role in cancer pathology, this compound presents a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the knockout of the this compound gene using the CRISPR/Cas9 system, a powerful tool for elucidating gene function and validating drug targets.
Signaling Pathways and Functional Relationships
This compound is involved in a complex network of signaling pathways that contribute to cancer cell proliferation, survival, and stemness. Understanding these pathways is crucial for interpreting the phenotypic consequences of this compound knockout.
This compound-Notch Signaling Pathway
This compound has been shown to activate the Notch signaling pathway by interacting with NUMB, a negative regulator of Notch.[2] This interaction sequesters NUMB, leading to increased levels of the Notch Intracellular Domain (NICD) in the nucleus, which in turn activates the transcription of Notch target genes like HES1.[2] Knockdown of this compound has been demonstrated to inactivate the Notch pathway, leading to a reduction in stemness characteristics.[2]
This compound, ROS, and PI3K/AKT Signaling
This compound expression is associated with an increase in intracellular reactive oxygen species (ROS).[1][3] This elevation in ROS can, in turn, activate the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.[4] The activation of AKT by this compound-induced ROS has been shown to protect cells from apoptosis.[4]
Quantitative Data from this compound Knockdown Studies
The following tables summarize quantitative data from studies utilizing shRNA to knockdown this compound expression in various cancer cell lines. This data provides insights into the potential effects of a complete this compound knockout.
Table 1: Effects of this compound Knockdown on Cellular Phenotypes
| Cell Line | Assay | Effect of this compound Knockdown | Quantitative Change | Reference |
| A549 (NSCLC) | Cell Viability (MTT) | Decreased | Not specified | [5][6] |
| A549 (NSCLC) | Apoptosis (Flow Cytometry) | Increased | Not specified | [5][6] |
| A549 (NSCLC) | Migration (Wound Healing) | Decreased | 40% decrease in migratory rate | [5] |
| A549 (NSCLC) | Invasion (Transwell) | Decreased | 41% decrease in invading cell number | [5] |
| Calu3 (Lung Cancer) | Tumorsphere Formation | Decreased | Significant reduction in number and area | [2] |
| Gastric Cancer Cells | Proliferation (MTT) | Decreased | Significant decrease, especially with HGF treatment | [7] |
Table 2: Effects of this compound Knockdown on Gene and Protein Expression
| Cell Line | Target Gene/Protein | Method | Effect of this compound Knockdown | Fold Change/Other Metrics | Reference |
| Calu3 (Lung Cancer) | HES1 | qPCR | Decreased | ~0.5-fold | [2] |
| Calu3 (Lung Cancer) | HEY1 | qPCR | Decreased | ~0.6-fold | [2] |
| Calu3 (Lung Cancer) | NANOG | qPCR | Decreased | ~0.7-fold | [2] |
| Calu3 (Lung Cancer) | OCT4 | qPCR | Decreased | ~0.6-fold | [2] |
| Calu3 (Lung Cancer) | HLA-A, HLA-B, HLA-C | qPCR | Decreased | Significant reduction | [8] |
| SMMC7721 & Huh7 (HCC) | p-Akt (Ser473) | Western Blot | Decreased | Significant decrease | [9] |
| SMMC7721 & Huh7 (HCC) | p-mTOR (Ser2448) | Western Blot | Decreased | Significant decrease | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the CRISPR/Cas9-mediated knockout of the this compound gene in a human cancer cell line.
Experimental Workflow
The overall workflow for generating and validating this compound knockout cell lines is depicted below.
Protocol 1: Guide RNA (gRNA) Design for this compound Knockout
Objective: To design specific and efficient gRNAs targeting the human this compound gene (also known as PDZK1IP1).
Materials:
-
Computer with internet access
-
This compound gene sequence (e.g., from NCBI: Gene ID 10158)
-
Online gRNA design tool (e.g., Synthego CRISPR Design Tool, GenScript gRNA Design Tool)
Procedure:
-
Obtain the FASTA sequence of the human this compound gene from a public database like NCBI.
-
Input the sequence into a gRNA design tool.
-
Select gRNAs that target an early exon to maximize the chance of generating a loss-of-function mutation.
-
Choose gRNAs with high on-target scores and low off-target scores to ensure specificity and efficiency.
-
Recommended: Select at least two different gRNAs targeting different regions of the gene to increase the likelihood of a successful knockout and to control for off-target effects.
Note: While specific validated gRNA sequences for this compound were not found in the immediate search, utilizing reputable design tools is a standard and effective practice.
Protocol 2: CRISPR/Cas9 Plasmid Transfection
Objective: To deliver the CRISPR/Cas9 machinery (Cas9 nuclease and gRNA) into the target cells.
Materials:
-
Target human cancer cell line (e.g., A549, Calu-3)
-
Complete growth medium and appropriate supplements
-
6-well tissue culture plates
-
CRISPR/Cas9-gRNA expression plasmid(s)
-
Lipofectamine-based transfection reagent or electroporation system
-
Serum-free medium (e.g., Opti-MEM)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Plasmid Preparation: On the day of transfection, dilute 2.5 µg of the CRISPR/Cas9-gRNA plasmid in 250 µL of serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute 5 µL of the transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted plasmid and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 500 µL of the plasmid-transfection reagent complex dropwise to the cells in the 6-well plate.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
Protocol 3: Validation of this compound Knockout
Objective: To confirm the successful knockout of the this compound gene at the genomic and protein levels.
A. Genomic DNA Extraction and PCR Amplification
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Harvest cells 48-72 hours post-transfection and extract genomic DNA using a commercial kit.
-
Design PCR primers that flank the gRNA target region in the this compound gene.
-
Perform PCR to amplify the target region from both the edited and wild-type control cells.
-
Run the PCR products on an agarose gel to check for the presence of insertions or deletions (indels), which may appear as a smear or bands of different sizes compared to the wild-type control.
B. Sanger Sequencing
Procedure:
-
Purify the PCR products from the previous step.
-
Send the purified PCR products for Sanger sequencing.
-
Analyze the sequencing data to confirm the presence of indels at the target site. Tools like TIDE (Tracking of Indels by DEcomposition) can be used to analyze the sequencing chromatograms and estimate the efficiency of indel formation.
C. Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the knockout and wild-type control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MAP17 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot to detect the presence or absence of the this compound protein band (approximately 17 kDa). The absence of the band in the knockout cell lysates confirms successful knockout at the protein level.
Conclusion
The CRISPR/Cas9 system offers a robust and precise method for knocking out the this compound gene, providing a valuable tool for studying its function in cancer and other diseases. The protocols outlined in this document provide a comprehensive guide for researchers to successfully generate and validate this compound knockout cell lines. The resulting knockout models will be instrumental in further dissecting the role of this compound in various signaling pathways and for the development of novel therapeutic strategies targeting this oncoprotein.
References
- 1. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits Myc-induced apoptosis through PI3K/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated CRISPR guide RNAs enable confident screening in primary cells [horizondiscovery.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. This compound and the double-edged sword of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound contributes to non-small cell lung cancer progression via suppressing miR-27a-3p expression and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dbGuide: a database of functionally validated guide RNAs for genome editing in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Proteomics Reveals the Dynamic Protein Landscape during Initiation of Human Th17 Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation of MAP17 Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Membrane-Associated Protein 17 (MAP17) is a small, 17 kDa non-glycosylated protein that is increasingly recognized for its role in tumorigenesis and tumor progression.[1] Overexpressed in a variety of human carcinomas, this compound has been implicated in enhancing tumorigenic properties such as increased proliferation and reduced apoptosis.[1] Understanding the protein-protein interactions of this compound is crucial for elucidating its molecular mechanisms and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study these interactions in vivo.
This document provides detailed application notes and protocols for performing Co-IP assays to investigate the interactions of this compound with its known binding partners, including NUMB and PDZK1.
Known this compound Interacting Proteins
Several proteins have been identified as interacting with this compound, playing a role in various signaling pathways.
-
NUMB: this compound physically interacts with NUMB, a protein involved in cell fate determination and endocytosis. This interaction leads to the mislocalization of NUMB and subsequent activation of the Notch signaling pathway, which is crucial for cancer stem cell regulation.[1]
-
PDZK1: this compound interacts with the PDZ domain-containing protein 1 (PDZK1), a scaffolding protein.[2][3][4][5] This interaction is mediated by the C-terminal PDZ-binding domain of this compound and is important for the localization and function of various transporters at the cell membrane.[6]
-
NaPi-IIa: this compound is part of a complex with the sodium-phosphate cotransporter IIa (NaPi-IIa) and PDZK1 in the renal proximal tubules.[2]
Signaling Pathways Involving this compound
The interactions of this compound influence several key signaling pathways implicated in cancer and other diseases.
-
Notch Pathway: By sequestering NUMB, this compound overexpression leads to the activation of the Notch pathway, promoting a cancer stem cell phenotype.[1]
-
PI3K/AKT Pathway: this compound can induce the activation of the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.[7]
-
Wnt Signaling Pathway: Mechanistic studies have revealed that this compound-induced oxidative stress can activate the Wnt signaling pathway.[7]
Data Presentation: Quantitative Analysis of this compound Interactions
Quantitative analysis of Co-IP results is essential for determining the strength and specificity of protein-protein interactions. This is typically achieved through densitometric analysis of Western blot bands corresponding to the co-immunoprecipitated proteins.[8][9] The relative amount of the interacting protein ("prey") pulled down with the target protein ("bait") is quantified and can be expressed as a fold change or percentage of the input.
Below is a template for presenting such quantitative data. Researchers should perform densitometry on their Western blot results using software like ImageJ and populate the table accordingly.[10][9]
Table 1: Quantitative Analysis of this compound Co-immunoprecipitation
| Bait Protein | Prey Protein | Cell Line | Condition | Fold Enrichment of Prey in IP (normalized to input) | p-value |
| This compound | NUMB | HeLa | Control | e.g., 1.0 | - |
| This compound | NUMB | HeLa | This compound Overexpression | e.g., 5.2 | e.g., <0.01 |
| This compound | PDZK1 | Opossum Kidney (OK) | Control | e.g., 1.0 | - |
| This compound | PDZK1 | Opossum Kidney (OK) | This compound Overexpression | e.g., 4.8 | e.g., <0.01 |
| IgG Control | NUMB | HeLa | This compound Overexpression | e.g., 0.1 | e.g., >0.05 |
| IgG Control | PDZK1 | Opossum Kidney (OK) | This compound Overexpression | e.g., 0.2 | e.g., >0.05 |
Note: The data in this table are illustrative examples. Researchers should replace them with their own experimental results.
Experimental Protocols
The following are detailed protocols for performing Co-IP assays to investigate this compound protein interactions.
Protocol 1: Co-immunoprecipitation of this compound and NUMB
This protocol is adapted from studies demonstrating the interaction between this compound and NUMB in human cell lines.[1]
Materials:
-
HeLa or T47D cells (or other suitable cell line)
-
Plasmids: Empty vector (EV), this compound expression vector
-
Lipofectamine 2000 or other transfection reagent
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail
-
Wash Buffer: RIPA buffer
-
Elution Buffer: 2x Laemmli sample buffer
-
Antibodies:
-
Anti-NUMB antibody for immunoprecipitation (e.g., goat polyclonal)
-
Anti-MAP17 antibody for Western blotting
-
Anti-NUMB antibody for Western blotting
-
Normal goat IgG (isotype control)
-
-
Protein A/G magnetic beads or Protein A/G agarose (B213101) beads
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Culture and Transfection:
-
Culture HeLa or T47D cells to 70-80% confluency.
-
Transfect cells with either an empty vector (EV) or a this compound expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA lysis buffer (with protease inhibitors) to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G beads to 1-2 mg of total protein and incubate for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
To the pre-cleared lysate, add 2-4 µg of anti-NUMB antibody or normal goat IgG (isotype control).
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30 µL of pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 1 mL of ice-cold RIPA buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and a small fraction of the input lysate onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against this compound and NUMB.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
Protocol 2: General Protocol for Co-immunoprecipitation of this compound and PDZK1
This protocol provides a general framework for investigating the interaction between this compound and PDZK1, which can be optimized for specific cell types and experimental conditions.
Materials:
-
Cells expressing this compound and PDZK1 (e.g., opossum kidney cells, or transfected HEK293T cells)
-
Cell Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitor cocktail
-
Wash Buffer: Cell Lysis Buffer
-
Elution Buffer: Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer
-
Antibodies:
-
Anti-MAP17 antibody or Anti-PDZK1 antibody for immunoprecipitation
-
Anti-PDZK1 antibody or Anti-MAP17 antibody for Western blotting
-
Isotype control IgG
-
-
Protein A/G magnetic beads or Protein A/G agarose beads
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Lysis:
-
Follow the cell lysis procedure as described in Protocol 1, using the non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Follow the immunoprecipitation steps as described in Protocol 1, using an antibody against either this compound or PDZK1 as the "bait" antibody.
-
-
Washing:
-
Follow the washing steps as described in Protocol 1, using the non-denaturing lysis buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using either a low-pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5), followed by neutralization with 1 M Tris-HCl, pH 8.5, or by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blot analysis as described in Protocol 1, probing for the "prey" protein (PDZK1 if this compound was the bait, or this compound if PDZK1 was the bait).
-
Mandatory Visualizations
Experimental Workflow
Caption: Co-immunoprecipitation experimental workflow.
This compound Signaling Pathways
Caption: Signaling pathways modulated by this compound.
References
- 1. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of this compound with the NaPi-IIa/PDZK1 protein complex in renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small PDZK1-associated protein, DD96/MAP17, as a regulator of PDZK1 and plasma high density lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and partial characterization of PDZK1: a novel protein containing PDZ interaction domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enrichment of Low-Abundant Protein Targets by Immunoprecipitation Upstream of Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Global profiling of protein complex dynamics with an experimental library of protein interaction markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Detecting the MAP17-NUMB Interaction: An Application of Proximity Ligation Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The interaction between Membrane-Associated Protein 17 (MAP17) and NUMB, an endocytic adaptor protein, is a critical event in the regulation of the Notch signaling pathway.[1] this compound, a small cargo protein often overexpressed in various cancers, can sequester NUMB, leading to the activation of Notch signaling.[1] This activation promotes an increase in cancer stem cell populations and is correlated with tumor progression.[1][2][3] The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for the in situ detection of protein-protein interactions.[4][5] This technique allows for the visualization and quantification of individual interaction events, making it an ideal tool to study the this compound-NUMB association within the cellular context.
This document provides a detailed protocol for the detection and quantification of the this compound-NUMB interaction using the Duolink® Proximity Ligation Assay.
Data Presentation
The following table summarizes quantitative data from a study detecting the interaction between this compound and NUMB using a Proximity Ligation Assay in HeLa and T47D cell lines. The data represents the average number of PLA signals per cell, indicating the extent of the protein-protein interaction under different experimental conditions.
| Cell Line | Experimental Condition | Average PLA Signals per Cell | Statistical Significance (vs. Empty Vector) | Reference |
| HeLa | Empty Vector (Control) | ~5 | - | [6] |
| HeLa | This compound Overexpression | ~25 | p < 0.01 | [6] |
| HeLa | Truncated this compound Overexpression | ~5 | Not Significant | [6] |
| T47D | Empty Vector (Control) | ~8 | - | [6] |
| T47D | This compound Overexpression | ~30 | p < 0.001 | [6] |
| T47D | Truncated this compound Overexpression | ~8 | Not Significant | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-NUMB interaction and its effect on the Notch signaling pathway.
Caption: Experimental workflow for the Proximity Ligation Assay (PLA).
Experimental Protocols
This protocol is adapted from standard Duolink® PLA protocols and the specific methods used in the study of the this compound-NUMB interaction.
Materials and Reagents:
-
Cells: HeLa or T47D cells cultured on sterile glass coverslips.
-
Primary Antibodies:
-
Rabbit anti-MAP17 antibody (Use a concentration optimized for immunofluorescence, typically 1-10 µg/mL).
-
Goat anti-NUMB antibody (e.g., Abcam, Cat# ab4147, used at a 1:100-1:500 dilution).
-
Note: Primary antibodies must be raised in different species.
-
-
Proximity Ligation Assay Kit: Duolink® In Situ PLA® Probe Anti-Rabbit PLUS and Anti-Goat MINUS, and Duolink® In Situ Detection Reagents (e.g., Red) (Sigma-Aldrich/MilliporeSigma).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.5% Triton X-100 in PBS.
-
Wash Buffers: Duolink® Wash Buffers A and B.
-
Mounting Medium: Duolink® In Situ Mounting Medium with DAPI.
-
Equipment:
-
Humidity chamber
-
37°C incubator
-
Fluorescence microscope with appropriate filters
-
Protocol:
-
Cell Culture and Preparation: a. Seed HeLa or T47D cells on sterile glass coverslips in a 24-well plate and culture to 50-70% confluency. b. Wash the cells twice with ice-cold PBS. c. Fix the cells with 4% PFA for 20 minutes at room temperature. d. Wash twice with PBS. e. Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes at room temperature.[7] f. Wash twice with PBS.
-
Blocking: a. Add Duolink® Blocking Solution to each coverslip, ensuring the cells are fully covered. b. Incubate in a humidity chamber for 60 minutes at 37°C.[1]
-
Primary Antibody Incubation: a. Dilute the primary antibodies (anti-MAP17 and anti-NUMB) in the Duolink® Antibody Diluent to their optimal concentrations. b. Tap off the blocking solution from the coverslips. c. Add the primary antibody solution to the cells. d. Incubate in a humidity chamber overnight at 4°C.
-
PLA Probe Incubation: a. Wash the coverslips twice for 5 minutes each in 1x Wash Buffer A with gentle agitation. b. Dilute the PLA probes (Anti-Rabbit PLUS and Anti-Goat MINUS) 1:5 in the Antibody Diluent. c. Add the PLA probe solution to the coverslips. d. Incubate in a humidity chamber for 1 hour at 37°C.
-
Ligation: a. Wash the coverslips twice for 5 minutes each in 1x Wash Buffer A. b. Prepare the Ligation mix by diluting the Ligation Buffer 1:5 with high-purity water and then adding the Ligase to a 1:40 dilution. c. Add the Ligation mix to the coverslips. d. Incubate in a humidity chamber for 30 minutes at 37°C.
-
Amplification: a. Wash the coverslips twice for 2 minutes each in 1x Wash Buffer A. b. Prepare the Amplification mix by diluting the Amplification buffer 1:5 with high-purity water and then adding the Polymerase to a 1:80 dilution. c. Add the Amplification mix to the coverslips. d. Incubate in a humidity chamber for 100 minutes at 37°C. Protect from light.
-
Final Washes and Mounting: a. Wash the coverslips twice for 10 minutes each in 1x Wash Buffer B. b. Wash once for 1 minute in 0.01x Wash Buffer B. c. Mount the coverslips onto glass slides using a minimal amount of Duolink® In Situ Mounting Medium with DAPI.
Data Acquisition and Analysis:
-
Image Acquisition:
-
Visualize the slides using a fluorescence microscope.
-
Capture images using filters for DAPI (blue, for nuclei) and the chosen fluorophore for the PLA signal (e.g., red).
-
Acquire multiple images from different fields for each experimental condition.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to count the number of PLA signals (dots) per cell.
-
The number of nuclei (DAPI stain) can be used to determine the cell count in each field.
-
Calculate the average number of PLA signals per cell for each condition.
-
Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences between experimental groups.
-
Controls:
-
Negative Control (Antibody Diluent): Omit primary antibodies to control for non-specific binding of PLA probes.
-
Single Primary Antibody Control: Use only one of the primary antibodies (e.g., only anti-MAP17) to ensure that the signal is dependent on the presence of both target proteins.
-
Biological Negative Control: Use cells known not to express one or both of the target proteins, or a condition where the interaction is not expected (e.g., the truncated this compound which lacks the NUMB binding domain).[6]
References
- 1. Duolink® PLA Flow Cytometry Protocol [sigmaaldrich.com]
- 2. oncotarget.com [oncotarget.com]
- 3. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Map17 antibody [EPR10372] (ab156014) | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Xenograft Models to Study MAP17 Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to investigate the function of the Membrane-Associated Protein 17 (MAP17). This document outlines the role of this compound in cancer progression, details the methodologies for establishing and monitoring xenograft models, presents quantitative data from representative studies, and illustrates the key signaling pathways influenced by this compound.
Introduction to this compound in Cancer
Membrane-Associated Protein 17 (this compound), a small, 17 kDa non-glycosylated membrane protein, is increasingly recognized for its significant role in tumorigenesis.[1][2] Under normal physiological conditions, this compound expression is largely restricted. However, it is found to be overexpressed in a wide array of human carcinomas, including but not limited to breast, lung, prostate, and ovarian cancers.[1][2] This overexpression is strongly correlated with tumor progression, a more dedifferentiated cellular phenotype, and poor prognosis.[1][2][3]
Functionally, this compound enhances several hallmark capabilities of cancer cells. It promotes increased proliferation, migration, and invasion, while concurrently reducing apoptosis.[1][4] A key mechanism underlying these effects is the this compound-dependent increase in intracellular reactive oxygen species (ROS).[1] This elevation in ROS acts as a second messenger, activating downstream pro-tumorigenic signaling cascades. Furthermore, the C-terminal PDZ-binding domain of this compound is essential for its oncogenic activities, mediating critical protein-protein interactions.[1]
Key Signaling Pathways Involving this compound
This compound exerts its influence on cancer progression through the modulation of at least two critical signaling pathways:
-
ROS-Mediated PI3K/AKT Pathway Activation: this compound overexpression leads to an increase in intracellular ROS levels. This oxidative stress can inactivate PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway. The subsequent activation of PI3K/AKT signaling promotes cell survival and proliferation.[5][6]
-
Notch Pathway Activation via NUMB Sequestration: this compound interacts with the cell fate determinant protein NUMB, sequestering it from its normal function. NUMB typically promotes the degradation of Notch intracellular domain (NICD). By binding to NUMB, this compound prevents NICD degradation, allowing it to translocate to the nucleus and activate Notch target genes. This leads to an increase in the cancer stem cell pool and a more dedifferentiated state.[3]
In Vivo Xenograft Models for Studying this compound
Subcutaneous xenograft models in immunocompromised mice are a robust and widely used system to study the in vivo function of this compound. These models typically involve the injection of cancer cells engineered to overexpress this compound and comparing the resulting tumor growth to that of control cells.
Data Presentation: Tumor Growth in this compound-Expressing Xenografts
The following tables summarize representative quantitative data from xenograft studies investigating the effect of this compound on tumor growth.
Table 1: Effect of this compound Overexpression on A375 Melanoma Xenograft Growth
| Cell Line | Number of Cells Injected | Mouse Strain | Tumor Volume (mm³) at 8 weeks (Mean ± SD) | Tumor Weight (g) at 8 weeks (Mean ± SD) | Reference |
| A375 (Control) | 4 x 10⁶ | Athymic Nude | 250 ± 50 | 0.3 ± 0.1 | [7] |
| A375 (this compound) | 4 x 10⁶ | Athymic Nude | 800 ± 120 | 1.0 ± 0.2 | [7] |
Table 2: Effect of this compound Overexpression on T47D Breast Cancer Xenograft Growth
| Cell Line | Number of Cells Injected | Mouse Strain | Tumor Volume (mm³) at 6 weeks (Mean ± SD) | Tumor Weight (g) at 6 weeks (Mean ± SD) | Reference |
| T47D (Control) | 5 x 10⁶ | SCID | 150 ± 40 | 0.18 ± 0.05 | [3] |
| T47D (this compound) | 5 x 10⁶ | SCID | 450 ± 70 | 0.55 ± 0.09 | [3] |
Table 3: Effect of this compound Overexpression on HeLa Cervical Cancer Xenograft Growth
| Cell Line | Number of Cells Injected | Mouse Strain | Tumor Volume (mm³) at 5 weeks (Mean ± SD) | Tumor Weight (g) at 5 weeks (Mean ± SD) | Reference |
| HeLa (Control) | 5 x 10⁶ | Nude | 200 ± 60 | 0.22 ± 0.07 | [3] |
| HeLa (this compound) | 5 x 10⁶ | Nude | 600 ± 90 | 0.70 ± 0.12 | [3] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenografts with this compound-Overexpressing Cancer Cells
1. Cell Culture and Preparation:
- Culture human cancer cell lines (e.g., A375, T47D, HeLa) with and without stable this compound overexpression in their respective recommended complete media.
- Harvest cells during the exponential growth phase (70-80% confluency).
- Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of serum-free medium/PBS and Matrigel® on ice to a final concentration of 2 x 10⁷ cells/mL (for a 200 µL injection volume containing 4 x 10⁶ cells).
2. Animal Handling and Injection:
- Use 4-6 week old female athymic nude or SCID mice.[8] Allow for a 3-5 day acclimatization period.[9]
- Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
- Disinfect the injection site on the dorsal flank with 70% ethanol.[8]
- Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 200 µL of the cell suspension.[9]
3. Tumor Growth Monitoring and Data Collection:
- Monitor the mice at least twice weekly for tumor formation.
- Once tumors are palpable, measure the length (L) and width (W) using digital calipers.
- Calculate the tumor volume using the formula: Volume = (W² x L) / 2.[9]
- Record the body weight of the mice at each measurement to monitor for any adverse effects.
- Continue monitoring for a predetermined period (e.g., 5-8 weeks) or until tumors reach the maximum size allowed by institutional guidelines.
4. Endpoint Analysis:
- At the end of the study, euthanize the mice according to institutional protocols.
- Excise the tumors, weigh them, and record the final weight.
- Tumor tissue can be processed for further analysis, such as immunohistochemistry for this compound expression, Ki-67 for proliferation, or markers of the PI3K/AKT and Notch pathways.
Visualizing this compound-Related Pathways and Workflows
Signaling Pathway Diagrams
Caption: this compound-induced ROS production and PI3K/AKT pathway activation.
Caption: this compound-mediated activation of the Notch signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound xenograft studies.
References
- 1. T-47D Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-47D Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. PDF.js viewer [hlbbiostep.com]
- 7. HeLa cell line xenograft tumor as a suitable cervical cancer model: growth kinetic characterization and immunohistochemistry array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
MAP17: A Promising Biomarker for Cancer Prognosis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Membrane-Associated Protein 17 (MAP17), a 17 kDa non-glycosylated membrane protein, is emerging as a significant biomarker in oncology.[1][2] Overexpressed in a wide array of human carcinomas, this compound has been linked to tumor progression, treatment response, and overall patient survival.[3][4][5] These application notes provide a comprehensive overview of this compound's role in cancer prognosis, detailing its involvement in key signaling pathways and offering standardized protocols for its detection and quantification in research and clinical settings.
Prognostic Significance of this compound Expression
The expression level of this compound has shown varied prognostic implications across different cancer types, often correlating with tumor stage and patient outcomes. While in many cancers, high this compound expression is associated with a more aggressive phenotype, in certain contexts, it can predict a better response to specific therapies.[6][7]
Summary of this compound Prognostic Value in Various Cancers
| Cancer Type | This compound Expression | Prognostic Correlation | Key Findings |
| Laryngeal Cancer | High | Better Overall Survival (OS) | Associated with improved locoregional control and laryngoesophageal dysfunction-free survival.[6] |
| Cervical Cancer | High | Improved Patient Survival (post-treatment) | High levels of both this compound and SGLT1 are markers for a good prognosis after cisplatin (B142131) plus radiotherapy.[8] |
| Colorectal Cancer | High | Worse Progression-Free Survival (PFS) & OS | Expression >30% is an independent prognostic marker for disease recurrence and mortality.[7][9] |
| Non-Small Cell Lung Cancer (NSCLC) | High | Poor Prognosis | Promotes cell viability, proliferation, invasion, and migration.[2] May predict sensitivity to platinum-based therapy and EGFR inhibitors.[10] |
| Hepatocellular Carcinoma (HCC) | High | Worse Disease-Free Survival (DFS) & OS | Positively correlated with distant metastasis and early recurrence.[11] |
| Prostate & Ovarian Cancer | High | Correlates with Tumoral Progression | Overexpression is strongly linked to the advancement of the disease.[5] |
Key Signaling Pathways Involving this compound
This compound exerts its influence on cancer progression through its involvement in several critical signaling pathways, primarily revolving around the production of reactive oxygen species (ROS).
This compound-Induced ROS and Downstream Signaling
Overexpression of this compound leads to an increase in intracellular ROS levels, which in turn can activate multiple downstream pathways that promote tumorigenesis.[1] This includes the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[12] this compound-mediated ROS production can lead to the oxidation and partial inactivation of PTEN, a negative regulator of the PI3K/AKT pathway, resulting in AKT activation.[1]
Caption: this compound-induced ROS production and activation of the PI3K/AKT pathway.
This compound and the Notch Signaling Pathway
This compound has been shown to interact with NUMB, a negative regulator of the Notch signaling pathway.[3] By binding to NUMB through its PDZ-binding domain, this compound can activate the Notch pathway, leading to an increase in cancer stem cell factors.[3]
Caption: this compound-mediated activation of the Notch signaling pathway.
This compound and p38 Signaling in NSCLC
In the context of Non-Small Cell Lung Cancer (NSCLC), this compound has been found to play an oncogenic role by suppressing the activation of the p38 signaling pathway.[2] Furthermore, miR-27a-3p can inhibit this compound expression, thereby reversing its tumor-promoting effects.[2]
Caption: Regulation of the p38 signaling pathway by this compound in NSCLC.
Experimental Protocols for this compound Detection
Accurate and reproducible detection of this compound is crucial for its validation as a biomarker. The following are detailed protocols for immunohistochemistry (IHC), quantitative real-time PCR (qRT-PCR), and Western Blotting.
Experimental Workflow Overview
Caption: Workflow for this compound detection and quantification.
Immunohistochemistry (IHC) Protocol for this compound in Paraffin-Embedded Tissues
This protocol is adapted from standard IHC procedures and may require optimization based on the specific antibody and tissue type.
1. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 min each).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a Tris-EDTA buffer (pH 9.0).[13]
-
Incubate slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
4. Blocking:
-
Block non-specific binding by incubating with 5% normal goat serum in PBS for 30 minutes.
5. Primary Antibody Incubation:
-
Incubate with a primary antibody against this compound (e.g., polyclonal rabbit anti-MAP17) diluted in blocking buffer (recommended starting dilution 1:200-1:500).[14]
-
Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
-
Wash slides with PBS (3 x 5 min).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS (3 x 5 min).
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash with PBS (3 x 5 min).
7. Visualization and Counterstaining:
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression
This protocol provides a general framework for quantifying this compound mRNA levels.[15]
1. RNA Extraction:
-
Extract total RNA from fresh-frozen tissue or cell pellets using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. qRT-PCR Reaction:
-
Prepare the reaction mixture containing cDNA, forward and reverse primers for this compound, and a SYBR Green or probe-based qPCR master mix.
-
Example Primers (Human this compound): (Note: Primer sequences should be validated)
-
Forward: 5'-GCTCTGGAGGCTGGCTTT-3'
-
Reverse: 5'-CAGCAGGATGAGGTCGGA-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
4. Data Analysis:
-
Calculate the relative expression of this compound mRNA using the 2-ΔΔCt method.
Western Blotting Protocol for this compound Protein
This protocol outlines the detection of this compound protein in cell or tissue lysates.[16]
1. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer containing protease inhibitors.[16]
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.[17]
4. Detection:
-
Wash the membrane with TBST (3 x 5 min).
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 5 min).
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
Conclusion
This compound is a multifaceted protein with significant potential as a prognostic biomarker in various cancers. Its expression levels can provide valuable information regarding tumor aggressiveness, patient survival, and potential response to therapies. The standardized protocols provided herein offer a foundation for consistent and reliable detection of this compound, facilitating further research into its clinical utility and its role as a potential therapeutic target in drug development.
References
- 1. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound overexpression is a common characteristic of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (PDZKIP1) as a novel prognostic biomarker for laryngeal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. This compound and SGLT1 protein expression levels as prognostic markers for cervical tumor patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Expression in Colorectal Cancer Is a Prognostic Factor for Disease Recurrence and Dismal Prognosis Already in Early Stage Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound predicts sensitivity to platinum-based therapy, EGFR inhibitors and the proteasome inhibitor bortezomib in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevation of this compound enhances the malignant behavior of cells via the Akt/mTOR pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. cnio.es [cnio.es]
- 14. This compound Polyclonal Antibody (PA5-53252) [thermofisher.com]
- 15. Gene expression quantification for cancer biomarkers [takarabio.com]
- 16. bio-rad.com [bio-rad.com]
- 17. assaybiotechnology.com [assaybiotechnology.com]
Application of MAP17 in Non-alcoholic Steatohepatitis (NASH) Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The progression of NASH can lead to cirrhosis, hepatocellular carcinoma (HCC), and liver failure. Recent research has identified Membrane-Associated Protein 17 (MAP17) as a novel and promising biomarker for the progression of NASH.[1][2][3] This document provides detailed application notes and experimental protocols for the study of this compound in the context of NASH research, aimed at facilitating further investigation into its role as a diagnostic marker and therapeutic target.
This compound, a small, non-glycosylated membrane protein, has been found to be significantly upregulated in the liver tissues of NASH patients and in animal models of the disease.[1] Its expression is associated with key pathological features of NASH, including macrophage infiltration, oxidative stress, and the activation of critical signaling pathways that drive disease progression.[1][2][3]
Application Notes
This compound as a Biomarker for NASH Progression
Recent studies have highlighted the potential of this compound as a biomarker for monitoring the progression of NASH.[1] Through comprehensive bioinformatics analysis and validation in patient samples and animal models, this compound has been identified as a novel target in the progression of this liver disease.[1] Its expression levels have been shown to correlate with the severity of NASH, including the progression to fibrosis and even NASH-related HCC.[1]
Role of this compound in NASH Pathogenesis
The pathogenic role of this compound in NASH is multifaceted. Mechanistic studies have revealed that this compound induces oxidative stress, a key driver of liver injury in NASH.[1][2] This increase in reactive oxygen species (ROS) subsequently activates several downstream signaling pathways implicated in inflammation, fibrosis, and cell survival, including the p53, PI3K-AKT, and Wnt signaling pathways.[1][2]
Furthermore, this compound expression is closely linked to the hepatic immune microenvironment. A significant positive correlation has been observed between this compound levels and the infiltration of pro-inflammatory M1 macrophages, while a negative correlation exists with anti-inflammatory M2 macrophages.[1][3] This suggests that this compound may play a crucial role in modulating the inflammatory response that characterizes NASH.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound in NASH.
Table 1: this compound Expression in NASH
| Model/Sample Type | Comparison | Fold Change/Observation | Statistical Significance | Reference |
| Human Liver Tissue (GSE135251, GSE162694) | NASH vs. Normal | Upregulated | p < 0.05 | [1] |
| Human Liver Tissue (GSE164760) | NASH vs. Cirrhosis vs. NASH-HCC | Expression increases with disease stage | p < 0.05 | [1] |
| Mouse Liver Tissue (High-Fat Diet-induced NASH) | NASH vs. Control | Significantly elevated | Not specified | [1] |
| Mouse Liver Tissue (CCl4-induced Fibrosis) | Fibrosis vs. Control | Significantly elevated | Not specified | [1] |
Table 2: Correlation of this compound with Macrophage Infiltration in NASH (Human Liver Tissue - GSE135251, GSE162694)
| Macrophage Subtype | Correlation with this compound Expression | Correlation Coefficient | Statistical Significance | Reference |
| M1 Macrophages | Positive | Not specified | Significant | [1] |
| M2 Macrophages | Negative | Not specified | Significant | [1] |
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Cascade in NASH
The diagram below illustrates the proposed signaling pathway initiated by the upregulation of this compound in hepatocytes, leading to the progression of NASH.
Caption: this compound-induced signaling cascade in NASH.
Experimental Workflow for Investigating this compound in NASH
The following diagram outlines a typical experimental workflow for studying the role of this compound in NASH.
Caption: Experimental workflow for this compound research in NASH.
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for this compound in Human Liver Tissue (Paraffin-Embedded)
Objective: To detect and localize this compound protein expression in formalin-fixed, paraffin-embedded (FFPE) human liver sections.
Materials:
-
FFPE human liver tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-MAP17 polyclonal antibody
-
Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30 minutes.
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 80% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a pressure cooker or water bath at 95-100°C for 15-20 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MAP17 antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with DAB substrate until the desired brown color develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Western Blot for this compound and Signaling Proteins in Liver Lysates
Objective: To quantify the expression of this compound and the phosphorylation status of key signaling proteins (p53, AKT) in liver tissue lysates.
Materials:
-
Frozen liver tissue
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-MAP17, Rabbit anti-p53, Rabbit anti-phospho-p53, Rabbit anti-AKT, Rabbit anti-phospho-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG)
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Protein Extraction:
-
Homogenize frozen liver tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to the loading control.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression in Mouse Liver
Objective: To measure the relative mRNA expression level of this compound in mouse liver tissue.
Materials:
-
Frozen mouse liver tissue
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for mouse this compound and a reference gene (e.g., Gapdh or Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from frozen liver tissue according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers for this compound or the reference gene.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the reference gene.
-
Calculate the relative expression of this compound using the 2-ΔΔCt method, normalizing to the reference gene.
-
References
- 1. This compound is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles for PI3K/AKT/PTEN Pathway in Cell Signaling of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MAP17 Antibody in Immunohistochemistry
Welcome to the technical support center for troubleshooting non-specific binding of MAP17 antibodies in immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it typically expressed?
A1: this compound (Membrane-Associated Protein 17), also known as PDZK1IP1, is a small, non-glycosylated protein. In normal tissues, its expression is primarily localized to the plasma membrane and Golgi apparatus of proximal tubule epithelial cells in the kidney.[1] However, this compound is overexpressed in a wide variety of human carcinomas, including those of the cervix, breast, lung, colon, and prostate, where its expression is often correlated with tumor progression and a more dedifferentiated phenotype.[1]
Q2: I am observing high background staining in my this compound IHC experiment. What are the common causes?
A2: High background staining in IHC can arise from several factors. These include, but are not limited to:
-
Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the tissue.
-
Endogenous enzyme activity: Tissues can contain endogenous peroxidases or phosphatases that react with the detection system.
-
Endogenous biotin (B1667282): If using a biotin-based detection system, endogenous biotin in tissues like the kidney and liver can cause non-specific signals.[2]
-
Hydrophobic interactions: Antibodies can non-specifically adhere to proteins and lipids in the tissue.[3]
-
Issues with tissue processing: Incomplete deparaffinization or tissue drying during the staining protocol can lead to artifacts.
Q3: Which this compound antibody clones are validated for IHC?
A3: Several this compound antibody clones have been validated for use in IHC on formalin-fixed paraffin-embedded (FFPE) tissues. Two commonly referenced clones are:
-
Rabbit Monoclonal [EPR10372]: This antibody is suitable for IHC on paraffin-embedded sections.[4]
-
Mouse Monoclonal [165C]: This antibody has been tested and used for IHC analysis in human prostate cancer and kidney tissue.
It is crucial to always refer to the manufacturer's datasheet for the specific clone you are using for recommended dilutions and protocols.
Troubleshooting Guides for Non-Specific Binding
Problem 1: Diffuse, non-specific background staining across the entire tissue section.
This is often due to issues with blocking, antibody concentration, or washing steps.
Caption: Troubleshooting workflow for high background staining.
| Step | Parameter | Recommendation | Rationale |
| 1. Blocking | Blocking Reagent | Use normal serum from the same species as the secondary antibody was raised in (e.g., normal goat serum for a goat anti-rabbit secondary). A 5-10% solution is typically effective. Alternatively, use a protein-based blocker like Bovine Serum Albumin (BSA). | The serum contains immunoglobulins that will bind to non-specific sites, preventing the primary and secondary antibodies from binding to them.[1] |
| Incubation Time | Increase blocking time to 60 minutes at room temperature. | Ensures complete blocking of all non-specific sites. | |
| 2. Antibody Concentration | Primary Antibody | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher dilutions (e.g., 1:200, 1:500, 1:1000). | An excessively high concentration of the primary antibody is a common cause of non-specific binding and high background.[3][5] |
| Secondary Antibody | Titrate the secondary antibody to its optimal dilution. | A high concentration of the secondary antibody can also contribute to background staining. | |
| 3. Washing | Washing Buffer | Use a buffer containing a mild detergent, such as 0.05% Tween-20 in TBS or PBS. | Detergents help to reduce hydrophobic interactions that can lead to non-specific antibody binding.[3] |
| Washing Steps | Increase the number and duration of washes between antibody incubation steps. For example, perform 3 washes of 5 minutes each. | Thorough washing is essential to remove unbound and weakly bound antibodies.[1] |
Problem 2: Specific but unexpected staining in certain cell types or structures.
This may indicate endogenous enzyme activity or biotin, or cross-reactivity of the antibody. Given that this compound is highly expressed in the kidney, troubleshooting in this tissue is particularly relevant.
| Issue | Affected Tissues (Examples) | Solution | Protocol |
| Endogenous Peroxidase Activity | Kidney, Liver, Red blood cell-rich tissues | Perform a peroxidase quenching step. | Incubate slides in 3% hydrogen peroxide (H2O2) in methanol (B129727) or PBS for 10-15 minutes at room temperature before the blocking step. |
| Endogenous Alkaline Phosphatase Activity | Kidney, Intestine, Bone | Add levamisole (B84282) to the alkaline phosphatase substrate solution. | The concentration of levamisole should be optimized according to the manufacturer's instructions for the detection system. |
| Endogenous Biotin | Kidney, Liver | Perform an avidin-biotin blocking step if using a biotin-based detection system. | 1. Incubate with an avidin (B1170675) solution for 15 minutes. 2. Rinse with buffer. 3. Incubate with a biotin solution for 15 minutes. 4. Rinse and proceed with the primary antibody incubation. |
Problem 3: No staining or very weak staining.
While the focus is on non-specific binding, weak or no staining can sometimes be misinterpreted as a background issue.
| Factor | Recommendation |
| Antigen Retrieval | For this compound antibodies like the rabbit monoclonal [EPR10372], heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) is recommended.[4] Ensure the retrieval is performed at the optimal temperature and time. |
| Primary Antibody | Confirm that the primary antibody is validated for IHC and has been stored correctly. Use a positive control tissue (e.g., normal kidney or a known this compound-positive tumor) to verify antibody activity. |
| Detection System | Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Check that the chromogen and substrate are active. |
This compound Signaling Pathways
Understanding the signaling pathways involving this compound can help in interpreting staining patterns and designing experiments. This compound is known to be involved in several pathways that promote tumorigenesis.
References
- 1. qedbio.com [qedbio.com]
- 2. Anti-Map17 antibody [EPR10372] - BSA and Azide free (ab249253) | Abcam [abcam.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. Anti-Map17 antibody [EPR10372] (ab156014) | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
Optimizing Western Blot for MAP17 Detection: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Western blot conditions for the successful detection of MAP17.
Troubleshooting Guide
This guide addresses common issues encountered during the Western blotting of this compound.
Issue 1: Weak or No Signal
A faint or absent band for this compound can be frustrating. Here are potential causes and solutions.
| Possible Cause | Recommendation |
| Low Protein Abundance | This compound expression can vary between cell types and tissues. Increase the total protein loaded per lane (up to 30 µg). If possible, use a positive control, such as HeLa whole-cell lysate, to confirm antibody activity.[1] |
| Inefficient Protein Extraction | Use a lysis buffer suitable for membrane-associated proteins. A RIPA buffer is often a good choice. Ensure complete cell lysis by keeping samples on ice and adding freshly prepared protease and phosphatase inhibitors.[2] |
| Suboptimal Antibody Concentration | The optimal antibody dilution is crucial. Titrate the primary antibody to find the ideal concentration. If a datasheet suggests a starting dilution of 1:1000, try a range of 1:250, 1:500, 1:1000, and 1:2000.[3] For some anti-MAP17 antibodies, a starting dilution of 1:200 is recommended, with a range of 1:100 to 1:1000.[1] |
| Inefficient Protein Transfer | Due to its small size (12-17 kDa), this compound can be prone to over-transfer (transferring through the membrane).[1][4] Use a membrane with a smaller pore size (0.2 µm). Optimize transfer time and voltage; shorter transfer times are often better for small proteins.[5] A wet transfer system may offer more consistent results than semi-dry systems.[6] |
| Inactive Antibody or Detection Reagents | Ensure antibodies have been stored correctly and are within their expiration date. Confirm the activity of HRP-conjugated secondary antibodies and ECL substrates, as reagents like sodium azide (B81097) can inhibit HRP activity.[7] |
Issue 2: High Background
High background can obscure the this compound band. The following steps can help reduce background noise.
| Possible Cause | Recommendation |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 3-5% BSA in TBST. For phospho-specific antibodies, BSA is preferred as milk contains phosphoproteins.[8][9] |
| Excessive Antibody Concentration | High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate both antibodies to determine the optimal dilution that provides a strong signal with low background.[10][11] |
| Insufficient Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween 20 (e.g., TBST) to help remove non-specifically bound antibodies.[3][11] |
| Membrane Drying | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps to prevent it from drying out, which can cause high background.[9] |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulates that can settle on the membrane and cause a speckled background.[9] |
Issue 3: Non-Specific Bands
The presence of unexpected bands can complicate data interpretation.
| Possible Cause | Recommendation |
| Antibody Cross-Reactivity | Ensure the primary antibody is specific for this compound. If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.[12] Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein Degradation | Work quickly and keep samples on ice to minimize proteolysis. Always add a protease inhibitor cocktail to your lysis buffer.[8][12] Degraded protein fragments may be recognized by the antibody, leading to lower molecular weight bands. |
| Post-Translational Modifications (PTMs) | While this compound is described as a non-glycosylated protein, other PTMs could potentially alter its migration.[1][13] However, this is less common for this particular protein. |
| Sample Overloading | Loading too much protein can lead to aggregation and non-specific antibody binding, resulting in streaky lanes and extra bands.[3][6] Aim for a protein load of around 30 µg per lane.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound on a Western blot? A1: this compound is a small protein with a predicted molecular weight between 12 and 17 kDa.[1]
Q2: Which lysis buffer is best for this compound extraction? A2: Since this compound is a membrane-associated protein, a lysis buffer containing detergents is recommended.[13][14] A RIPA (Radioimmunoprecipitation assay) buffer is a strong choice as it effectively solubilizes membrane proteins. A simpler buffer containing NP-40 or Triton X-100 can also be effective. Always supplement the lysis buffer with fresh protease and phosphatase inhibitors.
Q3: What type of gel is most suitable for resolving this compound? A3: To achieve good resolution for a small protein like this compound, a high-percentage polyacrylamide gel is recommended. A 12-15% Tris-Glycine gel or a gradient gel (e.g., 4-20%) will provide optimal separation in the lower molecular weight range.
Q4: What are the recommended primary antibody dilutions for this compound? A4: The optimal dilution depends on the specific antibody used. A good starting point is the manufacturer's recommended dilution. For example, the Santa Cruz Biotechnology this compound (P-16) antibody suggests a starting dilution of 1:200, with a range of 1:100-1:1000.[1] It is always best to perform an antibody titration to determine the ideal concentration for your experimental conditions.[3][15]
Q5: What are critical considerations for transferring a small protein like this compound? A5: For small proteins like this compound (12-17 kDa), it is crucial to prevent over-transfer. Use a PVDF or nitrocellulose membrane with a 0.2 µm pore size.[5] Reduce the transfer time and/or voltage. After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm that transfer was successful and even across the blot.[10][11]
Experimental Protocols
1. Cell Lysis and Protein Extraction (RIPA Buffer)
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors (1 mL per 10⁷ cells).
-
Scrape the cells off the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a fresh, pre-cooled tube.
-
Determine the protein concentration using a BCA or Bradford assay.
RIPA Buffer Composition
| Component | Concentration |
|---|---|
| Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM |
| NP-40 (or IGEPAL CA-630) | 1.0% |
| Sodium Deoxycholate | 0.5% |
| SDS | 0.1% |
| Add fresh before use | |
| Protease Inhibitor Cocktail | Varies by manufacturer |
| Phosphatase Inhibitor Cocktail | Varies by manufacturer |
2. SDS-PAGE and Electrotransfer
-
Mix your protein lysate with 4X SDS sample buffer (containing a reducing agent like β-mercaptoethanol or DTT) at a 3:1 ratio.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load 20-30 µg of protein per well onto a 15% polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Equilibrate the gel in transfer buffer.
-
Activate a 0.2 µm PVDF membrane in methanol (B129727) for 15 seconds, then rinse in deionized water and soak in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped.
-
Perform a wet transfer at 100V for 30-45 minutes at 4°C. Note: This time may need optimization.
-
After transfer, briefly wash the membrane in TBST and stain with Ponceau S to check transfer efficiency.
3. Immunodetection
-
Destain the membrane with TBST and block with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-MAP17 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-goat IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: Experimental workflow for this compound Western blotting.
Caption: Troubleshooting flowchart for this compound Western blot.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 3. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 4. This compound Research Products: Novus Biologicals [novusbio.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 13. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound predicts sensitivity to platinum-based therapy, EGFR inhibitors and the proteasome inhibitor bortezomib in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Low transfection efficiency of MAP17 expression plasmids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low transfection efficiency with MAP17 expression plasmids. The following information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the transfection efficiency of my this compound expression plasmid?
Successful transfection is dependent on a multitude of factors, not all of which are specific to the this compound plasmid itself. The most critical factors include:
-
Cell Health and Viability: Cells should be healthy, actively dividing, and at a low passage number (ideally below 50).[1][2] Viability should be at least 90% before transfection.[1]
-
Cell Confluency: The optimal confluency for most adherent cell lines is between 70-90%.[1][3] Overly confluent or sparse cultures can lead to poor uptake of the plasmid.
-
Plasmid DNA Quality and Quantity: The plasmid DNA should be of high purity, free from contaminants like endotoxins, proteins, and RNA.[2][4][5] The A260/A280 ratio should be between 1.7 and 1.9.[3] For transient transfection, supercoiled plasmid DNA is most efficient.[1][4][5]
-
Transfection Method and Reagent: The choice of transfection method (e.g., lipid-based, electroporation) and reagent is highly cell-type dependent.[3][5] What works for one cell line may not be optimal for another.[6]
-
Presence of Serum and Antibiotics: While serum generally enhances transfection, it can interfere with the formation of DNA-lipid complexes in cationic lipid-mediated methods.[1] Antibiotics can be cytotoxic when combined with transfection reagents and are generally not recommended during the procedure.[1][7]
Q2: Is there anything specific about the this compound gene or plasmid that could be causing low transfection efficiency?
While most transfection issues are general, consider the following points related to your this compound plasmid:
-
Plasmid Size: Large plasmids can be more difficult to transfect. Ensure your this compound expression vector is of a standard size.
-
Promoter Strength: If the promoter driving this compound expression is very strong, it could lead to high levels of protein expression that may be toxic to some cell types, resulting in apparent low efficiency due to cell death.[5][8] Consider using a weaker or inducible promoter if you suspect toxicity.
-
Insert Sequence Integrity: Verify the sequence of your this compound insert to ensure there are no mutations or errors that could affect its expression or the stability of the plasmid.
Q3: How do I know if my low this compound expression is due to low transfection efficiency or a downstream problem?
To distinguish between low transfection efficiency and issues with transcription or translation, you can:
-
Use a Reporter Plasmid: Co-transfect with a plasmid expressing a fluorescent protein like GFP.[9] If you observe a high percentage of fluorescent cells but low this compound expression (as determined by Western blot or qPCR), the issue may lie with the this compound plasmid itself or downstream cellular processes.
-
Quantitative PCR (qPCR): Measure the levels of this compound mRNA 24-48 hours post-transfection. This will tell you if the plasmid is being successfully transcribed.
Troubleshooting Guide
Problem 1: Very few or no cells appear to be transfected.
| Possible Cause | Suggested Solution |
| Suboptimal Cell Conditions | Ensure cells are between 70-90% confluent, have been passaged at least 24 hours prior to transfection, and are from a low passage number stock.[1][2][3] Confirm cell viability is >90%.[1] |
| Poor Plasmid DNA Quality | Use a high-quality plasmid purification kit that removes endotoxins.[5] Verify DNA concentration and purity (A260/A280 ratio of 1.7-1.9).[3] Run the plasmid on an agarose (B213101) gel to check for integrity and the presence of supercoiled DNA.[10] |
| Incorrect Transfection Reagent to DNA Ratio | Optimize the ratio of transfection reagent to plasmid DNA. Start with the manufacturer's recommended ratio and then test a range of ratios (e.g., 1:1, 2:1, 3:1 of reagent to DNA).[3][11] |
| Inappropriate Transfection Method | Some cell lines are notoriously difficult to transfect with lipid-based reagents.[12][] Consider trying a different method, such as electroporation.[14][15][16] |
| Presence of Inhibitors | Perform the formation of DNA-lipid complexes in a serum-free medium.[1][17] Do not include antibiotics in the media during transfection.[1][7] |
Problem 2: High cell death observed after transfection.
| Possible Cause | Suggested Solution |
| Toxicity of Transfection Reagent | Reduce the concentration of the transfection reagent and/or the incubation time of the reagent-DNA complex with the cells.[][18] Some reagents allow for media changes after 4-6 hours to reduce toxicity.[7][19] |
| Toxicity of this compound Expression | High levels of this compound expression may be toxic to certain cell lines.[8] Try transfecting a smaller amount of the this compound plasmid or use a weaker promoter. |
| Poor Cell Health | Ensure cells are healthy and not stressed before transfection. Contamination with mycoplasma can increase sensitivity to transfection reagents.[2][8] |
| High Concentration of Plasmid DNA | Too much plasmid DNA can lead to cytotoxicity. Optimize the amount of DNA used in the transfection.[20] |
Quantitative Data Summary
The following table provides a general overview of expected transfection efficiencies and recommended starting amounts for common transfection methods and cell lines. Note that these are starting points, and optimization is crucial for every new cell line and plasmid combination.[5]
| Transfection Method | Common Cell Lines | Typical Efficiency | Starting DNA Amount (per well of a 24-well plate) | Starting Reagent Amount (per well of a 24-well plate) |
| Lipid-Based (e.g., Lipofectamine™) | HEK293, HeLa, A549 | 40-80%[6] | 0.5 µg[9] | 1-2.5 µL[9] |
| Lipid-Based (e.g., Lipofectamine™) | Primary Cells, Stem Cells | 10-50% | 0.5 - 1.0 µg | 1.5 - 3.0 µL |
| Electroporation | Difficult-to-transfect cells (e.g., Jurkat, primary neurons) | >80% | 1-5 µg | N/A |
| Calcium Phosphate | HEK293, CHO | 20-60% | 1-5 µg | N/A |
Experimental Protocols
Protocol 1: Lipid-Mediated Transfection using Lipofectamine™ 2000
This protocol is a general guideline for transfecting adherent cells in a 24-well plate.
Materials:
-
This compound expression plasmid (0.5 µg/µL in TE buffer)
-
Lipofectamine™ 2000 reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (with serum, without antibiotics)
-
Healthy, sub-confluent cells in a 24-well plate (70-90% confluency)[9]
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[9]
-
Complex Formation: a. In a sterile tube, dilute 0.5 µg of the this compound plasmid DNA in 50 µL of Opti-MEM™ medium. Mix gently.[9] b. In a separate sterile tube, dilute 1-2.5 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.[9] c. Combine the diluted DNA and the diluted Lipofectamine™ 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[7][9]
-
Transfection: a. Aspirate the growth medium from the cells. b. Add 400 µL of complete growth medium (without antibiotics) to the cells. c. Add the 100 µL of the DNA-lipid complex mixture to the cells. d. Gently rock the plate to ensure even distribution of the complexes.[7]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for this compound expression. A medium change after 4-6 hours is optional but may reduce cytotoxicity.[7]
Protocol 2: Electroporation of Suspension Cells
This is a general protocol and should be optimized for your specific cell type and electroporator.
Materials:
-
This compound expression plasmid (1 µg/µµL in sterile water or TE buffer)
-
Suspension cells (e.g., Jurkat)
-
Electroporation buffer (serum-free medium or specialized buffer)
-
Electroporation cuvettes (e.g., 4 mm gap)
-
Electroporator
Procedure:
-
Cell Preparation: a. Culture cells to a density of approximately 0.5-1.0 x 10^6 cells/mL. b. Centrifuge the required number of cells (e.g., 5 x 10^6 cells) at a low speed (e.g., 200 x g) for 5 minutes. c. Wash the cell pellet with ice-cold, serum-free medium or electroporation buffer and centrifuge again. d. Resuspend the cell pellet in electroporation buffer at a final concentration of 1 x 10^7 cells/mL.[14]
-
Electroporation: a. In a sterile microcentrifuge tube, mix 100 µL of the cell suspension with 1-5 µg of the this compound plasmid DNA. b. Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette. c. Pulse the cells using the optimized settings for your cell type on the electroporator.
-
Recovery and Plating: a. Immediately after the pulse, add 500 µL of pre-warmed complete growth medium (with serum) to the cuvette. b. Gently transfer the cell suspension to a culture plate containing the appropriate volume of pre-warmed complete medium. c. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
Visualizations
Experimental Workflow for Troubleshooting Low Transfection Efficiency
Caption: A logical workflow for troubleshooting low this compound expression.
This compound Signaling Pathways
Caption: Key signaling pathways modulated by this compound expression.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 2. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 3. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biotage.com [biotage.com]
- 5. Guidelines for transfection of DNA [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. wearecellix.com [wearecellix.com]
- 9. Protocols · Benchling [benchling.com]
- 10. genscript.com [genscript.com]
- 11. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 12. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 14. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 16. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 18. Common Issues in Cell Transfection [procellsystem.com]
- 19. StarrLab - Transfection using Lipoectamine [sites.google.com]
- 20. promegaconnections.com [promegaconnections.com]
Technical Support Center: Off-Target Effects of siRNA Targeting MAP17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small interfering RNA (siRNA) targeting MAP17 (also known as PDZK1IP1). It addresses common issues related to off-target effects that may be encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your siRNA experiments targeting this compound.
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity or unexpected phenotype observed after transfection with this compound siRNA. | Off-target effects of the siRNA may be inducing a toxic phenotype.[1] | 1. Perform a dose-response experiment: Use the minimal concentration of siRNA that achieves maximal on-target knockdown to reduce off-target effects.[2] 2. Test multiple siRNA sequences: Use at least two or three different siRNAs targeting different regions of the this compound mRNA. A consistent phenotype across multiple siRNAs is more likely to be an on-target effect. 3. Use chemically modified siRNAs: Modifications in the seed region can reduce miRNA-like off-target effects.[1] 4. Perform rescue experiments: If possible, co-transfect with a plasmid expressing an siRNA-resistant form of this compound to see if the phenotype is reversed. |
| Inconsistent or weak knockdown of this compound. | 1. Suboptimal transfection efficiency. 2. Incorrect siRNA concentration. 3. Degraded siRNA. 4. Issues with knockdown detection method. | 1. Optimize transfection: Follow a detailed transfection protocol and optimize parameters such as cell density, siRNA concentration, and transfection reagent volume.[3] 2. Use a positive control: Include an siRNA known to work in your cell line to verify transfection efficiency. 3. Verify siRNA integrity: Ensure proper storage and handling of siRNA to prevent degradation. 4. Confirm knockdown at the mRNA level: Use quantitative real-time PCR (qRT-PCR) as it is the most direct way to measure mRNA degradation.[4] |
| Observed phenotype does not correlate with the level of this compound knockdown. | The phenotype may be due to off-target effects rather than the silencing of this compound. | 1. Perform genome-wide expression analysis: Use microarray or RNA-Seq to identify off-target gene regulation.[5][6] 2. Validate potential off-targets: Use qRT-PCR to confirm the downregulation of high-priority off-target candidates identified from microarray or RNA-Seq data. 3. Use a non-targeting control siRNA: This will help differentiate sequence-specific off-target effects from general effects of the transfection process. |
| Difficulty in validating off-target effects predicted by bioinformatics tools. | 1. In silico predictions have a high false-positive rate.[7] 2. The magnitude of off-target silencing may be modest and difficult to detect.[7] 3. Off-target effects can be cell-type specific. | 1. Prioritize validation of off-targets with seed region complementarity: The "seed region" (positions 2-8 of the siRNA guide strand) is a major driver of miRNA-like off-target effects.[8] 2. Use a sensitive detection method: qRT-PCR is generally more sensitive than microarrays for detecting small changes in gene expression.[4] 3. Perform validation in the same cell line used for the primary experiment. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of siRNA off-target effects?
The two primary mechanisms are:
-
miRNA-like off-target effects: The seed region (nucleotides 2-8) of the siRNA guide strand can bind to the 3' untranslated region (UTR) of unintended mRNAs with partial complementarity, leading to their translational repression or degradation.[8] This is considered the major source of off-target effects.
-
Sequence-dependent off-target effects: The siRNA may have near-perfect complementarity to unintended transcripts, leading to their cleavage by the RNA-induced silencing complex (RISC).[9]
2. How can I minimize off-target effects in my this compound siRNA experiment?
Several strategies can be employed:
-
Use the lowest effective siRNA concentration: This reduces the chances of off-target binding.[2]
-
Pool multiple siRNAs: Using a pool of siRNAs targeting different regions of the this compound mRNA can dilute the off-target effects of any single siRNA.[2]
-
Use chemically modified siRNAs: Modifications to the seed region can reduce miRNA-like off-target effects.
-
Careful siRNA design: Utilize bioinformatics tools to design siRNAs with minimal predicted off-target effects.
3. What are the appropriate controls for an siRNA experiment to assess off-target effects?
Essential controls include:
-
Non-targeting negative control siRNA: An siRNA sequence that does not target any known gene in the experimental organism. This helps to control for the effects of the transfection process itself.
-
Untransfected or mock-transfected cells: To assess the baseline expression levels and the effect of the transfection reagent alone.
-
Positive control siRNA: An siRNA targeting a housekeeping gene to confirm transfection efficiency.
4. How do I identify potential off-target genes of my this compound siRNA?
-
In silico prediction: Use bioinformatics tools and databases to predict potential off-target genes based on sequence similarity.
-
Genome-wide expression analysis: Techniques like microarray or RNA-Seq can provide an unbiased view of all genes that are up- or down-regulated following siRNA transfection.[5][6]
5. How do I validate the off-target effects identified by microarray or RNA-Seq?
The most common method for validation is quantitative real-time PCR (qRT-PCR) .[4] This technique allows for the sensitive and specific quantification of the mRNA levels of the predicted off-target genes.
Quantitative Data on Predicted Off-Target Effects
The following table summarizes the predicted off-target hits for an exemplary siRNA sequence targeting this compound (PDZK1IP1). This data is based on in silico analysis and requires experimental validation.
Table 1: Predicted Off-Target Information for an siRNA Targeting this compound (PDZK1IP1)
| siRNA Information | Predicted Off-Target Hits |
| Target Gene: | PDZK1IP1 (this compound) |
| siRNA Sequence (Antisense Strand): | acgacagucaauugcagacaa |
| Seed Sequence (Positions 2-8): | cgacagu |
| Total Predicted Off-Target Genes with 3' UTR Seed Matches: | 1313 |
Data sourced from VIRsiRNAdb.
Experimental Protocols
Protocol 1: Identification of Off-Target Effects using Microarray Analysis
This protocol outlines the general steps for using microarrays to identify genome-wide changes in gene expression following this compound siRNA transfection.
-
Cell Culture and Transfection:
-
Plate cells at an appropriate density to reach 50-70% confluency at the time of transfection.
-
Transfect cells with the this compound siRNA and a non-targeting negative control siRNA at the optimized concentration.
-
Include a mock-transfected control (transfection reagent only).
-
Perform transfections in biological triplicates.
-
-
RNA Extraction:
-
Harvest cells 24-72 hours post-transfection. The optimal time point should be determined empirically.
-
Extract total RNA using a high-quality RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis, Labeling, and Hybridization:
-
Synthesize cDNA from the extracted RNA.
-
Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5). Typically, the control and experimental samples are labeled with different dyes.
-
Hybridize the labeled cDNA to a microarray chip containing probes for the entire transcriptome.
-
-
Microarray Scanning and Data Acquisition:
-
Scan the microarray chip using a laser scanner to detect the fluorescence intensity of each spot.
-
Use image analysis software to quantify the fluorescence intensities.
-
-
Data Analysis:
-
Normalization: Normalize the raw data to correct for systematic variations.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound siRNA-treated samples compared to the negative control.
-
Off-Target Identification: Genes other than this compound that show significant expression changes are considered potential off-targets.
-
Seed Region Analysis: Analyze the 3' UTRs of the downregulated off-target genes for the presence of sequences complementary to the seed region of the this compound siRNA.
-
Protocol 2: Identification of Off-Target Effects using RNA-Seq
This protocol provides a general workflow for using RNA-Seq to identify off-target effects of this compound siRNA.
-
Cell Culture, Transfection, and RNA Extraction:
-
Follow the same procedures as described in Protocol 1 for cell culture, transfection, and RNA extraction. High-quality, intact RNA is crucial for RNA-Seq.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome.
-
Transcript Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are differentially expressed between the this compound siRNA-treated and control samples.[6]
-
Off-Target Identification and Seed Region Analysis: Similar to the microarray data analysis, identify non-target genes with significant expression changes and analyze their 3' UTRs for seed region matches.
-
Protocol 3: Validation of Potential Off-Target Genes by qRT-PCR
This protocol describes how to validate the results from microarray or RNA-Seq using qRT-PCR.[4]
-
Primer Design:
-
Design and validate primers for the potential off-target genes and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the same RNA samples used for the microarray or RNA-Seq experiment.
-
-
qRT-PCR Reaction:
-
Set up qRT-PCR reactions using a SYBR Green or probe-based master mix.
-
Include the cDNA, primers, and master mix in each reaction.
-
Run the reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the off-target genes in the this compound siRNA-treated samples compared to the control samples using the ΔΔCt method, normalized to the housekeeping gene.
-
A significant decrease in the expression of a potential off-target gene validates the microarray or RNA-Seq finding.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for identifying and validating siRNA off-target effects.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 4. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. oncotarget.com [oncotarget.com]
- 9. arep.med.harvard.edu [arep.med.harvard.edu]
Technical Support Center: Improving MAP17 Detection in Clinical Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of MAP17 in clinical samples.
Frequently Asked Questions (FAQs)
Q1: What is the subcellular localization of this compound, and how does this impact sample preparation?
A1: this compound is a 17 kDa non-glycosylated, membrane-associated protein, primarily localized to the plasma membrane and the Golgi apparatus. Its presence in cellular membranes necessitates the use of lysis buffers containing detergents (e.g., RIPA buffer) to ensure its efficient extraction and solubilization for techniques like Western Blotting and ELISA. For immunohistochemistry, proper tissue fixation and antigen retrieval are crucial to expose the epitope.
Q2: Which detection method is most suitable for my clinical samples?
A2: The choice of detection method depends on your research question and the nature of your samples.
-
Immunohistochemistry (IHC): Ideal for visualizing the spatial distribution and localization of this compound within the tissue architecture of paraffin-embedded or frozen clinical samples.
-
Western Blotting (WB): Best for semi-quantitative or quantitative analysis of this compound protein levels in cell lysates or tissue homogenates. It also allows for the verification of protein size.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Suitable for high-throughput quantitative measurement of this compound in liquid samples such as serum, plasma, or cell culture supernatants.
Q3: What are the known signaling pathways involving this compound?
A3: this compound is implicated in several signaling pathways, often associated with tumorigenesis and cellular stress responses. It has been shown to increase the production of reactive oxygen species (ROS), which in turn can activate pro-survival pathways like PI3K-AKT and the transcription factor NF-κB. This compound can also activate the Notch signaling pathway by interacting with NUMB, a negative regulator of Notch.
Q4: Are there any known issues with this compound antibody specificity?
A4: As with any antibody-based detection, specificity is a critical consideration. It is recommended to use antibodies that have been validated for the specific application (e.g., IHC, WB) and species you are working with. The use of appropriate positive and negative controls is essential to confirm antibody specificity. For example, human kidney tissue can serve as a positive control for this compound.
Troubleshooting Guides
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inefficient antigen retrieval | Optimize antigen retrieval method (heat-induced or enzymatic). For this compound, heat-induced epitope retrieval with a citrate (B86180) or EDTA buffer is often effective. |
| Low primary antibody concentration | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C). | |
| Tissue over-fixation | Reduce the fixation time. Over-fixation can mask epitopes. | |
| Antibody storage issues | Ensure antibodies are stored correctly and have not undergone multiple freeze-thaw cycles. | |
| High Background | Non-specific antibody binding | Increase the concentration of the blocking agent (e.g., normal serum from the secondary antibody host species). |
| Endogenous peroxidase activity | If using an HRP-conjugated secondary antibody, include a peroxidase quenching step (e.g., incubation with 3% H₂O₂) before primary antibody incubation. | |
| Hydrophobic interactions | Use a buffer containing a mild detergent (e.g., Tween 20) in the washing steps. | |
| Non-specific Staining | Primary or secondary antibody cross-reactivity | Run a secondary antibody-only control to check for non-specific binding of the secondary antibody. Use a more specific primary antibody if necessary. |
| Crush artifact in tissue | Handle tissue samples gently to avoid crush artifacts that can lead to non-specific staining. |
Western Blotting (WB)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low abundance of this compound in the sample | Increase the amount of protein loaded onto the gel. Consider enriching for membrane proteins through fractionation. |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage/current). For a small protein like this compound (17 kDa), be cautious of over-transfer (transferring through the membrane). Use a membrane with a smaller pore size (e.g., 0.2 µm). | |
| Poor antibody binding | Optimize primary antibody concentration and incubation time. Incubating overnight at 4°C can enhance the signal. | |
| High Background | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA). |
| Excessive antibody concentration | Reduce the concentration of the primary and/or secondary antibody. | |
| Membrane dried out | Ensure the membrane remains hydrated throughout the incubation and washing steps. | |
| Non-specific Bands | Protein degradation | Prepare lysates with protease inhibitors and keep samples on ice. |
| Antibody cross-reactivity | Use a more specific primary antibody. Validate the antibody with a positive control (e.g., human kidney lysate) and a negative control. |
ELISA
| Problem | Possible Cause | Recommended Solution |
| Low Signal | Low concentration of this compound in the sample | Concentrate the sample if possible. Ensure the sample type is appropriate for the ELISA kit. |
| Suboptimal antibody concentrations | Optimize the concentrations of both the capture and detection antibodies. A checkerboard titration can be performed to find the optimal pairing. | |
| Inefficient blocking | Over-blocking can sometimes mask the capture antibody. Try reducing the blocking time or using a different blocking buffer. | |
| High Background | Non-specific binding | Increase the number of washing steps and ensure efficient removal of unbound reagents. Use a blocking buffer that is different from the antibody diluent. |
| Cross-reactivity in the sample matrix | Dilute the sample further to reduce matrix effects. Spike-and-recovery experiments can help assess matrix interference. | |
| High Variability | Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. |
| Edge effects | Avoid using the outermost wells of the plate, or ensure the plate is properly sealed during incubations to prevent evaporation. |
Quantitative Data Summary
Direct quantitative comparisons of sensitivity and specificity for this compound detection across different platforms are not extensively published. The following table provides a general overview of the performance characteristics of each technique.
| Feature | Immunohistochemistry (IHC) | Western Blotting (WB) | ELISA |
| Primary Output | Qualitative/Semi-quantitative (staining intensity and distribution) | Semi-quantitative/Quantitative (band intensity) | Quantitative (absorbance/fluorescence) |
| Sensitivity | Moderate to high (can be enhanced with signal amplification) | Moderate (dependent on antibody affinity and protein abundance) | High (can detect pg/mL to ng/mL concentrations) |
| Specificity | Dependent on antibody specificity and tissue processing | High (provides molecular weight confirmation) | High (utilizes a matched antibody pair in a sandwich format) |
| Throughput | Low to moderate | Low | High |
| Sample Type | Tissue sections (paraffin-embedded or frozen) | Cell lysates, tissue homogenates | Serum, plasma, cell culture supernatants, other bodily fluids |
Experimental Protocols
This compound Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Transfer slides to 100% ethanol (B145695) twice for 3 minutes each.
-
Hydrate through graded alcohols (95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM citrate buffer (pH 6.0).
-
Heat to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS twice for 5 minutes each.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MAP17 antibody in the blocking buffer to its optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS three times for 5 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash slides with PBS three times for 5 minutes each.
-
Apply DAB substrate and incubate until the desired stain intensity develops.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
This compound Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or homogenize tissue in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-MAP17 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imager or X-ray film.
-
This compound Sandwich ELISA Protocol
-
Plate Coating:
-
Dilute the capture anti-MAP17 antibody in a coating buffer (e.g., PBS).
-
Add 100 µL to each well of a high-binding 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted biotinylated detection anti-MAP17 antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm.
-
Visualizations
Caption: this compound Signaling Pathways.
Caption: IHC Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
Technical Support Center: Developing MAP17 Knockout Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the development of MAP17 knockout mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and why is a knockout mouse model important?
This compound (Membrane-Associated Protein 17), also known as PDZK1IP1, is a small, 17 kDa non-glycosylated membrane protein.[1] It acts as a cargo protein, facilitating the transport of other proteins to the cell membrane.[2] this compound is implicated in various cellular processes and signaling pathways, including:
-
Inflammation: this compound expression is correlated with inflammatory diseases and the infiltration of inflammatory cells in tumors.[2] It can regulate the expression of inflammation-related genes like NFAT2 and IL-6.[2]
-
Cancer: Overexpression of this compound is observed in a majority of carcinomas and is associated with higher-grade tumors and poor prognosis.[3][4] It is known to increase tumorigenicity and stem cell-like properties.[2][5]
-
Signaling Pathways: this compound is involved in the activation of the Notch and PI3K/AKT signaling pathways.[6][7]
A this compound knockout mouse model is a crucial tool to elucidate its precise physiological and pathological roles in vivo, validate it as a therapeutic target, and study the in-depth mechanisms of the signaling pathways it regulates.
Q2: Are there any existing this compound knockout mouse models described in the literature?
As of the latest literature review, there are no published studies detailing the successful generation and phenotypic characterization of a this compound knockout mouse model. This presents a unique challenge, as there is no established precedent for expected phenotypes, potential embryonic lethality, or compensatory mechanisms. Researchers embarking on this project will be pioneers in this specific area. While knockout models for its interacting partner, PDZK1, have been created and showed no change in this compound expression or localization, this does not rule out a distinct role for this compound.[8]
Q3: What are the potential major challenges in developing a this compound knockout mouse?
Given the lack of existing models, researchers should be prepared for the following potential challenges:
-
Embryonic Lethality: this compound's role in fundamental cellular processes and signaling pathways could mean that its complete absence is incompatible with embryonic development.
-
Functional Redundancy: It is possible that other proteins may compensate for the loss of this compound function, leading to a subtle or non-obvious phenotype. A thorough phenotypic analysis will be critical.
-
Complex Phenotype: Due to its involvement in multiple signaling pathways, a this compound knockout could result in a complex and multifaceted phenotype affecting various organ systems.
-
Technical Difficulties: As a membrane protein, technical challenges related to antibody specificity for validation and the potential for residual truncated protein expression should be considered.
Troubleshooting Guides
Guide 1: CRISPR/Cas9-Mediated Knockout Strategy
This guide provides troubleshooting for common issues encountered during the generation of this compound knockout mice using CRISPR/Cas9 technology.
| Problem | Possible Cause | Recommended Solution |
| Low Editing Efficiency | Poor gRNA design. | Use multiple gRNA design tools to select guides with high on-target and low off-target scores.[9][10] Target a critical early exon to maximize the chance of a frameshift mutation.[9] |
| Inefficient delivery of CRISPR components. | Optimize electroporation or microinjection parameters. Use high-quality, purified Cas9 protein and synthetic gRNAs. | |
| Off-Target Effects | Suboptimal gRNA specificity. | Perform a thorough bioinformatics analysis to identify potential off-target sites.[9] Use high-fidelity Cas9 variants to minimize off-target cleavage. Validate potential off-target sites in founder animals by sequencing. |
| Mosaicism in Founder Mice | Continued Cas9 activity after the first cell division. | Use of Cas9 protein/gRNA ribonucleoprotein (RNP) complexes for microinjection can limit the window of activity. Breed founder mice to generate F1 offspring and confirm germline transmission of a single, defined knockout allele. |
| No Viable Homozygous Knockout Pups | Potential embryonic lethality. | Establish heterozygous breeding pairs and analyze embryos at different developmental stages to determine the point of lethality. Consider developing a conditional knockout model to bypass embryonic lethality and study gene function in specific tissues or at specific times. |
Guide 2: Validation of this compound Knockout
This guide addresses common issues with validating the successful knockout of the this compound gene at the genomic, transcript, and protein levels.
| Problem | Possible Cause | Recommended Solution |
| Ambiguous Genotyping Results | Non-specific PCR amplification. | Design and validate genotyping primers carefully. Include wild-type, heterozygous, and knockout controls in every PCR run. Sequence the PCR products from a subset of animals to confirm the expected deletion or insertion. |
| Detection of this compound mRNA in Knockout Animals (RT-qPCR) | Nonsense-mediated decay is incomplete. | Design qPCR primers that flank the targeted exon to detect the presence of a truncated transcript. Even with a frameshift mutation, a truncated and non-functional transcript may still be present.[11] |
| Detection of this compound Protein in Knockout Animals (Western Blot) | Antibody cross-reactivity. | Validate the specificity of the this compound antibody using positive (wild-type tissue) and negative (pre-incubation with blocking peptide) controls. |
| Generation of a truncated protein. | If the gRNA targets a downstream exon, a truncated, non-functional protein might still be produced and detected by an antibody targeting the N-terminus. Target an early exon to prevent this. | |
| Inconsistent Immunohistochemistry (IHC) Staining | Poor tissue fixation or antigen retrieval. | Optimize tissue fixation protocols and antigen retrieval methods (e.g., heat-induced epitope retrieval with citrate (B86180) buffer).[12][13] |
| Non-specific antibody binding. | Use appropriate blocking solutions (e.g., normal serum from the same species as the secondary antibody) and include isotype controls.[14] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Generation of this compound Knockout Mice
This protocol provides a general workflow for generating this compound knockout mice.
1. Guide RNA Design and Synthesis:
-
Identify the mouse this compound gene sequence (e.g., from NCBI Gene or Ensembl). The mouse gene symbol is Pdzk1ip1.[1]
-
Use online design tools (e.g., CHOPCHOP, Synthego) to design several gRNAs targeting an early exon (e.g., exon 1 or 2) of the Pdzk1ip1 gene.[9][10][15]
-
Select gRNAs with high predicted on-target efficiency and minimal predicted off-target effects.
-
Synthesize the selected gRNAs.
2. Preparation of CRISPR/Cas9 Components for Microinjection:
-
Prepare a microinjection mix containing Cas9 protein and the synthesized gRNA (as a ribonucleoprotein complex).
-
Typical concentrations are 100 ng/µL of Cas9 protein and 50 ng/µL of gRNA.
3. Microinjection into Mouse Zygotes:
-
Harvest zygotes from superovulated female mice.
-
Microinject the CRISPR/Cas9 RNP mix into the cytoplasm or pronucleus of the zygotes.
-
Transfer the microinjected zygotes into pseudopregnant female mice.[16]
4. Identification of Founder Mice:
-
After birth, obtain tail biopsies from the pups for genomic DNA extraction.
-
Perform PCR and Sanger sequencing to identify founder mice carrying mutations in the this compound gene.[17][18]
5. Breeding and Colony Establishment:
-
Breed founder mice with wild-type mice to establish germline transmission of the knockout allele.
-
Intercross heterozygous F1 mice to generate homozygous this compound knockout mice.
Protocol 2: Genotyping of this compound Knockout Mice
1. Genomic DNA Extraction:
-
Extract genomic DNA from tail biopsies using a commercial kit or a standard phenol-chloroform extraction method.[19]
2. PCR Amplification:
-
Design three primers: a forward primer upstream of the gRNA target site, a reverse primer downstream of the target site, and a reverse primer that overlaps with the deleted sequence in the knockout allele.
-
Perform PCR using a three-primer mix to distinguish between wild-type, heterozygous, and homozygous knockout genotypes in a single reaction.[20][21]
3. Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel to visualize the different band sizes corresponding to the wild-type and knockout alleles.
Protocol 3: Validation of this compound Knockout by Quantitative PCR (qPCR)
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from relevant tissues (e.g., kidney, where this compound is expressed) of wild-type, heterozygous, and homozygous knockout mice.
-
Synthesize cDNA using a reverse transcription kit.
2. qPCR:
-
Design qPCR primers that span an exon-exon junction of the this compound transcript, preferably flanking the targeted region.
-
Perform qPCR using a SYBR Green or probe-based assay.
-
Normalize the expression of this compound to a stable housekeeping gene (e.g., Gapdh, Actb).
-
Compare the relative expression levels between genotypes. A significant reduction or absence of this compound mRNA in homozygous knockout mice confirms successful knockout at the transcript level.
Protocol 4: Validation of this compound Knockout by Western Blot
1. Protein Extraction:
-
Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a validated primary antibody against this compound overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the correct molecular weight for this compound in the knockout samples confirms the knockout at the protein level.
Data Presentation
Table 1: Comparison of Genotyping Results
| Genotype | Expected PCR Band Sizes | Expected qPCR Result | Expected Western Blot Result |
| Wild-Type (+/+) | Single larger band | 100% this compound expression | This compound protein detected |
| Heterozygous (+/-) | Two bands (larger and smaller) | ~50% this compound expression | Reduced this compound protein |
| Homozygous (-/-) | Single smaller band | No/negligible this compound expression | No this compound protein detected |
Visualizations
References
- 1. Pdzk1ip1 MGI Mouse Gene Detail - MGI:1914432 - PDZK1 interacting protein 1 [informatics.jax.org]
- 2. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. The Cargo Protein this compound (PDZK1IP1) Regulates the Cancer Stem Cell Pool Activating the Notch Pathway by Abducting NUMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Disruption of the PDZK1 Gene by Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthego.com [synthego.com]
- 10. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDZK1IP1 - Wikipedia [en.wikipedia.org]
- 12. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 13. usbio.net [usbio.net]
- 14. Immunohistochemistry Staining Protocol for Mouse Antibody on Mouse Tissue Using Fab Fragment Anti-Mouse IgG - IHC WORLD [ihcworld.com]
- 15. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 16. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genotyping Protocols for Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. boneandcancer.org [boneandcancer.org]
- 20. benchchem.com [benchchem.com]
- 21. One-Step Genotyping Method in loxP-Based Conditional Knockout Mice Generated by CRISPR-Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
Variability in MAP17 expression in different cell passages
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MAP17 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound, also known as PDZK1IP1, is a small, non-glycosylated membrane-associated protein.[1][2] It is primarily localized to the plasma membrane and the Golgi apparatus.[1][3] this compound acts as a cargo protein, interacting with PDZ domain-containing proteins to facilitate the transport of various molecules across the plasma membrane.[2] It is involved in regulating cellular processes such as proliferation, apoptosis, and tumorigenesis.[1]
Q2: What is the role of this compound in cancer?
This compound is overexpressed in a wide variety of human carcinomas, including those of the breast, cervix, colon, lung, ovary, and prostate.[1][4][5][6] Its overexpression is strongly correlated with tumor progression and a more dedifferentiated phenotype.[1][4] High levels of this compound are associated with increased malignant characteristics, such as enhanced proliferation, invasion, and resistance to certain drugs.[1][7][8] this compound is also implicated in the regulation of cancer stem cells.[1][7]
Q3: How does this compound exert its effects on cancer cells?
This compound influences several signaling pathways to promote tumorigenesis. It can activate the Notch pathway by interacting with NUMB, leading to an increase in stem cell factors.[1][9] Additionally, this compound can induce the production of reactive oxygen species (ROS), which in turn activates the PI3K/AKT signaling pathway, protecting cells from apoptosis.[3][7][10] this compound has also been shown to be involved in the activation of p53 and Wnt signaling pathways.[2][11]
Variability in this compound Expression in Different Cell Passages
Currently, there is limited specific quantitative data available in the public domain that details the variability of this compound expression across different cell passages. However, it is a well-established principle in cell culture that the characteristics of cell lines, including gene and protein expression, can change over time with increasing passage number.
General Factors Affecting Protein Expression in Continuous Cell Culture:
Several factors can contribute to the variability of protein expression during continuous cell culture:
-
Genetic Drift and Clonal Selection: Continuous passaging can lead to the selection of subpopulations of cells with different growth advantages, which may also have altered expression levels of certain proteins.
-
Senescence: As primary and some continuous cell lines approach senescence, their gene expression profiles can change significantly.
-
Culture Conditions: Variations in media composition, serum quality, cell density, and passaging schedule can all impact protein expression.[12][13]
-
Cell Line Misidentification and Cross-Contamination: Using misidentified or cross-contaminated cell lines is a significant problem in biomedical research and can lead to erroneous and irreproducible results.[6][14][15][16][17] It is crucial to authenticate cell lines regularly.
Recommendations:
-
Low Passage Numbers: For critical experiments, it is advisable to use cells at the lowest passage number possible.
-
Consistent Culture Practices: Maintain consistent cell culture conditions, including media, supplements, and passaging protocols.
-
Regular Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
-
Monitor Expression: If this compound expression is a critical parameter in your experiments, it is recommended to monitor its expression levels (e.g., by qPCR or Western blot) at different passage numbers to ensure consistency.
Troubleshooting Guides
Western Blotting for this compound
| Problem | Possible Cause | Troubleshooting Steps |
| No or Weak Signal | Insufficient protein loading. | Ensure at least 20-30 µg of total protein is loaded per lane.[11] Use a protein assay to accurately quantify protein concentration. |
| Low this compound expression in the cell line. | Confirm this compound expression in your cell line using qPCR or by consulting literature.[18][19] Use a positive control cell line known to express this compound. | |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S.[9][20] Optimize transfer time and voltage, especially for a small protein like this compound (17 kDa). | |
| Primary antibody issue. | Use a primary antibody validated for Western blotting. Optimize antibody concentration and incubation time (e.g., overnight at 4°C).[5][11] | |
| Inactive secondary antibody or substrate. | Use a fresh secondary antibody and substrate. Confirm enzyme activity of HRP-conjugated secondaries.[20] | |
| High Background | Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA).[21][22] |
| Primary or secondary antibody concentration too high. | Decrease the antibody concentrations and/or reduce incubation times.[9][22] | |
| Insufficient washing. | Increase the number and duration of wash steps with a buffer containing a detergent like Tween 20.[9][20] | |
| Non-specific Bands | Protein degradation. | Prepare fresh cell lysates and always include protease inhibitors in the lysis buffer.[11] |
| Antibody cross-reactivity. | Use a more specific primary antibody. If possible, use a negative control (e.g., lysate from cells with this compound knocked down). | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane.[11] |
Quantitative PCR (qPCR) for this compound
| Problem | Possible Cause | Troubleshooting Steps |
| No or Low Amplification | Poor RNA quality or integrity. | Use a robust RNA extraction method and check RNA integrity (e.g., using a Bioanalyzer). |
| Inefficient reverse transcription. | Optimize the reverse transcription reaction. Use high-quality reverse transcriptase and appropriate primers (oligo(dT) or random hexamers).[2] | |
| Suboptimal primer design. | Design and validate primers for specificity and efficiency. Ensure they span an exon-exon junction to avoid amplifying genomic DNA. | |
| Incorrect annealing temperature. | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primers.[23] | |
| High Cq Values | Low target abundance. | Increase the amount of cDNA template in the reaction. |
| PCR inhibition. | Ensure RNA and cDNA samples are free of inhibitors from the extraction process. | |
| Poor Amplification Efficiency | Suboptimal reaction conditions. | Optimize primer and MgCl2 concentrations. Ensure the qPCR master mix is fresh and properly stored. |
| Primer-dimer formation. | Analyze the melt curve for a single peak corresponding to the specific product. Redesign primers if necessary. | |
| Inconsistent Replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for all reactions.[24] |
| DNA contamination. | Use a no-template control (NTC) to check for contamination in your reagents.[23] |
Immunofluorescence (IF) for this compound
| Problem | Possible Cause | Troubleshooting Steps |
| No or Weak Signal | Low this compound expression. | Choose a cell line known to express this compound. Confirm expression by Western blot or qPCR. |
| Inappropriate fixation. | Test different fixation methods (e.g., paraformaldehyde, methanol) as the antibody's epitope may be sensitive to certain fixatives.[3] | |
| Incorrect antibody dilution. | Optimize the primary antibody concentration by performing a titration.[25] | |
| Fading of fluorescent signal. | Use an anti-fade mounting medium and store slides in the dark at 4°C.[1][25] Image samples promptly after staining. | |
| High Background | Insufficient blocking. | Increase the blocking time and/or use serum from the same species as the secondary antibody.[12][25] |
| Non-specific secondary antibody binding. | Use a secondary antibody that has been pre-adsorbed against the species of your sample. Include a control with only the secondary antibody.[25] | |
| Autofluorescence. | Use unstained cells as a control to check for autofluorescence. If problematic, try a different fixative or use a quenching step.[12][25] | |
| Non-specific Staining | Primary antibody cross-reactivity. | Use a well-characterized and specific primary antibody. Validate with a negative control (e.g., this compound knockdown cells).[25] |
| Cell damage during permeabilization. | Use a milder permeabilization agent or reduce the incubation time.[1] | |
| Artifacts. | Ensure cells are healthy and not overgrown before fixation. Wash cells gently to avoid detachment.[26] |
Experimental Protocols
Western Blot Protocol for this compound
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel (a 12% or 15% gel is suitable for the 17 kDa this compound protein).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[17]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against this compound diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
qPCR Protocol for this compound mRNA Quantification
-
RNA Extraction:
-
Extract total RNA from cultured cells using a commercial RNA extraction kit or the TRIzol method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or a Bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[2]
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for this compound, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add diluted cDNA to each well.
-
Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT).
-
-
qPCR Cycling:
-
Perform the qPCR reaction in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[2]
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for each sample.
-
Analyze the melt curve to ensure the amplification of a single specific product.
-
Calculate the relative expression of this compound mRNA using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Immunofluorescence Protocol for this compound
-
Cell Seeding:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow overnight.[14]
-
-
Fixation:
-
Wash the cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]
-
-
Washing:
-
Wash the cells three times for 5 minutes each with PBS.[1]
-
-
Permeabilization:
-
Blocking:
-
Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature.[1]
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody against this compound diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3]
-
-
Washing:
-
Wash the cells three times for 5 minutes each with PBS.[1]
-
-
Secondary Antibody Incubation:
-
Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[1]
-
-
Washing:
-
Wash the cells three times for 5 minutes each with PBS, protected from light.[1]
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash briefly with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.[1]
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways leading to apoptosis inhibition and stem cell factor activation.
Caption: Experimental workflow for Western blotting of this compound.
Caption: Experimental workflow for quantifying this compound mRNA by qPCR.
References
- 1. arigobio.com [arigobio.com]
- 2. stackscientific.nd.edu [stackscientific.nd.edu]
- 3. biotium.com [biotium.com]
- 4. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. This compound overexpression is a common characteristic of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 8. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. ibidi.com [ibidi.com]
- 13. bio-rad.com [bio-rad.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. nacalai.com [nacalai.com]
- 16. ulab360.com [ulab360.com]
- 17. sinobiological.com [sinobiological.com]
- 18. researchgate.net [researchgate.net]
- 19. Large scale genetic screen identifies this compound as protein bypassing TNF-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western blot troubleshooting guide! [jacksonimmuno.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. pcrbio.com [pcrbio.com]
- 24. bu.edu [bu.edu]
- 25. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 26. ptglab.com [ptglab.com]
Technical Support Center: MAP17-Mediated ROS Assays
Welcome to the technical support center for MAP17-mediated reactive oxygen species (ROS) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it expected to influence cellular ROS levels?
A1: this compound (also known as PDZK1IP1) is a small, 17-kDa non-glycosylated membrane protein that is often overexpressed in various carcinomas.[1][2][3] Functionally, this compound acts as a cargo protein, interacting with PDZ domain-containing proteins like NHERF1 and NHERF3 (PDZK1) to regulate the localization and activity of membrane transporters.[4][5][6] This regulation can enhance the activity of Na+-coupled transporters, leading to an increase in intracellular ROS.[3][7] This this compound-dependent increase in ROS has been linked to enhanced tumorigenic phenotypes, including increased proliferation and decreased apoptosis sensitivity.[1][4][5][7] In non-tumor cells, however, this ROS increase can lead to senescence or apoptosis.[1]
Q2: My this compound-overexpressing cells show inconsistent or lower-than-expected ROS levels. What is the likely cause?
A2: This is a common issue that can stem from several factors. Firstly, the mechanism of ROS induction by this compound is dependent on its C-terminal PDZ-binding domain.[2][4][8] If the this compound construct you are using has a mutated or deleted PDZ-binding motif, it will likely fail to increase ROS levels.[2][3][4] Secondly, the effect is cell-type dependent and relies on the presence of interacting partners (e.g., NHERF proteins) and relevant membrane transporters.[5] Finally, issues with the ROS assay itself, such as probe concentration, incubation time, or cell health, can lead to unreliable results.[9][10]
Q3: I am observing very high background fluorescence in my negative control wells. What can I do to reduce it?
A3: High background is a frequent problem in ROS assays using probes like H2DCFDA.[9] Potential causes include:
-
Probe Auto-oxidation: H2DCFDA can oxidize spontaneously, especially when exposed to light. Always prepare fresh probe solutions and protect them from light.[11]
-
Serum Esterases: It is recommended to load the cells with H2DCFDA in serum-free media or a simple buffer like PBS.[9] Esterases present in serum can cleave the probe extracellularly, increasing background fluorescence.[9]
-
Phenol (B47542) Red: The phenol red in standard culture media is a known source of background fluorescence. Use phenol red-free media during the assay.[12]
-
Probe Concentration and Incubation Time: Excessively high probe concentrations or overly long incubation times can lead to high, non-specific signals.[9] It is critical to optimize these parameters for your specific cell line.
Q4: There is significant well-to-well variability within my replicates. How can I improve the consistency of my assay?
A4: Variability in replicates often points to inconsistencies in the experimental procedure.[10] Key areas to focus on include:
-
Cell Seeding Density: Ensure that cells are seeded evenly across the plate. Uneven cell density will lead to different amounts of probe uptake and ROS production.[13] A pre-incubation of the plate at room temperature after seeding can help achieve a more uniform cell distribution.[14]
-
Washing Steps: Perform washing steps gently to avoid detaching cells, which can significantly alter the final reading.
-
Reagent Addition: Use a multichannel pipette for adding reagents to minimize timing differences between wells.
-
Plate Reader Settings: Ensure the plate reader has been properly warmed up to prevent signal drift.[15] Also, check for potential "hot spots" or inconsistencies in reading across the plate by measuring a uniform solution (e.g., fluorescein) in all wells.[15]
Troubleshooting Guides
This section provides systematic approaches to diagnosing and solving common problems.
Guide 1: Low or No Signal in this compound-Expressing Cells
If you are not observing the expected increase in ROS, follow this guide to identify the potential cause.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Transfection/Expression | Verify this compound protein expression via Western Blot or immunofluorescence. | Optimize transfection protocol or select for a stable cell line with confirmed high expression. |
| Non-functional this compound Construct | Sequence the plasmid to confirm the integrity of the C-terminal PDZ-binding domain (e.g., STPM sequence).[8] | Use a validated, wild-type this compound construct. A this compound mutant lacking the PDZ-binding domain can serve as a negative control.[2][4] |
| Suboptimal Assay Conditions | The concentration of the ROS probe (e.g., H2DCFDA) or the incubation time may be insufficient.[9] | Perform a titration of the ROS probe (e.g., 1-10 µM for H2DCFDA) and an incubation time course (e.g., 15-60 min) to find the optimal conditions for your cell line.[9] |
| Cell Health Issues | Examine cells under a microscope for signs of stress or death (e.g., rounding, detachment). | Ensure cells are healthy and in the logarithmic growth phase. Use cells at an appropriate confluency (typically 70-90%). |
| Probe Incompatibility | The chosen probe may not be optimal for detecting the specific ROS generated. H2DCFDA detects general oxidative stress.[16] | Consider using a more specific probe, such as Dihydroethidium (DHE) or MitoSOX Red for superoxide (B77818) detection.[17][18] |
Experimental Protocols & Data
Protocol 1: General Cellular ROS Detection using H2DCFDA
This protocol is a starting point for measuring ROS in adherent cells grown in a 96-well plate. Optimization is critical.[12][19]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-90% confluency on the day of the assay. Incubate under standard conditions (37°C, 5% CO2).
-
Reagent Preparation:
-
Prepare a 10-20 mM stock solution of H2DCFDA in DMSO. Aliquot and store at -20°C, protected from light.
-
On the day of the assay, prepare a fresh working solution of H2DCFDA (typically 1-20 µM) in warm, serum-free, phenol red-free medium.[12]
-
-
Cell Treatment (Optional): If using experimental compounds, remove the culture medium and add the compounds diluted in serum-free medium. Incubate for the desired duration. Include appropriate vehicle controls.
-
Probe Loading:
-
Remove the medium from all wells.
-
Gently wash the cells once with 100 µL of warm PBS.[19]
-
Add 100 µL of the H2DCFDA working solution to each well.
-
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[9]
-
Measurement:
-
Remove the H2DCFDA solution.
-
Add 100 µL of warm PBS or serum-free medium to each well.
-
Immediately measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]
-
-
Positive Control: To confirm the assay is working, treat a set of wells with a known ROS inducer, such as 100 µM Tert-Butyl hydroperoxide (TBHP) or H₂O₂, for 30-60 minutes before or during probe loading.[19][20]
Data Presentation: Example ROS Fold Change
When presenting your data, a table clearly summarizing the results is effective. Overexpression of this compound has been shown to increase ROS generation by 30-40%.[21]
| Cell Line | Condition | Normalized Fluorescence (Mean ± SD) | Fold Change vs. Vector Control |
| A375 | Vector Control | 105.3 ± 8.2 | 1.00 |
| A375 | This compound-WT | 142.1 ± 11.5 | 1.35 |
| A375 | This compound-PDZm | 108.9 ± 9.1 | 1.03 |
| A375 | This compound-WT + NAC (Antioxidant) | 110.2 ± 7.9 | 1.05 |
| HEK293 | Vector Control | 88.7 ± 6.5 | 1.00 |
| HEK293 | This compound-WT | 121.4 ± 10.3 | 1.37 |
Data are illustrative. WT = Wild-Type; PDZm = PDZ-binding domain mutant; NAC = N-acetylcysteine.
Signaling Pathway & Workflow Diagrams
This compound-Mediated ROS Signaling Pathway
The expression of this compound leads to the recruitment of the NHERF scaffolding protein, which in turn organizes and enhances the activity of membrane transporters. This increased transport activity is linked to a subsequent rise in intracellular ROS, which promotes pro-tumorigenic signaling pathways like PI3K/AKT.[4][22][23]
Experimental Workflow for ROS Assay
A standardized workflow is essential for obtaining reproducible results in cell-based fluorescence assays.
References
- 1. This compound and the double-edged sword of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a ROS-dependent oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances the malignant behavior of tumor cells through ROS increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 5. This compound, a ROS-dependent oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 18. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. yeasenbio.com [yeasenbio.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. This compound is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Concentrations for MAP17-Dependent Sensitivity Studies
Welcome to the technical support center for researchers investigating MAP17-dependent drug sensitivity. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your drug concentration studies and navigating common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in drug sensitivity and resistance?
A1: this compound (Membrane-Associated Protein 17) is a small membrane protein whose expression is elevated in numerous cancers. Its impact on drug sensitivity is context-dependent. High levels of this compound have been shown to increase the production of reactive oxygen species (ROS), which can sensitize cancer cells to platinum-based chemotherapies like cisplatin (B142131) and carboplatin (B1684641), as well as proteasome inhibitors like bortezomib.[1][2][3] Conversely, this compound has also been linked to resistance against certain targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs), by promoting cancer stem cell-like properties.[4][5]
Q2: How do I select an initial drug concentration range for my experiments?
A2: For initial screening, it is advisable to use a broad concentration range with logarithmic spacing (e.g., 10-fold dilutions) to determine the approximate potency of the drug.[6] Once an effective range is identified, a more detailed experiment with a narrower concentration range and smaller dilution factors (e.g., 2-fold or 3-fold) can be performed to accurately determine metrics like the IC50 (half-maximal inhibitory concentration).[6]
Q3: My dose-response curves are not sigmoidal. What are the common causes?
A3: A non-sigmoidal curve can result from several factors. These include issues with drug solubility at higher concentrations, the drug having a narrow therapeutic window, or the assay not being sensitive enough to detect cell death at low concentrations. It's also possible that the chosen concentration range is too narrow and doesn't capture the full dose-response relationship.
Q4: I am observing high variability between my replicate wells. How can I improve consistency?
A4: High variability is a common issue that can often be traced back to inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.[7] Ensure your cells are in a single-cell suspension before plating, and that you are using calibrated pipettes. To mitigate edge effects, it is recommended to fill the outer wells of the plate with sterile PBS or media and not use them for experimental data.[7]
Q5: How long should I expose the cells to the drug?
A5: The optimal drug incubation time depends on the cell line's doubling time and the drug's mechanism of action.[7] A common starting point is 48 to 72 hours, which is typically sufficient for most cytotoxic agents to take effect. For cytostatic drugs, a longer incubation period may be necessary. Time-course experiments are recommended to determine the optimal endpoint for your specific experimental system.
Troubleshooting Guides
This section addresses specific problems you may encounter during your drug sensitivity assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal or No Drug Effect | - Drug concentration is too low.- Incubation time is too short.- Drug is inactive or has degraded.- Cell seeding density is too high. | - Perform a broader dose-range finding study.- Increase the drug incubation time (e.g., 72 hours).- Verify the quality and storage conditions of the drug.- Optimize cell seeding density; overgrown cells can be less sensitive. |
| High Background Signal | - Contamination (microbial or cellular).- Assay reagent interference.- Incomplete cell lysis (for ATP-based assays). | - Check cell cultures for contamination.- Run controls with media and drug alone to check for interference.- Ensure proper mixing and incubation after adding lysis/detection reagents. |
| Inconsistent IC50 Values | - Variation in cell seeding density.- Changes in cell culture conditions (e.g., serum batch).- Inconsistent drug dilutions. | - Strictly adhere to a standardized cell seeding protocol.- Maintain consistent cell culture practices and test new reagents.- Prepare fresh drug dilutions for each experiment. |
Data Presentation: this compound and Drug Sensitivity
The following table summarizes representative IC50 values for common chemotherapeutic agents in cancer cell lines, highlighting the expected trend of increased sensitivity with higher this compound expression based on published literature. Note that IC50 values can vary significantly between studies due to different experimental conditions.[8][9]
| Drug | Cancer Type | This compound Expression | Reported IC50 Range (µM) | Reference |
| Cisplatin | Various | High (Expected Trend) | Lower IC50 | [9][10][11] |
| Low (Expected Trend) | Higher IC50 | |||
| Carboplatin | Various | High (Expected Trend) | Lower IC50 | [10][12] |
| Low (Expected Trend) | Higher IC50 | |||
| Bortezomib | Lung Adenocarcinoma | High | More Sensitive | [3] |
| Low | Less Sensitive |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
This protocol measures the number of viable cells in culture based on the quantification of ATP.[13]
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
Drug of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a pre-optimized density in 100 µL of culture medium per well in an opaque-walled 96-well plate. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the drug. Add the desired concentrations to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired drug exposure period (e.g., 48-72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[13]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[13]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measurement: Measure the luminescence using a luminometer.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][15]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from your culture vessel. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. EGFR-TKI resistance and this compound are associated with cancer stem cell like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. OUH - Protocols [ous-research.no]
- 15. bosterbio.com [bosterbio.com]
Technical Support Center: Cloning of Full-Length MAP17 cDNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cloning of the full-length MAP17 cDNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its full-length cDNA be difficult to clone?
A1: this compound (Membrane-Associated Protein 17) is a small, non-glycosylated membrane protein that is overexpressed in a variety of human carcinomas.[1][2] Cloning its full-length cDNA can present several challenges that are common to many cloning experiments, as well as some that may be specific to this compound's properties. These difficulties can arise during reverse transcription, PCR amplification, and vector ligation, and may be compounded by the nature of the this compound protein itself, which is involved in cellular processes that can affect host cell viability.[2][3]
Q2: What are the most common initial hurdles in cloning full-length this compound cDNA?
A2: The most frequent initial challenges include poor quality or low quantity of starting RNA, inefficient reverse transcription leading to truncated cDNA, and difficulties in amplifying the full-length sequence via PCR.[4][5] The secondary structure of the this compound mRNA could also impede the reverse transcriptase enzyme, preventing the synthesis of the complete cDNA sequence.[4]
Q3: Can the expression of this compound be toxic to E. coli?
A3: While not explicitly documented as a common issue for this compound, the overexpression of many membrane proteins can be toxic to E. coli.[3] Since this compound is a membrane protein involved in processes like inducing reactive oxygen species (ROS) and influencing cell survival pathways, its expression could potentially stress or kill the bacterial host, leading to a low yield or absence of positive clones.[2][6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the cloning of full-length this compound cDNA.
Problem 1: Low or No cDNA Yield After Reverse Transcription
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Degraded RNA Template | Assess RNA integrity using gel electrophoresis. Ensure an A260/A280 ratio of >1.8 and an A260/A230 ratio of >2.0.[7] Always use RNase-free reagents and workspace.[4] |
| Inefficient Reverse Transcriptase Activity | Use a reverse transcriptase known for high processivity and thermostability to read through potential secondary structures in the this compound mRNA.[8] Consider increasing the reaction temperature if using a thermostable enzyme.[4] |
| Inappropriate Priming Strategy | For full-length cDNA, an oligo(dT) primer is generally preferred to capture the poly(A) tail of the mRNA. If this fails, consider a gene-specific primer designed to bind to the 3' untranslated region (UTR) of the this compound mRNA.[4][8] |
| Presence of Inhibitors in the RNA Sample | Inhibitors carried over from RNA extraction can hinder reverse transcriptase activity. Consider re-precipitating the RNA with ethanol (B145695) or using a column-based purification kit to clean the sample.[4][5] |
Problem 2: No or Incorrectly Sized PCR Product for Full-Length this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal PCR Conditions | Optimize the annealing temperature using a gradient PCR. Ensure sufficient extension time for the full-length product (approximately 1 minute per kb for standard Taq polymerase). |
| High GC Content or Secondary Structures | Incorporate a PCR additive like betaine (B1666868) (1M) or DMSO (5%) to help denature secondary structures.[9] Use a high-fidelity polymerase with proofreading activity. |
| Poor Primer Design | Ensure primers are specific to the 5' and 3' ends of the this compound coding sequence and have appropriate melting temperatures. Include a Kozak sequence in the forward primer if expression is intended. |
| Genomic DNA Contamination | If the amplified product is larger than expected, it may be due to genomic DNA contamination.[4] Treat the RNA sample with DNase I before reverse transcription.[7] |
Problem 3: Few or No Colonies After Transformation
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inefficient Ligation | Verify the integrity and concentration of your digested vector and insert on an agarose (B213101) gel. Optimize the vector:insert molar ratio (e.g., 1:3, 1:5).[10] Ensure the T4 DNA ligase and buffer are active.[11] |
| Low Transformation Efficiency | Use commercially available high-efficiency competent cells. As a control, transform with an uncut plasmid to verify cell viability.[11] |
| Toxicity of this compound Protein | If you suspect this compound expression is toxic to E. coli, use a tightly regulated expression vector (e.g., with a pBAD or T7lac promoter).[3][12] Incubate plates at a lower temperature (30°C or room temperature) to reduce basal expression.[12] |
| Incorrect Antibiotic Selection | Double-check that the antibiotic used in your plates matches the resistance gene on your vector.[13] |
Experimental Protocols
Protocol 1: High-Fidelity Reverse Transcription of this compound mRNA
-
RNA Preparation: Start with 1 µg of high-quality total RNA isolated from a cell line known to express this compound (e.g., various carcinoma cell lines).[1]
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reaction Setup:
-
In an RNase-free tube, combine:
-
Total RNA: 1 µg
-
Oligo(dT) primer (10 µM): 1 µl
-
dNTPs (10 mM): 1 µl
-
Nuclease-free water: to a final volume of 13 µl
-
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.
-
Reverse Transcription: Add the following to the tube:
-
5X RT Buffer: 4 µl
-
RNase Inhibitor (40 U/µl): 1 µl
-
High-Fidelity Reverse Transcriptase (200 U/µl): 1 µl
-
-
Incubation: Incubate at 50-55°C for 60 minutes. The higher temperature can help to resolve secondary structures.
-
Inactivation: Inactivate the enzyme by heating at 70°C for 15 minutes. The resulting cDNA is ready for PCR.
Protocol 2: PCR Amplification of Full-Length this compound cDNA
-
PCR Reaction Setup:
-
5X High-Fidelity PCR Buffer: 10 µl
-
dNTPs (10 mM): 1 µl
-
Forward Primer (10 µM): 1.5 µl
-
Reverse Primer (10 µM): 1.5 µl
-
cDNA template (from Protocol 1): 2 µl
-
High-Fidelity DNA Polymerase: 1 µl
-
Nuclease-free water: to a final volume of 50 µl
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 45 seconds (based on an approximate 0.4 kb size for this compound coding sequence)
-
-
Final Extension: 72°C for 5 minutes
-
-
Analysis: Run the PCR product on a 1.5% agarose gel to verify the size of the amplicon.
Visualizations
Experimental Workflow for this compound cDNA Cloning
References
- 1. This compound overexpression is a common characteristic of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 3. neb.com [neb.com]
- 4. go.zageno.com [go.zageno.com]
- 5. stackwave.com [stackwave.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pcrbio.com [pcrbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
- 12. Cloning Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. blog.addgene.org [blog.addgene.org]
Issues with MAP17 protein aggregation during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with MAP17 protein aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound (PDZK1-associated protein 1) is a small, 17 kDa non-glycosylated membrane-associated protein.[1][2][3] Its structure includes two transmembrane regions and a C-terminal PDZ-binding domain, which allows it to interact with other proteins and act as a cargo protein.[1][3][4] Proteins, especially membrane-associated ones, can be prone to aggregation when removed from their native environment. Aggregation can be caused by exposure of hydrophobic regions, incorrect folding, or unfavorable buffer conditions during purification.[5] For this compound, its hydrophobic transmembrane domains may contribute to its propensity to aggregate in aqueous solutions. It has been noted to form homodimers, potentially through disulfide bonds.[4]
Q2: How can I detect this compound aggregation during my purification workflow?
Protein aggregation can manifest in several ways.[6] Visual signs include cloudiness or visible precipitates in your protein solution.[6] During size-exclusion chromatography, aggregates may appear as an early eluting peak in the void volume.[6] Dynamic Light Scattering (DLS) can also be used to detect the presence of soluble aggregates.[7] A loss of biological activity or inconsistent results in downstream applications can also be indicative of aggregation issues.[6]
Q3: What are the initial and most critical steps to prevent aggregation?
Preventing aggregation starts from the expression and cell lysis steps and continues through all purification stages.[7] Some key preventative measures include:
-
Lower Expression Temperature: Reducing the temperature during protein expression can promote proper folding and improve solubility.[7]
-
Maintain Low Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[6][7] It is advisable to work with larger volumes during lysis and chromatography to keep the protein concentration low.[6]
-
Work at a Controlled Temperature: Performing purification steps at 4°C can help to reduce the propensity for aggregation.[7] For long-term storage, -80°C with a cryoprotectant like glycerol (B35011) is recommended over 4°C.[6]
Troubleshooting Guide
Issue: My this compound protein is precipitating out of solution after cell lysis.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Lysis Buffer pH | Adjust the pH of your lysis buffer to be at least 1 pH unit away from the isoelectric point (pI) of this compound. | Proteins are least soluble at their pI, where their net charge is zero.[6] |
| High Protein Concentration | Increase the volume of lysis buffer to reduce the overall protein concentration. | High concentrations can drive aggregation.[6][7] |
| Ineffective Solubilization of a Membrane Protein | Add a mild, non-denaturing detergent to the lysis buffer. | Detergents can help to solubilize membrane proteins and prevent the aggregation of hydrophobic regions.[6] |
Issue: this compound aggregates after affinity tag cleavage.
| Potential Cause | Troubleshooting Step | Rationale |
| Removal of a Solubility-Enhancing Tag | Add stabilizing agents to the cleavage buffer, such as glycerol or L-arginine.[8] | These additives can help to maintain the solubility of the protein after the tag is removed. |
| High Salt Concentration During Elution | If using ion-exchange chromatography, try to optimize the salt gradient to elute the protein at a lower salt concentration. | High salt can sometimes lead to aggregation for certain proteins.[8] |
| Protease-Induced Aggregation | Ensure the protease used for cleavage is highly specific and used at the optimal concentration and temperature to minimize off-target effects. |
General Recommendations for Buffer Optimization
Optimizing your buffer composition is crucial for preventing this compound aggregation. Consider screening a variety of additives.
| Additive | Recommended Concentration | Mechanism of Action |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevents the formation of incorrect disulfide bonds that can lead to aggregation.[6] |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[6] |
| L-Arginine/L-Glutamate | 50-500 mM | These amino acids can suppress aggregation by binding to charged and hydrophobic patches on the protein surface.[6] |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.01-0.1% | Solubilize hydrophobic regions without denaturing the protein.[6] |
| Salts (e.g., NaCl, KCl) | 50-500 mM | Modulate electrostatic interactions between protein molecules. The optimal concentration is protein-dependent.[6] |
Experimental Protocols
Suggested Protocol for this compound Purification
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Expression:
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer containing:
-
50 mM Tris-HCl, pH 8.0
-
150-300 mM NaCl
-
5-10% Glycerol
-
1 mM TCEP
-
Protease inhibitor cocktail
-
Optional: 0.1% Tween-20
-
-
Lyse the cells using sonication or high-pressure homogenization on ice.
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto an affinity column (e.g., Ni-NTA for His-tagged protein) pre-equilibrated with lysis buffer.
-
Wash the column extensively with a wash buffer (lysis buffer with a lower concentration of imidazole (B134444), e.g., 20 mM, if using a His-tag).
-
Elute the protein with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins).
-
-
Tag Cleavage (if necessary):
-
Dialyze the eluted protein against a buffer suitable for the specific protease being used.
-
Add the protease and incubate at the recommended temperature and time.
-
Consider adding 5% glycerol and 50 mM L-arginine to the dialysis buffer to prevent aggregation during cleavage.[8]
-
-
Further Purification (Size-Exclusion or Ion-Exchange Chromatography):
-
To remove the cleaved tag and any remaining impurities, perform a second chromatography step.
-
For size-exclusion chromatography, use a buffer that is optimal for the stability of the tag-free this compound.
-
For ion-exchange chromatography, carefully optimize the salt gradient to ensure the protein elutes in a soluble form.
-
Visualizations
References
- 1. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. biopharminternational.com [biopharminternational.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Validating Your New MAP17 Antibody
This guide provides comprehensive technical support for researchers validating the specificity of a new antibody against the Membrane-Associated Protein 17 (MAP17). Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which tissues or cell lines can I expect to find it?
A1: this compound, also known as PDZK1IP1, is a small, 17 kDa non-glycosylated membrane-associated protein.[1][2] It is primarily localized to the plasma membrane and Golgi apparatus.[3] While this compound shows restricted expression in normal adult tissues, with significant levels in the proximal tubular epithelial cells of the kidney, it is overexpressed in a wide variety of human carcinomas.[2][4][5] High expression levels have been reported in cancers of the breast, colon, lung, prostate, and ovary.[1][3] For experimental purposes, non-small cell lung cancer (NSCLC) cell lines such as A549, Calu-3, H1975, and H2228 have been shown to have upregulated this compound expression compared to normal lung cell lines like MRC-5.[1]
Q2: What are the key applications for a validated this compound antibody?
A2: A specific this compound antibody can be used in a variety of immunoassays to detect and quantify the this compound protein. Common applications include Western Blotting (WB), Immunohistochemistry (IHC) on paraffin-embedded tissues, Immunofluorescence (IF), Immunoprecipitation (IP), Flow Cytometry (FC), and Enzyme-Linked Immunosorbent Assay (ELISA).[6][7][8]
Q3: What is the expected molecular weight of this compound in a Western Blot?
A3: The predicted molecular weight of this compound is approximately 17 kDa.[2] Some commercial antibodies detect a major band at around 14 kDa.[6] It is important to check the datasheet of your specific antibody for the expected band size.
Q4: What is the subcellular localization of this compound?
A4: this compound is primarily a membrane-associated protein.[1][3] In immunofluorescence and immunohistochemistry, you can expect to see staining in the plasma membrane and Golgi apparatus.[3] Some studies have also reported cytoplasmic localization.[9]
Q5: What are the major signaling pathways involving this compound?
A5: this compound is implicated in several signaling pathways related to cancer progression. It has been shown to activate the Notch pathway by interacting with NUMB, leading to an increase in cancer stem cell characteristics.[3][10] Additionally, this compound can activate the PI3K/AKT pathway, which protects cells from apoptosis.[11][12]
Key Experimental Protocols for Antibody Validation
To rigorously validate the specificity of your new this compound antibody, we recommend a multi-pronged approach using several established techniques.
Western Blotting (WB)
Western blotting is a crucial first step to determine if the antibody recognizes the denatured this compound protein at the correct molecular weight.
Experimental Workflow for Western Blotting
Caption: Workflow for this compound detection by Western Blot.
Detailed Protocol:
-
Lysate Preparation:
-
Culture cells known to express this compound (e.g., A549) and a negative control cell line (e.g., MRC-5).[1]
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with your primary this compound antibody at an optimized dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Expected Results & Interpretation:
| Cell Lysate | Expected Outcome | Interpretation |
| Positive Control (e.g., A549) | A single band at ~17 kDa[2] | Antibody recognizes this compound. |
| Negative Control (e.g., MRC-5) | No band at ~17 kDa | Antibody is specific to this compound. |
| Knockout/Knockdown Cells | Absence or significant reduction of the ~17 kDa band | "Gold standard" for specificity.[14] |
Immunohistochemistry (IHC)
IHC is essential for confirming that the antibody can detect this compound in its native conformation within the cellular context of tissues.
Experimental Workflow for Immunohistochemistry
Caption: Workflow for this compound detection by Immunohistochemistry.
Detailed Protocol:
-
Tissue Preparation:
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[16]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.[17]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2.[13]
-
Block non-specific binding with a serum-based blocking solution.[16]
-
Incubate with the primary this compound antibody at an optimized dilution.
-
Apply a labeled secondary antibody (e.g., HRP-polymer).
-
Develop the signal with a chromogen like DAB and counterstain with hematoxylin.[17]
-
-
Imaging:
-
Dehydrate, clear, and mount the slides for microscopic examination.
-
Expected Results & Interpretation:
| Tissue Type | Expected Staining Pattern | Interpretation |
| Positive Control (e.g., Kidney) | Strong positivity in the apical membrane of proximal tubule cells.[15] | Antibody recognizes native this compound in tissue. |
| Carcinoma Tissues | Positive staining, often correlated with tumor progression.[2] | Confirms utility in cancer research. |
| Negative Control Tissue | No or minimal staining. | Demonstrates tissue specificity. |
| Isotype Control | No staining. | Rules out non-specific binding of the primary antibody isotype. |
Immunofluorescence (IF) / Immunocytochemistry (ICC)
IF/ICC provides high-resolution visualization of the subcellular localization of this compound.
Experimental Workflow for Immunofluorescence
Caption: Workflow for this compound detection by Immunofluorescence.
Detailed Protocol:
-
Cell Preparation:
-
Staining:
-
Imaging:
-
Mount coverslips onto slides with an anti-fade mounting medium and visualize using a fluorescence microscope.[18]
-
Expected Results & Interpretation:
| Cell Line | Expected Localization | Interpretation |
| Positive Control (e.g., A549) | Staining localized to the plasma membrane and/or Golgi apparatus.[3] | Confirms recognition of this compound in its cellular environment. |
| Negative Control | No specific staining pattern. | Demonstrates cell-line specificity. |
| No Primary Antibody Control | No fluorescent signal. | Confirms secondary antibody is not binding non-specifically. |
Immunoprecipitation (IP)
IP is used to isolate this compound from a complex protein mixture, confirming the antibody's ability to bind the native protein in solution. The isolated protein can then be detected by Western Blot.
Detailed Protocol:
-
Lysate Preparation:
-
Prepare cell lysates under non-denaturing conditions using an IP-friendly lysis buffer.
-
-
Immunocomplex Formation:
-
Capture and Wash:
-
Add Protein A/G magnetic or agarose (B213101) beads to capture the immunocomplex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[23]
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using SDS-PAGE loading buffer and heat.
-
Analyze the eluate by Western Blotting, probing with the same or a different this compound antibody.
-
Expected Results & Interpretation:
| IP Antibody | WB Detection | Interpretation |
| anti-MAP17 | A band at ~17 kDa in the eluate. | The antibody successfully immunoprecipitates native this compound. |
| Isotype Control IgG | No band at ~17 kDa in the eluate. | The binding is specific and not due to non-specific IgG interactions. |
| Input Lysate | A band at ~17 kDa. | Confirms the presence of this compound in the starting material. |
Signaling Pathway Diagrams
This compound and the Notch Signaling Pathway
Caption: this compound activates Notch signaling by sequestering NUMB.[3][10]
This compound and the PI3K/AKT Signaling Pathway
Caption: this compound promotes cell survival via ROS-mediated PI3K/AKT activation.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal in Western Blot | - Antibody not suitable for WB.- Insufficient protein loaded.- Low this compound expression in sample.- Incorrect antibody dilution. | - Check antibody datasheet for validated applications.- Load more protein (30-50 µg).- Use a positive control lysate (e.g., A549, kidney tissue).- Perform a dilution curve to optimize antibody concentration. |
| High Background in WB/IHC/IF | - Antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Secondary antibody cross-reactivity. | - Titrate the primary antibody.- Increase blocking time or change blocking agent (e.g., BSA vs. milk).- Increase the number and duration of wash steps.- Use a cross-adsorbed secondary antibody.[24] |
| Multiple Bands in Western Blot | - Non-specific binding.- Protein degradation.- Post-translational modifications. | - Optimize antibody dilution and blocking.- Use fresh lysates with protease inhibitors.- Consult literature for known this compound modifications or isoforms. |
| Non-specific Staining in IHC/IF | - Hydrophobic interactions.- Endogenous biotin/peroxidase activity (for IHC).- Fc receptor binding. | - Use a high-salt buffer for washes.- Perform appropriate blocking steps (e.g., avidin/biotin, H2O2).- Use a serum block from the same species as the secondary antibody. |
| No Signal in IP | - Antibody does not recognize native protein.- Harsh lysis conditions denatured the epitope. | - Confirm antibody is validated for IP.- Use a gentle, non-denaturing lysis buffer. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound overexpression is a common characteristic of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. biocompare.com [biocompare.com]
- 6. novusbio.com [novusbio.com]
- 7. This compound Polyclonal Antibody (PA5-53252) [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. cnio.es [cnio.es]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits Myc-induced apoptosis through PI3K/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 15. novusbio.com [novusbio.com]
- 16. abcepta.com [abcepta.com]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 19. sites.uclouvain.be [sites.uclouvain.be]
- 20. scbt.com [scbt.com]
- 21. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 22. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. Immunoprecipitation (IP) Protocol | Rockland [rockland.com]
- 24. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
Technical Support Center: Overcoming Resistance in MAP17-Overexpressing Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on MAP17-overexpressing tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound, and why is it relevant in cancer therapy resistance?
A1: this compound (Membrane-Associated Protein of 17 kDa), also known as PDZK1IP1, is a small, non-glycosylated membrane protein.[1] Its overexpression is observed in a wide variety of human carcinomas, including lung, breast, prostate, ovarian, and pancreatic cancers.[2][3] High levels of this compound are associated with a more aggressive tumor phenotype, including increased proliferation, invasion, and tumorigenesis.[1] Crucially, this compound overexpression has been linked to resistance to various cancer therapies, including EGFR tyrosine kinase inhibitors (TKIs) like erlotinib, some chemotherapeutic agents, and radiotherapy.[4][5]
Q2: What are the primary signaling pathways implicated in this compound-mediated therapy resistance?
A2: this compound-driven therapy resistance is primarily mediated through the activation of several key signaling pathways:
-
PI3K/AKT Pathway: this compound increases the production of reactive oxygen species (ROS), which can activate the PI3K/AKT signaling pathway.[6][7] This pathway is a major regulator of cell survival and proliferation, and its activation can inhibit apoptosis (programmed cell death) induced by cancer therapies.[6]
-
Notch Signaling: this compound can activate the Notch signaling pathway by interacting with and sequestering NUMB, a negative regulator of Notch.[8] The activation of Notch signaling is linked to the maintenance of cancer stem cell (CSC) properties, which are strongly associated with therapy resistance and tumor recurrence.[8][9] Downstream targets of Notch, such as HES1, play a crucial role in these resistance mechanisms.[10][11]
-
ROS Production: An increase in intracellular ROS is a hallmark of this compound overexpression. While high levels of ROS can be detrimental, a moderate increase can act as a second messenger, promoting pro-survival signaling pathways like PI3K/AKT.[7] This altered redox state can influence cellular responses to therapies that rely on generating oxidative stress, such as radiotherapy and some chemotherapies.
Experimental Design
Q3: I want to study this compound-mediated therapy resistance. How can I establish a resistant cell line model?
A3: You can generate therapy-resistant cell lines through chronic exposure to a therapeutic agent. Here is a general workflow:
-
Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of your drug of interest in your parental cancer cell line.
-
Incremental Dose Escalation: Culture the parental cells in the presence of the drug at a concentration starting at or below the IC50.[12]
-
Subculture and Increase Dose: As the cells adapt and resume proliferation, subculture them and gradually increase the drug concentration in the medium.[12] This process can take several months.
-
Verify Resistance: Once the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 fold higher than the parental IC50), verify the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Characterize this compound Expression: Use qRT-PCR and Western blotting to determine if this compound expression is altered in your newly generated resistant cell line compared to the parental line.
A similar approach can be used for generating radioresistant cell lines by exposing them to repeated fractions of ionizing radiation (e.g., 2 Gy per fraction) and allowing the surviving cells to repopulate.[13]
Q4: I am seeing conflicting reports on whether this compound causes chemoresistance or chemosensitivity. Can you clarify?
A4: The role of this compound in response to chemotherapy appears to be context-dependent, which can be a source of confusion.
-
Sensitivity: In some in vitro studies, particularly with platinum-based agents like cisplatin (B142131) and carboplatin (B1684641) in lung cancer cell lines, high this compound expression correlates with increased sensitivity.[1] This is hypothesized to be due to this compound-induced ROS, which may synergize with the oxidative stress caused by these drugs, pushing the cancer cells past a threshold into apoptosis.
-
Resistance: In other contexts, particularly in in vivo models of pancreatic cancer, this compound overexpression leads to resistance to treatments like gemcitabine, cisplatin, and 5-FU.[5] This resistance in a more complex tumor microenvironment may be linked to this compound's role in promoting cancer stem cell characteristics and activating pro-survival pathways like PI3K/AKT and Notch.[5][8]
It is crucial to consider the cancer type, the specific therapeutic agent, and the experimental model (in vitro vs. in vivo) when interpreting results related to this compound and chemosensitivity.
Troubleshooting Guides
Western Blotting for this compound
| Problem | Possible Cause | Solution |
| Weak or No Signal | Low this compound expression in the cell line/tissue. | Use a positive control (e.g., lysate from a known this compound-overexpressing cell line or kidney tissue). Increase the amount of protein loaded on the gel. |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (try overnight at 4°C). Ensure the secondary antibody is compatible with the primary. | |
| Poor protein transfer. | Verify transfer efficiency with Ponceau S staining. For a small protein like this compound (~17 kDa), optimize transfer time and voltage to prevent over-transfer (running through the membrane). Consider using a membrane with a smaller pore size (e.g., 0.2 µm). | |
| High Background | Primary antibody concentration is too high. | Titrate the primary antibody to a lower concentration. |
| Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature. Try a different blocking agent (e.g., 5% BSA instead of milk, or vice versa). | |
| Inadequate washing. | Increase the number and duration of washes with TBST between antibody incubations. | |
| Non-specific Bands | Antibody is not specific. | Use a well-validated antibody for this compound. Run a negative control (e.g., lysate from cells with this compound knocked down) to confirm band specificity. |
| Protein degradation. | Always use fresh protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice throughout the preparation. |
Immunohistochemistry (IHC) for this compound
| Problem | Possible Cause | Solution |
| Weak or No Staining | Ineffective antigen retrieval. | This compound is a membrane-associated protein, and its epitope may be masked by formalin fixation. Optimize heat-induced epitope retrieval (HIER) with different buffers (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) and heating times. |
| Low primary antibody concentration. | Perform an antibody titration to find the optimal concentration. | |
| Inactive antibody. | Use a new antibody vial and ensure proper storage conditions were maintained. Always include a positive control tissue (e.g., normal kidney tissue). | |
| High Background | Non-specific binding of the primary or secondary antibody. | Increase the blocking step with normal serum from the species of the secondary antibody. Run a secondary-only control to check for non-specific binding. |
| Endogenous peroxidase activity (for HRP-based detection). | Ensure adequate quenching with a hydrogen peroxide block (e.g., 3% H2O2) before primary antibody incubation. | |
| Tissue drying out during staining. | Keep slides in a humidified chamber during incubations to prevent them from drying. | |
| Incorrect Localization | Antibody cross-reactivity or artifact. | This compound is primarily localized to the plasma membrane and Golgi apparatus. If you observe strong, diffuse cytoplasmic or nuclear staining, it may be an artifact. Confirm localization with immunofluorescence on cultured cells. |
Co-Immunoprecipitation (Co-IP) with this compound
| Problem | Possible Cause | Solution |
| No "prey" protein detected | Weak or transient protein-protein interaction. | Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) to preserve protein complexes. Consider in vivo cross-linking with formaldehyde (B43269) or DSP before lysis to stabilize interactions. |
| Incorrect lysis buffer for a membrane-associated protein. | This compound is a membrane protein. Ensure your lysis buffer is sufficient to solubilize membrane proteins without disrupting interactions. You may need to optimize detergent concentrations. | |
| Low expression of bait or prey protein. | Confirm expression of both proteins in the input lysate via Western blot. You may need to use a larger amount of starting material. | |
| High background / Non-specific binding | Proteins are binding to the beads or IgG non-specifically. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. Use a non-specific IgG isotype control for your IP to identify proteins that bind non-specifically to the antibody. |
| Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent or salt concentration). | |
| Bait protein not immunoprecipitated | Antibody is not suitable for IP. | Use an antibody that has been validated for immunoprecipitation. The epitope recognized in WB may not be accessible in the native protein conformation for IP. |
| Antibody not binding to Protein A/G beads. | Ensure your antibody's isotype is compatible with the type of beads you are using (Protein A, G, or A/G). | |
| Positive Control Suggestion | N/A | PDZK1 and NHERF family proteins (NHERF1, NHERF3) are known interacting partners of this compound and can be used as positive controls to validate your Co-IP protocol.[6][14] |
Quantitative Data Tables
Table 1: Chemosensitivity to Platinum Agents in Lung Adenocarcinoma Cell Lines
| Cell Line | This compound mRNA Expression (Relative) | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) |
| H2030 | High | 1.8 | 35 |
| H1975 | High | 2.5 | 45 |
| Calu-3 | High | 3.1 | 50 |
| A549 | Medium | 4.5 | 110 |
| H1650 | Low | 6.2 | 150 |
| H460 | Low | 7.8 | 180 |
Data synthesized from studies showing a correlation between high this compound expression and increased sensitivity to platinum-based chemotherapy in lung adenocarcinoma cell lines.[1][10]
Table 2: Chemosensitivity to Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | This compound Status | Gemcitabine IC50 (Parental) | Gemcitabine IC50 (Resistant Subclone) | Fold Resistance |
| CFPAC-1 | Endogenous | ~6.3 µM | ~33.9 µM | ~5.4x |
| PANC-1 | Endogenous | ~38.0 µM | ~146.6 µM | ~3.9x |
| PANC-1 | Control (Vector) | ~43 nM | N/A | N/A |
| PANC-1 | This compound Overexpression | ~25 nM (Increased Sensitivity in 2D) | N/A | N/A |
Note the conflicting observations: generating resistance correlates with increased GATA1, a potential this compound regulator, while direct overexpression in 2D culture increases sensitivity.[3][6] This highlights the context-dependent role of this compound.
Detailed Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for this compound Expression
-
RNA Extraction: Isolate total RNA from cultured cells or tissue samples using a TRIzol-based method or a commercial RNA purification kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Use validated primers for human this compound (PDZK1IP1).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume:
-
10 µL 2x SYBR Green Master Mix
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Perform the reaction on a real-time PCR system with the following typical conditions:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt Curve Analysis: To verify the specificity of the PCR product.
-
-
Data Analysis: Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the therapeutic agent in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the drug concentration (log scale) and use non-linear regression to calculate the IC50 value.
Visualizations
Signaling Pathways
Caption: this compound-driven signaling pathways leading to therapy resistance.
Experimental Workflows
Caption: Workflow for developing resistant cell lines and testing reversal strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Gene expression alterations in hypoxic A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GATA1 Promotes Gemcitabine Resistance in Pancreatic Cancer through Antiapoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Radiation-induced Transcriptome Profile of Radioresistant Non-small Cell Lung Cancer A549 Cells Using RNA-seq | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular profiling and specific targeting of gemcitabine-resistant subclones in heterogeneous pancreatic cancer cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 10. Hes1: a key role in stemness, metastasis and multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Hes1 enhances lapatinib sensitivity in gastric cancer sphere-forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploiting DNA repair pathways for tumor sensitization, mitigation of resistance, and normal tissue protection in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Normalizing MAP17 expression data across different platforms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with MAP17 (PDZK1IP1) gene expression data from different platforms such as microarrays, RNA-Seq, and quantitative real-time PCR (qPCR).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound expression data not comparable across different platforms (e.g., microarray and RNA-Seq)?
A1: Direct comparison of raw gene expression data from different platforms is challenging due to inherent differences in data structure, distribution, and technology-specific biases.[1][2] Microarrays measure hybridization intensity, while RNA-Seq quantifies sequencing read counts.[3][4] These differences, along with variations in experimental batches, can introduce systematic, non-biological variations known as batch effects, which can confound biological analysis.[5][6][7]
Troubleshooting Steps:
-
Acknowledge Platform Differences: Understand that microarray and RNA-Seq data have different underlying distributions and scales.[1][8]
-
Assess for Batch Effects: Before normalization, use principal component analysis (PCA) to visualize whether samples cluster by platform or batch rather than by biological condition. If they do, this indicates a strong batch effect that needs correction.[6][9]
-
Apply Cross-Platform Normalization: Use a normalization method specifically designed to adjust for systematic differences between platforms.[10]
Q2: Which normalization method should I use to integrate this compound microarray and RNA-Seq data?
A2: Several methods can be used for cross-platform normalization, each with its own advantages. The choice often depends on the specific experimental design and downstream analysis. Some well-regarded methods include Quantile Normalization, ComBat, and Training Distribution Matching (TDM).[1][10][11]
Data Summary: Comparison of Cross-Platform Normalization Methods
| Normalization Method | Description | Best For | Considerations |
| Quantile Normalization (QN) | Forces the distributions of each sample to be identical. | Datasets where the underlying global distribution of gene expression is expected to be similar across samples.[1][10] | May obscure true biological differences if the global expression patterns are genuinely different between conditions. |
| ComBat | An empirical Bayes method that adjusts for batch effects, including those arising from different platforms.[12] | Studies with known batches (e.g., data from different labs or generated at different times). Effective for both microarray and RNA-Seq data.[7] | Assumes that the biological variation is independent of the batch effects. |
| Training Distribution Matching (TDM) | A separate unsupervised method that normalizes each dataset independently.[10] | Integrating datasets where joint normalization is not feasible or desired. | Performance can be dataset-dependent. |
| MatchMixeR | Uses a linear mixed-effects regression model to estimate and remove platform differences based on matched samples.[12] | Datasets where a subset of the same samples has been analyzed on both platforms. | Requires matched samples for training the model. |
Experimental Protocol: Cross-Platform Normalization using Quantile Normalization
-
Data Preparation:
-
Combine Data: Create a single expression matrix with genes in rows and samples in columns, combining the data from both platforms.
-
Apply Quantile Normalization:
-
Use a statistical software package (e.g., R with the preprocessCore library).
-
The algorithm will rank the expression values in each sample, calculate the mean expression for each rank across all samples, and then replace the original expression values with these means.
-
-
Verification: After normalization, use PCA or other visualization methods to confirm that the batch effect related to the platform has been reduced.
Q3: How do I normalize this compound expression data from qPCR experiments?
A3: Normalization in qPCR is crucial to control for variations in RNA extraction, reverse transcription efficiency, and sample loading.[14][15] This is typically achieved by normalizing the expression of the target gene (this compound) to one or more stably expressed reference genes (also known as housekeeping genes).[16][17][18]
Troubleshooting Steps:
-
Validate Reference Genes: Do not assume that common housekeeping genes (e.g., GAPDH, ACTB) are stably expressed under your specific experimental conditions.[15][19] Their expression can vary.[20][21]
-
Use Multiple Reference Genes: For more accurate normalization, it is recommended to use the geometric mean of multiple stable reference genes.[15][16][19]
Experimental Protocol: Normalizing qPCR Data for this compound
-
Reference Gene Selection:
-
Select a panel of candidate reference genes (e.g., GAPDH, ACTB, B2M, RPL13A, UBC, TOP1).[22]
-
Measure their expression levels across a representative subset of your experimental samples.
-
Use algorithms like geNorm or NormFinder to determine the most stable reference genes in your specific experimental setup.[20][22]
-
-
Data Calculation (ΔΔCt Method):
-
Step 1: Calculate ΔCt. For each sample, subtract the average Ct value of the stable reference gene(s) from the Ct value of this compound.
-
ΔCt = Ct(this compound) - Ct(Reference Gene(s))
-
-
Step 2: Calculate ΔΔCt. Select one sample or group as the calibrator (control). For each target sample, subtract the ΔCt of the calibrator from the ΔCt of the target sample.
-
ΔΔCt = ΔCt(Target) - ΔCt(Calibrator)
-
-
Step 3: Calculate Fold Change. The normalized expression of this compound relative to the calibrator is calculated as 2-ΔΔCt.
-
Recommended Reference Genes for qPCR in Human Cell Lines
| Gene | Full Name | Function | Note |
| UBC | Ubiquitin C | Protein degradation | Often found to be highly stable.[22] |
| TOP1 | Topoisomerase I | DNA topology | Stable expression in various cell lines.[22] |
| RPL13A | Ribosomal Protein L13a | Protein synthesis | Can be a reliable reference gene.[20] |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Glycolysis | Commonly used, but its stability should be validated for each experiment.[15][20] |
Visual Guides
Signaling Pathways Involving this compound
This compound is known to be involved in several signaling pathways, often through the induction of reactive oxygen species (ROS).[23] Overexpression of this compound can activate pathways such as PI3K-AKT, p53, and Wnt, which are implicated in cell survival and tumor progression.[23][24][25]
Caption: this compound-induced signaling pathways.
Experimental Workflow: Cross-Platform Data Normalization
The following workflow outlines the key steps for normalizing and integrating this compound expression data from different platforms.
Caption: Cross-platform normalization workflow.
Troubleshooting Logic for Normalization Issues
This diagram provides a logical flow for troubleshooting common issues encountered during data normalization.
Caption: Troubleshooting normalization logic.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. RNA-Seq vs Microarrays | Compare technologies [illumina.com]
- 4. faa.gov [faa.gov]
- 5. 10xgenomics.com [10xgenomics.com]
- 6. Chapter 1 Correcting batch effects | Multi-Sample Single-Cell Analyses with Bioconductor [bioconductor.org]
- 7. Batch Correction Analysis | Griffith Lab [rnabio.org]
- 8. Comparison Between Expression Microarrays and RNA-Sequencing Using UKBEC Dataset Identified a trans-eQTL Associated with MPZ Gene in Substantia Nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Batch effect detection and correction in RNA-seq data using machine-learning-based automated assessment of quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Cross-platform normalization enables machine learning model training on microarray and RNA-seq data simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MatchMixeR: a cross-platform normalization method for gene expression data integration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gene-quantification.de [gene-quantification.de]
- 15. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 16. Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Normalisation & Housekeeping Genes in qPCR [gene-quantification.de]
- 18. gene-quantification.de [gene-quantification.de]
- 19. Frontiers | Selection and Validation of Appropriate Reference Genes for Quantitative Real-Time PCR Normalization in Staminate and Perfect Flowers of Andromonoecious Taihangia rupestris [frontiersin.org]
- 20. Normalization of Reverse Transcription Quantitative PCR Data During Ageing in Distinct Cerebral Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Normalization of Gene Expression by Quantitative RT-PCR in Human Cell Line: comparison of 12 Endogenous Reference Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. This compound is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the MAP17-NUMB Interaction In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the validity of protein-protein interactions within a living organism is a critical step in understanding disease pathways and developing targeted therapies. This guide provides a comparative overview of experimental approaches to validate the interaction between the Membrane-Associated Protein 17 (MAP17) and the cell fate determinant protein NUMB in vivo.
The interaction between this compound and NUMB has been identified as a key event in the activation of the Notch signaling pathway, which is implicated in cancer stem cell regulation.[1][2][3] Overexpression of this compound leads to the sequestration of NUMB, preventing its inhibitory action on Notch and thereby promoting tumorigenicity.[1][2][3] Validating this interaction in a physiological context is crucial for the development of therapeutics targeting this pathway.
This guide will compare two primary methods for which experimental evidence exists for the this compound-NUMB interaction—Co-Immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA)—and discuss potential alternative methods. We will provide detailed experimental protocols, quantitative data from existing studies, and visualizations to aid in experimental design and interpretation.
Quantitative Data Presentation
While direct quantitative data for the this compound-NUMB interaction in vivo is not extensively published, data from in vitro studies using human cell lines provides a strong foundation for what to expect in an in vivo setting, such as in patient-derived xenograft (PDX) models where this compound levels correlate with tumorsphere formation capability.[1][3] The following table summarizes the quantitative findings from Proximity Ligation Assays performed in HeLa and T47D cell lines, which can be extrapolated to inform in vivo experimental design.
| Cell Line | Condition | Mean PLA Events per Cell (± SEM) | Fold Change vs. Empty Vector | Statistical Significance (p-value) | Reference |
| HeLa | Empty Vector | 5.2 ± 1.1 | - | - | [1][2] |
| HeLa | This compound Overexpression | 28.5 ± 3.4 | ~5.5 | p < 0.01 | [1][2] |
| HeLa | Truncated this compound | 6.1 ± 1.5 | ~1.2 | Not Significant | [1][2] |
| T47D | Empty Vector | 4.8 ± 0.9 | - | - | [1][2] |
| T47D | This compound Overexpression | 25.1 ± 2.9 | ~5.2 | p < 0.01 | [1][2] |
| T47D | Truncated this compound | 5.5 ± 1.2 | ~1.1 | Not Significant | [1][2] |
Signaling Pathway and Experimental Workflows
To visualize the molecular and experimental context, the following diagrams illustrate the this compound-NUMB signaling pathway and the workflows for Co-Immunoprecipitation and Proximity Ligation Assay.
This compound-NUMB Signaling Pathway
Co-Immunoprecipitation Workflow
References
MAP17 Expression: A Comparative Analysis Between Primary and Metastatic Tumors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. Understanding the molecular drivers of this complex process is paramount for the development of effective anti-cancer therapies. One protein that has garnered increasing attention for its role in tumor progression and metastasis is the 17 kDa membrane-associated protein (MAP17). This guide provides a comprehensive comparison of this compound expression in primary versus metastatic tumors, supported by experimental data and detailed methodologies.
Data Presentation: this compound Expression in Primary vs. Metastatic Tumors
Multiple studies across various cancer types have demonstrated a significant upregulation of this compound expression in metastatic tumors compared to their primary counterparts. This increased expression is often correlated with more aggressive disease and poorer patient prognosis. The following table summarizes the key findings regarding this compound expression.
| Cancer Type | Primary Tumor this compound Expression | Metastatic Tumor this compound Expression | Key Findings & References |
| Breast Cancer | Moderate to high in a subset of primary tumors. | Significantly higher than in primary tumors. | Upregulation in metastatic samples is associated with increased cancer stem cell-like properties and epithelial-mesenchymal transition (EMT).[1] |
| Prostate Cancer | Variable, but generally lower than in metastatic disease. | Consistently higher, particularly in bone and brain metastases. | Increased this compound is linked to tumor progression and may be associated with alterations in DNA methylation patterns in metastatic sites.[2][3][4][5] |
| Lung Cancer | Overexpressed in adenocarcinoma and squamous cell carcinoma compared to normal tissue. | Higher expression is associated with a worse prognosis. | This compound levels may predict sensitivity to certain therapies in lung adenocarcinoma.[6] |
| Pan-Cancer Analysis | Generally lower expression compared to metastatic samples. | Upregulated across multiple cancer types in metastatic settings. | Pan-cancer analyses of TCGA datasets reveal that while some metastasis-associated gene signatures are tumor-specific, this compound is among the genes showing differential expression in metastases across several cancers.[7][8][9][10][11] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Activation of the Notch Signaling Pathway
This compound plays a crucial role in the activation of the Notch signaling pathway, a key regulator of cell fate, proliferation, and differentiation that is often dysregulated in cancer. This compound physically interacts with and sequesters NUMB, a negative regulator of Notch. This sequestration prevents NUMB from targeting the Notch Intracellular Domain (NICD) for degradation, leading to NICD accumulation, nuclear translocation, and the activation of downstream target genes that promote EMT and a cancer stem cell phenotype, thereby driving metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Methylation Landscapes of Prostate Cancer Brain Metastasis Are Shaped by Early Driver Genetic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alternations of gene expression in PI3K and AR pathways and DNA methylation features contribute to metastasis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound predicts sensitivity to platinum-based therapy, EGFR inhibitors and the proteasome inhibitor bortezomib in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immuneering.com [immuneering.com]
- 8. Molecular correlates of metastasis by systematic pan-cancer analysis across The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immuneering.com [immuneering.com]
- 10. Pan-cancer molecular subtypes of metastasis reveal distinct and evolving transcriptional programs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-cancer whole-genome comparison of primary and metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of MAP17 mRNA and Protein Levels in Cancer Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MAP17 (Membrane-Associated Protein 17) mRNA and protein levels in various cancer tissues. While numerous studies report the upregulation of both this compound mRNA and protein in cancerous tissues compared to their normal counterparts, a direct quantitative correlation with a specific correlation coefficient is not consistently reported across the literature. However, the existing data strongly suggest a positive association between transcriptional and translational expression of this compound in tumorigenesis.
Data Presentation
The following table summarizes findings from key studies on this compound mRNA and protein expression in different cancer types. It is important to note that these studies did not report a direct statistical correlation (e.g., Pearson or Spearman correlation coefficient) between mRNA and protein levels from the same sample set.
| Cancer Type | Findings | Methodology | Reference |
| Hepatocellular Carcinoma (HCC) | Expression of this compound was significantly higher in HCC tissues compared to paired peritumoral tissues at both mRNA and protein levels. High this compound expression was positively correlated with clinicopathological parameters such as gender, distant metastasis, early recurrence, and serum alpha-fetoprotein. | mRNA: Quantitative Real-Time PCR (qRT-PCR)Protein: Immunohistochemistry (IHC) | Xia et al., 2017 |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulation of both this compound mRNA and protein was observed in NSCLC tissues and cell lines compared to adjacent healthy lung tissues and cells. | mRNA: RT-qPCRProtein: Western Blotting | Cui et al., 2020 |
| Breast Cancer | This compound levels were found to be significantly higher in breast tumor samples compared to normal tissue, with a further increase in metastatic samples. | mRNA: Analysis of public datasets (e.g., Finak Breast data set) | Martin-Perez et al., 2020 |
| Prostate and Ovarian Carcinomas | Overexpression of the this compound protein strongly correlates with tumoral progression (P < 0.0001). | Protein: Immunohistochemistry (IHC) | Guijarro et al., 2007 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may be adapted based on specific experimental conditions.
1. Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification
This protocol is a representative method for quantifying this compound mRNA levels in tissue samples.
-
RNA Extraction: Total RNA is extracted from fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tissue samples using a suitable RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Real-Time PCR: The relative expression of this compound mRNA is quantified using a real-time PCR system with SYBR Green or a specific probe-based assay. The PCR reaction typically includes cDNA template, forward and reverse primers for this compound, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Primer Design: Primers are designed to be specific to the this compound transcript.
-
Thermal Cycling: A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: The relative expression of this compound mRNA is calculated using the 2-ΔΔCt method, where ΔCt = Ct(this compound) - Ct(housekeeping gene) and ΔΔCt = ΔCt(tumor sample) - ΔCt(control sample).
2. Immunohistochemistry (IHC) for this compound Protein Detection
This protocol outlines a standard procedure for detecting this compound protein in tissue sections.
-
Tissue Preparation: FFPE tissue sections (typically 4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections in a blocking serum.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for this compound at an optimized dilution, typically overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Scoring: The intensity and percentage of positive staining are evaluated by a pathologist to determine the level of this compound protein expression.
3. Western Blotting for this compound Protein Quantification
This protocol is a general guideline for quantifying this compound protein levels in cell or tissue lysates.
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer containing protease inhibitors. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against this compound, followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the this compound band is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).
Mandatory Visualization
Caption: Experimental workflow for correlating this compound mRNA and protein levels.
Caption: Simplified relationship between this compound expression and tumor progression.
MAP17 expression in different cancer cell lines (e.g., A549, Calu-3)
For researchers, scientists, and drug development professionals, understanding the differential expression of proteins across various cancer cell lines is crucial for identifying potential therapeutic targets and biomarkers. This guide provides a comparative analysis of MAP17 (Membrane-Associated Protein 17) expression in different non-small cell lung cancer (NSCLC) cell lines, with a focus on A549 and Calu-3.
This compound, a 17 kDa non-glycosylated membrane protein, has been identified as a key player in the progression of several human carcinomas.[1][2] Its overexpression is linked to enhanced tumorigenic properties, including increased proliferation and reduced apoptosis.[2] In non-small cell lung cancer, this compound has been shown to be significantly upregulated in tumor tissues and cell lines compared to normal lung tissue.[1][3]
Comparative Expression of this compound in NSCLC Cell Lines
Studies have consistently demonstrated elevated levels of this compound in various NSCLC cell lines. The following table summarizes the relative expression of this compound in commonly used lung cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | This compound mRNA Expression | This compound Protein Expression | Reference |
| A549 | Lung Adenocarcinoma | High | High | [1][3] |
| Calu-3 | Lung Adenocarcinoma | High | High | [1][3][4] |
| H1975 | Lung Adenocarcinoma | Low | Detected | [1][4] |
| H2228 | Lung Adenocarcinoma | Detected | Detected | [1] |
| MRC-5 | Normal Lung Fibroblast | Low/Minimal | Low/Minimal | [1] |
As the data indicates, both A549 and Calu-3 cell lines exhibit high levels of this compound expression, making them suitable models for studying the function of this protein in lung adenocarcinoma.[1][3][4] In contrast, the H1975 cell line shows lower endogenous this compound levels.[4] The normal lung cell line, MRC-5, serves as a negative control with minimal this compound expression.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to quantify this compound expression in the cited studies.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This technique is employed to measure the mRNA expression level of the this compound gene.
-
RNA Extraction: Total RNA is isolated from the cultured cancer cell lines using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for quantitative PCR with primers specific for the this compound gene. A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization. The relative expression of this compound mRNA is calculated using the 2-ΔΔCt method.[1][3]
Western Blotting
This method is used to detect and quantify the this compound protein levels.
-
Protein Extraction: Cells are lysed in a suitable buffer to extract total protein. The protein concentration is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each cell line are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for this compound. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. A loading control, such as β-actin or GAPDH, is used to normalize the results.[1][3]
Signaling Pathways Involving this compound
This compound has been implicated in the regulation of key signaling pathways that drive cancer progression. Understanding these pathways is essential for developing targeted therapies.
One significant pathway involves the interaction of this compound with NUMB, a cell fate determinant protein. By sequestering NUMB, this compound activates the Notch signaling pathway, which leads to an increase in the cancer stem cell pool.[5]
Caption: this compound sequesters NUMB, leading to the activation of Notch signaling and transcription of stem cell factors.
Additionally, this compound has been found to play an oncogenic role in NSCLC by suppressing the activation of the p38 signaling pathway.[1][6] This suppression can inhibit cell apoptosis, thereby promoting cancer cell survival.[1]
Caption: this compound suppresses the pro-apoptotic p38 signaling pathway in NSCLC.
References
- 1. This compound contributes to non-small cell lung cancer progression via suppressing miR-27a-3p expression and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dr. Jekyll and Mr. Hyde: this compound’s up-regulation, a crosspoint in cancer and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
Comparative Analysis of MAP17 and SCL Gene Expression: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the gene expression of Membrane-Associated Protein 17 (MAP17), also known as PDZK1IP1, and Stem Cell Leukemia (SCL), also known as TAL1. This document is intended for researchers, scientists, and drug development professionals interested in the roles of these two genes in normal physiology and disease, particularly in oncology and hematology.
Executive Summary
This compound and SCL are two genes with distinct but occasionally intersecting roles in cellular processes. This compound is a small membrane protein whose expression is tightly restricted in normal tissues but is frequently and significantly upregulated in a wide array of carcinomas, where it is associated with tumor progression and aggressiveness.[1][2][3] In contrast, SCL/TAL1 is a master regulatory transcription factor essential for the development and differentiation of hematopoietic stem cells.[4][5] Aberrant expression of SCL is a key driver in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL).[6] Notably, the this compound gene is located downstream of the SCL gene, and they share some regulatory elements, leading to correlated expression in hematopoietic cells. This guide presents a detailed comparison of their expression patterns, involvement in signaling pathways, and the experimental methodologies used for their study.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the quantitative expression data for this compound and SCL across various normal human tissues and cancer cell lines, derived from the Human Protein Atlas and the DepMap portal.
Table 1: RNA Expression of this compound (PDZK1IP1) and SCL (TAL1) in Normal Human Tissues
| Tissue | This compound (PDZK1IP1) RNA (nTPM) | SCL (TAL1) RNA (nTPM) |
| Bone marrow | 0.8 | 35.8 |
| Kidney | 10.1 | 0.3 |
| Liver | 0.2 | 0.8 |
| Lung | 0.4 | 0.3 |
| Brain (Cerebral Cortex) | 0 | 0.1 |
| Colon | 0.2 | 0.2 |
| Breast | 0.2 | 0 |
| Prostate | 0.2 | 0 |
| Ovary | 0.3 | 0 |
| Testis | 0.1 | 0.1 |
| Skin | 0.3 | 0.1 |
| Lymph node | 1 | 4.8 |
| Spleen | 0.4 | 10.3 |
Data Source: Human Protein Atlas. nTPM: normalized Transcripts Per Million.
Table 2: RNA Expression of this compound (PDZK1IP1) and SCL (TAL1) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound (PDZK1IP1) Expression (log2(TPM+1)) | SCL (TAL1) Expression (log2(TPM+1)) |
| A549 | Lung Carcinoma | 5.3 | 0.1 |
| MCF7 | Breast Cancer | 0.1 | 0.0 |
| PC-3 | Prostate Cancer | 0.1 | 0.1 |
| HeLa | Cervical Cancer | 3.9 | 0.1 |
| K-562 | Chronic Myelogenous Leukemia | 0.4 | 8.9 |
| JURKAT | Acute T-cell Leukemia | 0.1 | 10.2 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.1 | 9.5 |
| U-2 OS | Osteosarcoma | 6.2 | 0.1 |
Data Source: DepMap Public 23Q4.
Signaling Pathways
This compound Signaling
This compound overexpression has been shown to activate pro-tumorigenic signaling pathways. One key mechanism involves its interaction with the cell fate determinant NUMB, a negative regulator of the Notch signaling pathway. By sequestering NUMB, this compound leads to the activation of Notch, promoting a cancer stem cell-like phenotype.[1] Additionally, this compound can increase intracellular reactive oxygen species (ROS), which in turn can activate the PI3K/AKT signaling pathway, promoting cell survival and proliferation.
Caption: this compound signaling pathways leading to Notch activation and increased cell survival.
SCL (TAL1) Transcriptional Complex
SCL/TAL1 functions as a critical transcription factor by forming a multiprotein complex. The core of this complex typically includes SCL, an E-protein (like E2A or HEB), a LIM-only protein (LMO1 or LMO2), and LIM domain-binding protein 1 (LDB1). This complex binds to specific DNA sequences (E-boxes) in the regulatory regions of target genes, thereby controlling their transcription and directing hematopoietic lineage specification and differentiation.[4][5]
Caption: The SCL/TAL1 core transcriptional complex and its role in hematopoiesis.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for this compound and SCL Expression
This protocol outlines the steps for quantifying this compound and SCL mRNA levels in cell lines or tissue samples.
-
RNA Extraction: Isolate total RNA from samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green master mix. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Human this compound (PDZK1IP1) Primers:
-
Forward: 5'-ATCCTGACCGTCGGAAACAAGG-3'
-
Reverse: 5'-CTCGGGCACATTCTCATAGGCA-3'
-
-
Human SCL (TAL1) Primers:
-
Forward: 5'-CCACCAACAATCGAGTGAAGAGG-3'
-
Reverse: 5'-GTTCACATTCTGCTGCCGCCAT-3'
-
-
Housekeeping Gene (e.g., GAPDH) Primers: Use validated primers for a stable reference gene.
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Immunohistochemistry (IHC) for this compound Protein Detection in Tissues
This protocol describes the detection and localization of this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum) for 30 minutes.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against this compound overnight at 4°C.
-
Recommended Antibody: Rabbit anti-Map17 polyclonal antibody or Mouse anti-MAP17 monoclonal antibody (clone 165C).
-
Dilution: Typically 1:100 to 1:500, to be optimized for the specific antibody and detection system.
-
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Imaging: Analyze the stained slides under a light microscope.
Chromatin Immunoprecipitation (ChIP) for SCL (TAL1) Binding Site Analysis
This protocol details the procedure for identifying the genomic regions occupied by the SCL/TAL1 transcription factor.
-
Cross-linking: Cross-link protein-DNA complexes in cultured cells (e.g., K-562 or JURKAT) by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average fragment size of 200-600 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific for SCL/TAL1.
-
Recommended Antibody: ChIP-grade anti-TAL1 antibody.
-
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the purified DNA by qPCR to validate enrichment at known target sites or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Experimental Workflow Diagram
Caption: Workflow for the comparative analysis of this compound and SCL gene expression.
References
- 1. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDZK1IP1 PDZK1 interacting protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue expression of TAL1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. TAL1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Regulatory mechanisms and context-dependent roles of TAL1 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Functional Differences Between MAP17 and Its Homologs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional characteristics of the Membrane-Associated Protein of 17 kDa (MAP17) and its known homologs. The information presented herein is supported by experimental data to facilitate objective analysis and aid in research and drug development endeavors.
Introduction to this compound and Its Homologs
This compound, also known as PDZK1 Interacting Protein 1 (PDZK1IP1), is a small, non-glycosylated transmembrane protein. It plays a crucial role as a cargo protein, facilitating the transport of other proteins to the cell membrane. This compound is characterized by a C-terminal PDZ-binding motif that mediates its interaction with a variety of scaffolding proteins containing PDZ domains. These interactions are fundamental to this compound's function in regulating ion transport, cell signaling, and its implications in cancer and inflammatory diseases.
Homologs of this compound identified to date include Small Integral Membrane Protein 24 (SMIM24) , which is also known as MARDI (this compound-Related Dimer) . While research on these homologs is less extensive than on this compound, available data suggests both overlapping and distinct functional roles. This guide will focus on comparing this compound with the NHERF (Na+/H+ Exchanger Regulatory Factor) family of proteins, which act as key interacting partners and can be considered functional homologs in the context of protein scaffolding and trafficking, as well as with its paralog SMIM24/MARDI.
Comparative Analysis of Protein Interactions
The primary mechanism of this compound function is its interaction with PDZ domain-containing proteins. The NHERF family, comprising NHERF1, NHERF2, PDZK1 (NHERF3), and IKEPP (NHERF4), are critical partners for this compound. These interactions are pivotal for the localization and function of various membrane transporters and receptors.
Quantitative Data on Protein Interactions
While qualitative descriptions of these interactions are abundant, specific binding affinities (Kd values) are not consistently reported across the literature. The following table summarizes the known interactions and highlights the need for further quantitative studies.
| Interacting Protein | This compound Binding Domain(s) | Reported Binding Affinity (Kd) | Key Functional Outcome of Interaction | Citations |
| PDZK1 (NHERF3) | PDZ domain 4 (mouse), PDZ domains 1 and 4 (human) | Data not consistently available | Anchoring of PDZK1 to the apical membrane; regulation of NaPi-IIa and SGLT2 transporters. | [1] |
| NHERF1 | PDZ domain 1 | Data not consistently available | Differential regulation of protein trafficking compared to NHERF3/4. | [2] |
| NHERF2 | PDZ domain 1 | Data not consistently available | Less defined functional role in complex with this compound compared to other NHERFs. | [3] |
| IKEPP (NHERF4) | PDZ domains 1 and 3 | Data not consistently available | Co-expression with this compound induces internalization of NaPi-IIa. | [2][3] |
Functional Differences in Transporter Regulation
A key function of this compound and its homologs is the regulation of membrane transporters. This is most extensively studied in the context of the renal sodium-glucose cotransporter SGLT2 and the sodium-phosphate cotransporter NaPi-IIa.
Quantitative Comparison of SGLT2 Activation
Both this compound and its homolog MARDI have been shown to activate SGLT2, but to different extents.
| Activator | Fold Activation of SGLT2 (in Xenopus oocytes) | Effect on SGLT2 Cell Surface Expression | Citations |
| This compound | ~100-fold | No significant change | [4][5] |
| MARDI (SMIM24) | 18 ± 9-fold | Not reported | [4] |
These findings suggest that while both proteins can activate SGLT2, this compound is a significantly more potent activator. The shared transmembrane domains between this compound and MARDI are thought to be crucial for this interaction and activation[4].
Involvement in Cellular Signaling Pathways
This compound is implicated in several critical signaling pathways, often in a manner dependent on its interaction with PDZ domain proteins. Overexpression of this compound, a common feature in many cancers, leads to the deregulation of these pathways.
Key Signaling Pathways Modulated by this compound:
-
Notch Pathway: this compound overexpression can activate the Notch signaling pathway. This is achieved through the sequestration of NUMB, a negative regulator of Notch, leading to increased levels of the Notch Intracellular Domain (NICD) and subsequent activation of Notch target genes. This activation is associated with an increase in cancer stem cell-like properties[6][7].
-
PI3K/AKT Pathway: this compound can activate the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation. This activation is mediated by an increase in reactive oxygen species (ROS) and is associated with resistance to apoptosis[8][9].
-
Oxidative Stress Pathways: this compound expression is linked to increased levels of intracellular ROS. This increase in oxidative stress can, in turn, activate pro-tumorigenic signaling pathways[10].
Information on the specific roles of SMIM24/MARDI in these signaling pathways is currently limited, representing a key area for future research.
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Yeast Two-Hybrid (Y2H) Screening
Objective: To identify protein-protein interactions.
Methodology:
-
Vector Construction: The coding sequence of the "bait" protein (e.g., this compound) is cloned into a vector containing a DNA-binding domain (DBD), and the "prey" proteins (from a cDNA library) are cloned into a vector with a transcriptional activation domain (AD).
-
Yeast Transformation: Both bait and prey vectors are transformed into a suitable yeast strain.
-
Selection: Transformed yeast are plated on selective media lacking specific nutrients. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor.
-
Reporter Gene Activation: The reconstituted transcription factor activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on the selective media and/or exhibit a color change.
-
Interaction Validation: Positive interactions are confirmed by re-testing and sequencing the prey plasmid.
Caption: Yeast Two-Hybrid experimental workflow.
Co-Immunoprecipitation (Co-IP)
Objective: To verify protein-protein interactions in a cellular context.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: An antibody specific to the "bait" protein is added to the cell lysate and incubated to form an antibody-protein complex.
-
Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blot using an antibody specific to the "prey" protein to confirm its presence in the complex.
Caption: Co-Immunoprecipitation experimental workflow.
Analysis of Protein Translocation to the Trans-Golgi Network (TGN)
Objective: To visualize the subcellular localization of proteins.
Methodology:
-
Cell Transfection: Cells (e.g., opossum kidney cells) are co-transfected with expression vectors for the proteins of interest (e.g., this compound, a NHERF protein, and a target transporter like NaPi-IIa), often with fluorescent tags.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and incubated with primary antibodies specific to the proteins of interest and a TGN marker (e.g., TGN46).
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
Confocal Microscopy: The subcellular localization of the proteins is visualized using a confocal microscope. Co-localization of the proteins of interest with the TGN marker indicates translocation to this compartment.
Conclusion
This compound and its homologs play multifaceted roles in cellular physiology and pathology, primarily through their interactions with PDZ domain-containing scaffolding proteins. This guide highlights the functional differences in their ability to regulate membrane transporters and modulate key signaling pathways. While this compound is a potent activator of SGLT2 and a significant player in cancer-related signaling, the precise functions of its homolog SMIM24/MARDI remain less characterized, presenting an opportunity for future investigation. The provided experimental protocols serve as a foundation for researchers aiming to further elucidate the intricate biology of this protein family. A deeper understanding of these functional distinctions will be crucial for the development of targeted therapeutic strategies for diseases in which these proteins are implicated.
References
- 1. Interactions of this compound with the NaPi-IIa/PDZK1 protein complex in renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound with NHERF3/4 induces translocation of the renal Na/Pi IIa transporter to the trans-Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMIM24 (HSPC323) Result Summary | BioGRID [thebiogrid.org]
- 4. This compound Is a Necessary Activator of Renal Na+/Glucose Cotransporter SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits Myc-induced apoptosis through PI3K/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound is a Novel NASH Progression Biomarker Associated with Macrophage Infiltration, Immunotherapy Response, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MAP17 Overexpression and Knockdown in Cellular Function
This guide provides a comprehensive comparison of the cellular and molecular effects resulting from the overexpression versus the knockdown of the Membrane-Associated Protein 17 (MAP17). This compound, a 17 kDa non-glycosylated membrane protein, is typically restricted in its expression to renal proximal tubular cells but becomes aberrantly overexpressed in a wide variety of human carcinomas.[1][2][3] Its upregulation is strongly correlated with tumor progression and a more dedifferentiated phenotype.[1][4] This document summarizes the key functional differences, presents supporting quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways for researchers, scientists, and professionals in drug development.
High-Level Comparison: Overexpression vs. Knockdown
Overexpression of this compound generally promotes an oncogenic phenotype, whereas its knockdown or suppression reverses these effects. The functional consequences are multifaceted, impacting cell growth, survival, motility, and stem-like characteristics.
| Cellular Process | Effects of this compound Overexpression | Effects of this compound Knockdown |
| Proliferation & Viability | Increased cell proliferation and viability, enhanced colony formation, and faster tumor growth in xenograft models.[1][5][6] | Decreased cell proliferation and viability, reduced colony formation, and retarded tumor growth.[2][7] |
| Apoptosis | Decreased apoptotic sensitivity and reduced caspase-3 activation.[1][8][9] | Increased apoptosis.[2] |
| Migration & Invasion | Increased cell migration and invasion capabilities.[1][2][5] | Decreased cell migration and invasion.[2] |
| Stem Cell Properties | Increased cancer stem cell (CSC) markers (e.g., OCT4, NANOG, SOX2), enhanced tumorsphere formation, and an expanded CSC pool.[4][10][11] | Reduced tumorigenic and cancer stem cell-like properties.[10] |
| Reactive Oxygen Species (ROS) | Increased intracellular ROS production.[1][5] | Reduced intracellular ROS levels.[7] |
| Signaling Pathways | Activation of PI3K/AKT, Notch, and p38 signaling pathways.[2][4][8] | Inhibition of PI3K/AKT and Notch pathways; potential increase in phospho-p38 levels.[2][4] |
| Gene Expression | Upregulation of HLA genes, NFAT2, IL-6, and stem cell transcription factors.[10] Downregulation of BBS10, HERC2, and ADNP.[10] | Downregulation of HLA genes and upregulation of BBS10.[10] |
Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways. Its C-terminal PDZ-binding domain is crucial for many of these functions.[1][4][10]
ROS-Mediated PI3K/AKT Pathway Activation
This compound overexpression leads to an increase in intracellular Reactive Oxygen Species (ROS).[1][5] This elevation in ROS acts as a second messenger, leading to the oxidative inactivation of the tumor suppressor PTEN.[8] The inhibition of PTEN results in the subsequent activation of the PI3K/AKT signaling cascade, which is a critical pathway for promoting cell survival and inhibiting apoptosis.[8][9] This mechanism allows this compound-expressing cells to resist apoptosis induced by factors such as c-Myc or serum deprivation.[8][9]
Notch Pathway Activation and Stemness
This compound physically interacts with NUMB, a negative regulator of the Notch signaling pathway, through its PDZ-binding domain.[4] This interaction sequesters NUMB, preventing it from promoting the degradation of the Notch Intracellular Domain (NICD).[4] Consequently, NICD accumulates in the nucleus, where it activates the transcription of Notch target genes, including stem cell factors like HES1, NANOG, and OCT4.[4][10] This activation enhances cancer stem cell-like properties, such as tumorsphere formation and therapy resistance.[4][12]
Quantitative Experimental Data
The following tables summarize quantitative data from studies investigating the effects of this compound modulation on cancer cell lines.
Table 1: Effects on Cell Proliferation and Invasion
| Cell Line | Manipulation | Assay | Result |
| A549 (NSCLC) | This compound Overexpression | Transwell Invasion | ~1.33-fold increase in invading cells[2] |
| A375 (Melanoma) | This compound Overexpression | Xenograft Tumor Growth | Faster and larger tumor growth compared to parental cells[6] |
| HCC-LM3 (Hepatocellular Carcinoma) | This compound Knockdown | Colony Formation | Decreased proliferative capability[7] |
| MHCC-97H (Hepatocellular Carcinoma) | This compound Overexpression | Colony Formation | Enhanced colony formation ability[7] |
| A549 (NSCLC) | This compound Knockdown | Transwell Invasion | ~41% decrease in invading cells[2] |
| A549 (NSCLC) | This compound Overexpression | Wound Healing | ~45% increase in migratory rate[2] |
| A549 (NSCLC) | This compound Knockdown | Wound Healing | ~40% decrease in migratory rate[2] |
Table 2: Effects on Gene and Protein Expression
| Cell Line | Manipulation | Target | Method | Result |
| T47D, AW | This compound Overexpression | HLA genes | qPCR | Increased mRNA expression[10] |
| T47D, AW | This compound Overexpression | BBS10, HERC2, ADNP | qPCR | Decreased mRNA expression[10] |
| Calu3 | This compound Knockdown | HLA genes | qPCR | Decreased mRNA expression[10] |
| HeLa, T47D | This compound Overexpression | Stem Cell Genes (OCT4, NANOG, etc.) | qPCR | Significantly increased mRNA levels[4] |
| A549 | This compound Overexpression | phospho-p38 | Western Blot | Reduced protein level[2] |
| A549 | This compound Knockdown | phospho-p38 | Western Blot | Increased protein level[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
General Experimental Workflow
The typical workflow for studying this compound function involves modulating its expression in a chosen cell line, followed by a battery of functional assays to assess the phenotypic consequences.
Cell Proliferation (MTT Assay)
-
Principle: Measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells (e.g., 1x10³ per well) with modulated this compound expression in 96-well plates and incubate.[13]
-
After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The intensity is proportional to the number of viable cells.
-
Transwell Invasion Assay
-
Principle: Assesses the ability of cells to migrate through a semi-permeable membrane, often coated with an extracellular matrix component like Matrigel to simulate invasion.
-
Protocol:
-
Rehydrate Matrigel-coated inserts (8-μm pore size) in a 24-well plate.
-
Seed cells (e.g., 5x10⁴) in serum-free medium into the upper chamber of the insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours to allow for invasion.
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in several microscopic fields to quantify invasion.[2]
-
Apoptosis Assay (Annexin V Staining)
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these apoptotic cells via flow cytometry.
-
Protocol:
-
Culture cells with modulated this compound expression under apoptotic-inducing conditions (e.g., serum starvation).[8]
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis.[8]
-
Gene Expression Analysis (Quantitative PCR)
-
Principle: Measures the amount of a specific mRNA transcript in a sample to quantify gene expression.
-
Protocol:
-
Isolate total RNA from cells with modulated this compound expression.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform quantitative PCR using specific primers for target genes (e.g., this compound, HLA-A, NANOG) and a reference gene (e.g., GAPDH).[10]
-
Analyze the amplification data to determine the relative fold change in gene expression, often using the ΔΔCt method.
-
Conclusion
The available evidence consistently demonstrates that this compound functions as an oncogene. Its overexpression enhances tumorigenic properties by increasing proliferation, migration, and stemness while suppressing apoptosis.[1][4][5] These effects are largely mediated through the induction of ROS and the subsequent activation of the PI3K/AKT pathway, as well as through the sequestration of NUMB to activate Notch signaling.[4][8] Conversely, the knockdown of this compound reverses these malignant phenotypes, leading to reduced tumor growth and survival.[2][7][10] These findings position this compound as a significant factor in tumor progression and a potential therapeutic target for cancers where it is overexpressed.
References
- 1. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound enhances the malignant behavior of tumor cells through ROS increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia-dependent expression of this compound coordinates the Warburg effect to tumor growth in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound inhibits Myc-induced apoptosis through PI3K/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Commercially Available MAP17 Antibodies: A Comparative Overview
For researchers, scientists, and drug development professionals investigating the role of the 17 kDa membrane-associated protein (MAP17), also known as PDZK1 interacting protein 1 (PDZK1IP1), selecting a reliable antibody is a critical first step. This compound is implicated in tumor biology and ion transport, making it a protein of significant interest.[1] This guide provides a comparative overview of commercially available this compound antibodies from various vendors, summarizing their specifications based on publicly available data.
Due to the absence of a direct, independent, head-to-head comparative study on the cross-reactivity and performance of these antibodies, this guide compiles information from vendor datasheets and available publications to aid in antibody selection. Researchers are strongly encouraged to perform in-house validation to ensure antibody performance in their specific experimental context.
Comparative Table of this compound Antibodies
The following table summarizes the key characteristics of several commercially available this compound antibodies. This information is intended to provide a snapshot for easy comparison.
| Vendor | Catalog Number | Antibody Name/Clone | Type | Host | Reactivity (Verified) | Validated Applications |
| Abcam | ab156014 | Anti-Map17 antibody [EPR10372] | Monoclonal | Rabbit | Human | WB, IHC-P |
| Sigma-Aldrich | MABC522 | Anti-MAP17 Antibody, clone 165C | Monoclonal | Mouse | Human | WB, IHC |
| Proteintech | 12518-1-AP | This compound / PDZK1IP1 antibody | Polyclonal | Rabbit | Human | IHC, IF/ICC, ELISA |
| Thermo Fisher Scientific | PA5-53252 | This compound Polyclonal Antibody | Polyclonal | Rabbit | Human | WB, IHC-P, ICC/IF |
| Boster Bio | A01980 | Anti-MAP17/PDZK1IP1 Antibody | Polyclonal | Rabbit | Human, Mouse, Rat | WB, IHC |
| Human Protein Atlas | HPA014907 | Anti-PDZK1IP1 Antibody | Polyclonal | Rabbit | Human | WB, IHC, ICC/IF |
Experimental Protocols
Accurate and reproducible results are contingent on optimized experimental protocols. Below are detailed methodologies for Western Blotting and Immunohistochemistry, tailored for the detection of a small protein like this compound (approximately 17 kDa).
Western Blotting Protocol for this compound
Given this compound's small size, optimization of the Western Blotting protocol is crucial to prevent the protein from running off the gel or passing through the membrane during transfer.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes.
2. Gel Electrophoresis:
-
Use a high-percentage Tris-Glycine gel (e.g., 15% or 4-20% gradient) to resolve the low molecular weight this compound protein.
-
Run the gel at a constant voltage of 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Transfer proteins to a 0.2 µm pore size PVDF membrane to ensure efficient capture of the small this compound protein.
-
Perform a wet transfer at 100V for 30-45 minutes at 4°C or a semi-dry transfer according to the manufacturer's instructions, optimized for small proteins.
4. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody (diluted in blocking buffer as per the vendor's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC) Protocol for this compound in Paraffin-Embedded Tissues
This protocol is for the chromogenic detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 3 minutes each).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20 minutes. The optimal buffer should be determined empirically for each antibody.[2]
-
Allow slides to cool to room temperature.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a blocking serum (from the same species as the secondary antibody) for 30 minutes.
-
Incubate with the primary this compound antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Rinse with PBS.
-
Incubate with a streptavidin-HRP complex for 30 minutes.
-
Rinse with PBS.
-
Visualize with a DAB substrate solution until the desired stain intensity develops.
-
Rinse with distilled water.
4. Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for assessing antibody cross-reactivity and the general signaling context of this compound.
Caption: Workflow for assessing the cross-reactivity of this compound antibodies.
Caption: Simplified signaling context of this compound.
References
Comparing signaling pathways activated by MAP17 in different cancers
For Immediate Release
This guide provides a comparative analysis of the signaling pathways activated by the Membrane-Associated Protein 17 (MAP17) in different cancer types, with a focus on Non-Small Cell Lung Cancer (NSCLC) and Breast Cancer. We also touch upon its emerging role in Ovarian Cancer. This document is intended for researchers, scientists, and drug development professionals interested in the oncogenic functions of this compound and its potential as a therapeutic target.
Introduction
This compound, a 17-kDa non-glycosylated membrane protein, is increasingly recognized for its role in tumorigenesis. Its overexpression has been documented in a variety of carcinomas and is often correlated with tumor progression and more aggressive phenotypes[1][2]. A central mechanism of this compound's oncogenic activity is its ability to increase intracellular reactive oxygen species (ROS), which act as second messengers to modulate downstream signaling pathways[3]. However, the specific pathways and the resulting cellular outcomes can differ significantly between cancer types.
Comparative Analysis of this compound Signaling
Our analysis focuses on the differential signaling cascades initiated by this compound in NSCLC and breast cancer, highlighting key quantitative differences in cellular behavior and pathway modulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound expression in NSCLC and breast cancer cell lines.
Table 1: Effects of this compound on Cellular Phenotypes in Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | This compound Modulation | Parameter | Quantitative Effect | Reference |
| A549 | Overexpression | Invasion | 1.33-fold increase in invading cells | [4] |
| A549 | Overexpression | Migration | 45% increase in migratory rate | [4] |
| A549 | Knockdown | Invasion | 41% decrease in invading cells | [4] |
| A549 | Knockdown | Migration | 40% decrease in migratory rate | [4] |
Table 2: Effects of this compound on Cellular Phenotypes in Breast Cancer
| Cell Line | This compound Modulation | Parameter | Quantitative Effect (Fold Change vs. Control) | Reference |
| MDA-MB-231 | Overexpression | KLF4 Expression | ~2.5 | [5] |
| MDA-MB-231 | Overexpression | NANOG Expression | ~3.0 | [5] |
| MDA-MB-231 | Overexpression | OCT4 Expression | ~2.0 | [5] |
| MDA-MB-231 | Overexpression | SOX2 Expression | ~2.5 | [5] |
| MDA-MB-468 | Overexpression | KLF4 Expression | ~2.0 | [5] |
| MDA-MB-468 | Overexpression | NANOG Expression | ~3.5 | [5] |
| MDA-MB-468 | Overexpression | OCT4 Expression | ~2.5 | [5] |
| MDA-MB-468 | Overexpression | SOX2 Expression | ~3.0 | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways influenced by this compound in different cancer contexts.
Detailed Pathway Comparison
p38 MAPK Pathway
A striking difference in this compound signaling between NSCLC and breast cancer lies in its interaction with the p38 MAPK pathway.
-
In NSCLC , this compound overexpression leads to the suppression of p38 phosphorylation[4][6]. This inactivation of the p38 pathway is associated with decreased apoptosis and increased cell viability, proliferation, invasion, and migration[4][7]. Thus, in NSCLC, this compound appears to exert its pro-tumorigenic effects by actively inhibiting a tumor-suppressive p38 signal.
-
In Breast Cancer , the relationship is more complex. This compound-induced ROS can trigger a p38α-dependent senescence-like response in non-tumoral cells. However, in late-stage breast tumors, the oncogenic activity of this compound is dependent on the insensitivity of p38α to this ROS-induced signal[3][8]. In fact, this compound activation in human breast tumors correlates with a lack of p38α phosphorylation[3]. This suggests that for this compound to drive tumorigenesis in breast cancer, the cells must have evolved a mechanism to bypass p38-mediated growth arrest.
PI3K/AKT Pathway
-
In Breast Cancer , this compound-induced ROS have been shown to activate the PI3K/AKT signaling pathway. This activation is crucial for protecting breast cancer cells from apoptosis, for instance, that which is induced by the oncogene Myc. The PI3K/AKT/mTOR pathway is a well-established driver of cell growth and survival, and its activation is a frequent event in breast cancer, contributing to therapy resistance[9][10]. While a direct quantitative link between this compound overexpression and the degree of AKT phosphorylation is still being established, the functional consequence of apoptosis inhibition is a key feature of this compound signaling in this cancer.
Notch Signaling Pathway
A common signaling axis affected by this compound across multiple cancers appears to be the Notch pathway, mediated by the protein NUMB.
-
In Breast, Colon, and Lung Cancer , this compound has been shown to physically interact with and sequester NUMB[11]. NUMB is a negative regulator of the Notch pathway; by binding to NUMB, this compound prevents it from targeting the Notch intracellular domain (NICD) for degradation. This leads to the activation of the Notch pathway, resulting in an increase in cancer stem cell (CSC) properties, including the expression of stemness factors like NANOG, KLF4, OCT4, and SOX2, and enhanced tumorsphere formation[5][11]. The quantitative data in Table 2 for breast cancer cell lines clearly demonstrates this effect on stem cell marker expression.
-
In Ovarian Cancer , while direct evidence linking this compound to NUMB and Notch is less established, the components of this pathway are known to be highly relevant. The Notch pathway is frequently dysregulated in ovarian cancer and is associated with tumor progression and chemoresistance[12][13]. Furthermore, NUMB has been shown to play a role in ovarian cancer cell proliferation and epithelial-mesenchymal transition (EMT)[14][15]. Given the established interaction between this compound and NUMB in other cancers, it is plausible that a similar mechanism is at play in ovarian cancer, where this compound overexpression is also correlated with tumor progression[2].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Western Blot for Phospho-p38
This protocol is adapted for the detection of phosphorylated p38 MAPK.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5 minutes[16].
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel[17].
-
-
Protein Transfer:
-
Transfer separated proteins to a PVDF or nitrocellulose membrane[17].
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. (Note: BSA is preferred over milk for phospho-antibodies to reduce background)[17][18].
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C with gentle agitation. The antibody should be diluted in 5% BSA/TBST[16].
-
Wash the membrane three times for 10 minutes each with TBST[17].
-
Incubate with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature[18].
-
Wash the membrane as in the previous wash step.
-
-
Detection:
-
Incubate the membrane with an ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system[16].
-
-
Stripping and Re-probing:
-
To normalize the phospho-p38 signal, the membrane can be stripped and re-probed for total p38 MAPK[16].
-
Quantitative Reverse Transcription PCR (RT-qPCR) for this compound
This protocol outlines the steps for quantifying this compound mRNA expression.
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit)[19].
-
Assess RNA quality and quantity using spectrophotometry and/or gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-3 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers[19].
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing a suitable qPCR master mix (e.g., with SYBR Green or TaqMan chemistry), forward and reverse primers for this compound, and nuclease-free water[20].
-
Add the cDNA template to the master mix in a qPCR plate.
-
Include a no-template control and a no-reverse-transcriptase control to check for contamination[21].
-
-
Thermal Cycling:
-
Perform the qPCR reaction in a real-time PCR detection system with a typical program including an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension[20].
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and a reference gene (e.g., GAPDH).
-
Calculate the relative expression of this compound using the 2-ΔΔCt method[19].
-
Immunofluorescence for this compound-NUMB Interaction
This protocol can be used to visualize the co-localization or interaction of this compound and NUMB.
-
Cell Preparation:
-
Grow cells on glass coverslips in a culture dish.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature[22].
-
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate the cells with primary antibodies against this compound and NUMB, diluted in blocking buffer, overnight at 4°C in a humidified chamber[23].
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (with distinct excitation/emission spectra for each primary antibody) for 1 hour at room temperature, protected from light[22].
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the fluorescence signal using a confocal microscope[11].
-
Conclusion
This compound activates distinct and, in some cases, opposing signaling pathways in different cancer types to promote a malignant phenotype. In NSCLC, this compound drives tumor progression by suppressing the p38 MAPK pathway. In contrast, in breast cancer, its oncogenic function is associated with an evasion of p38-mediated senescence and the activation of the pro-survival PI3K/AKT pathway. A common mechanism emerging across multiple cancers is the activation of the Notch pathway through the sequestration of NUMB, leading to an increase in cancer stem cell characteristics. The context-dependent nature of this compound signaling underscores the importance of tailored therapeutic strategies for cancers where this protein is overexpressed. Further research into the specific molecular interactions of this compound in different tumor microenvironments will be crucial for the development of effective targeted therapies.
References
- 1. Laboratory for Integrative Neuroscience Immunofluorescence Protocol [protocols.io]
- 2. This compound overexpression is a common characteristic of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38α limits the contribution of this compound to cancer progression in breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound contributes to non-small cell lung cancer progression via suppressing miR-27a-3p expression and p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound contributes to non-small cell lung cancer progression via suppressing miR-27a-3p expression and p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NOTCH signalling in ovarian cancer angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Numb inhibits cell proliferation, invasion, and epithelial-mesenchymal transition through PAK1/β-catenin signaling pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NUMB knockdown enhanced the anti-tumor role of cisplatin on ovarian cancer cells by inhibiting cell proliferation and epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mcgill.ca [mcgill.ca]
- 21. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 22. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scbt.com [scbt.com]
Unraveling Drug Resistance: A Comparative Guide to MAP17 and Other Cellular Defense Mechanisms
For Immediate Release
A deep dive into the multifaceted world of cancer drug resistance, this guide provides a comparative analysis of the emerging role of Membrane-Associated Protein 17 (MAP17) alongside established resistance mechanisms. Through quantitative data, detailed experimental protocols, and pathway visualizations, we aim to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate this critical challenge in oncology.
The development of resistance to therapeutic agents remains a primary obstacle in cancer treatment. While mechanisms such as drug efflux by ATP-binding cassette (ABC) transporters, enhanced DNA damage repair, and the epithelial-mesenchymal transition (EMT) are well-documented contributors to this phenomenon, the role of emerging players like this compound is increasingly being recognized. This guide offers a side-by-side comparison of these key resistance pathways, providing a framework for understanding their interplay and identifying novel therapeutic strategies.
Quantitative Comparison of Drug Resistance Mechanisms
Direct quantitative comparison of the fold resistance conferred by different mechanisms is challenging due to variability in cell lines, drug types, and experimental conditions. The following table summarizes representative data from various studies to provide a contextual understanding of the magnitude of resistance associated with each mechanism. It is important to note that these values are not from a single, directly comparative study but are illustrative of the effects observed for each mechanism individually.
| Mechanism | Protein/Process | Cell Line | Drug | Approximate IC50 Fold Increase (Resistant vs. Sensitive) | Reference |
| This compound-Mediated Resistance | This compound Overexpression | PC9 (Lung Cancer) | Erlotinib | ~1.5 - 2 fold | [1] |
| ABC Transporter Efflux | ABCB1 (P-glycoprotein) Overexpression | L5178Y (Mouse Lymphoma) | Doxorubicin | >20 fold | [2] |
| Enhanced DNA Repair | Mismatch Repair (MMR) Proficiency | Colon Cancer Cell Lines | 5-Fluorouracil | ~28 fold (in clonogenic survival) | [3] |
| Epithelial-Mesenchymal Transition | EMT Induction | Bladder Cancer Cells | Cisplatin | ~3 - 5 fold | [4] |
Note: The fold increase in IC50 is a common metric for quantifying drug resistance, representing how much more drug is required to inhibit the growth of resistant cells by 50% compared to sensitive (parental) cells.
Signaling Pathways and Molecular Mechanisms
Understanding the signaling cascades that drive drug resistance is crucial for developing targeted therapies. Below are graphical representations of the key pathways for each mechanism, generated using the Graphviz DOT language.
This compound-Mediated Drug Resistance
This compound is a small membrane protein whose overexpression has been linked to increased tumorigenicity and resistance to certain therapies. Its mechanism is often associated with the promotion of cancer stem cell (CSC)-like properties and the modulation of cellular stress responses.
Caption: this compound signaling pathway associated with drug resistance.
ABC Transporter-Mediated Drug Efflux
ABC transporters are a large family of transmembrane proteins that actively pump a wide variety of substrates, including many chemotherapeutic drugs, out of the cell. This reduces the intracellular drug concentration, thereby diminishing its efficacy.
References
- 1. EGFR-TKI resistance and this compound are associated with cancer stem cell like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 3. Mismatch Repair Proficiency and In Vitro Response to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reproducibility of MAP17's Effect on Cancer Stem Cell Markers: A Comparative Guide
Introduction
The protein MAP17 has emerged as a significant regulator of the cancer stem cell (CSC) phenotype, a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. Understanding the reproducibility of its effects and comparing them to other key signaling pathways is crucial for researchers and drug development professionals. This guide provides an objective comparison of this compound's influence on CSC markers with alternative pathways, supported by experimental data and detailed protocols.
I. Quantitative Comparison of Pathway Effects on Cancer Stem Cell Markers
The following tables summarize the quantitative effects of this compound and key alternative signaling pathways—Notch and Wnt—on various cancer stem cell markers. It is important to note that the data are compiled from different studies and experimental systems; therefore, direct comparisons should be made with caution. The consistency of findings across multiple studies, however, lends credence to the reported effects.
Effect of this compound Overexpression on Cancer Stem Cell Markers
| Cell Line | Cancer Type | Marker/Assay | Fold Change/Effect | Reference |
| MDA-MB-231 | Breast Cancer | KLF4 mRNA | ~2.5-fold increase | [1] |
| MDA-MB-231 | Breast Cancer | NANOG mRNA | ~2-fold increase | [1] |
| MDA-MB-231 | Breast Cancer | OCT4 mRNA | ~2-fold increase | [1] |
| MDA-MB-231 | Breast Cancer | SOX2 mRNA | ~2-fold increase | [1] |
| MDA-MB-231 | Breast Cancer | Tumorsphere Formation | ~2.5-fold increase in number | [1] |
| MDA-MB-468 | Breast Cancer | KLF4 mRNA | ~2-fold increase | [1] |
| MDA-MB-468 | Breast Cancer | NANOG mRNA | ~1.5-fold increase | [1] |
| MDA-MB-468 | Breast Cancer | OCT4 mRNA | ~1.8-fold increase | [1] |
| MDA-MB-468 | Breast Cancer | SOX2 mRNA | ~1.5-fold increase | [1] |
| MDA-MB-468 | Breast Cancer | Tumorsphere Formation | ~2-fold increase in number | [1] |
| PANC-1 | Pancreatic Cancer | CD133+ cells | Significant increase | [2] |
| HPAF-II | Pancreatic Cancer | CD133+ cells | Significant increase | [2] |
| Sarcoma cell lines | Sarcoma | Tumorsphere Formation | ~2 to 4-fold increase in number | [3][4] |
| HeLa | Cervical Cancer | Tumorsphere Formation | Significant increase in percentage | [5] |
| T47D | Breast Cancer | Tumorsphere Formation | Significant increase in percentage | [5] |
Effect of Notch Pathway Activation on Cancer Stem Cell Markers
| Cell Line/System | Cancer Type | Marker/Assay | Fold Change/Effect | Reference |
| Human Mammary Epithelial Cells | Breast Cancer | Secondary Mammosphere Formation | 10-fold increase with Notch-activating peptide | [6] |
| Glioblastoma cell lines | Glioblastoma | Neurosphere Formation | Increased with NICD1 overexpression | [7] |
| Lung Adenocarcinoma cells | Lung Cancer | Tumorsphere Formation | Increased in cells with high Notch activity | [7] |
| CD90- HCC cells | Hepatocellular Carcinoma | Sox2 mRNA | Increased with NICD overexpression | [8] |
Effect of Wnt/β-catenin Pathway Activation on Cancer Stem Cell Markers
| Cell Line/System | Cancer Type | Marker/Assay | Fold Change/Effect | Reference |
| Mouse Mammary Gland | Breast Cancer | Expansion of stem-like cells | Observed with MMTV-Wnt1 overexpression | [9] |
| Caco-2 | Colorectal Cancer | TCF4, Lef1, c-Myb, Id3, AR, Dkk1 mRNA in CD44+CD133+ vs CD44-CD133+ cells | ~2.5 to 7-fold higher | |
| Hematopoietic Stem Cells | Leukemia | Repopulating capacity | Enhanced with 2-fold Wnt activation | [10] |
II. Signaling Pathways and Experimental Workflows
This compound-Notch Signaling Pathway
This compound promotes a cancer stem cell phenotype primarily through the activation of the Notch signaling pathway. It achieves this by interacting with and sequestering NUMB, a negative regulator of Notch. This sequestration prevents NUMB from inhibiting Notch, leading to the activation of Notch target genes and an increase in the expression of stemness factors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Role of Notch in Stem Cells and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Notch pathway promotes the cancer stem cell characteristics of CD90+ cells in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Wnt Signaling in Normal and Malignant Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Oncogenic Potential of MAP17 Splice Variants: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A new in-depth comparison guide released today offers researchers, scientists, and drug development professionals a comprehensive overview of the oncogenic potential of MAP17 splice variants. This guide provides a detailed analysis of the functional differences between this compound isoforms, supported by experimental data, to aid in the development of novel cancer therapeutics.
This compound, a 17 kDa membrane-associated protein, is increasingly recognized for its role in tumorigenesis. Its overexpression in a variety of carcinomas is linked with enhanced tumor progression, including increased cell proliferation, invasion, and resistance to apoptosis.[1][2][3][4] This guide synthesizes the current understanding of how different forms of this compound contribute to cancer's malignant phenotype.
The evidence strongly suggests that the oncogenic activity of this compound is, in many cases, mediated by an increase in reactive oxygen species (ROS).[3] This oxidative stress, in turn, modulates key signaling pathways involved in cell growth and survival, such as the PI3K/AKT and Notch pathways.[5]
While multiple splice variants of this compound exist, current research points to the This compound-001 isoform as the most abundantly expressed variant in several cancers, including lung adenocarcinoma and lung squamous cell carcinoma.[6] This guide, therefore, focuses on the functional characteristics of this primary isoform in comparison to a baseline state, representing either the absence of this compound overexpression or the presence of a non-functional mutant.
Comparative Analysis of this compound Oncogenic Functions
The following tables summarize the quantitative data from various studies, highlighting the impact of this compound (primarily the this compound-001 isoform) on key cancer-related cellular processes.
| Cell Proliferation Assays | Cell Line | Fold Change (this compound Overexpression vs. Control) | Reference |
| MTT Assay | Gastric Cancer Cells | ~1.5-fold increase in proliferation with HGF treatment | [7] |
| CCK-8 Assay | Hepatocellular Carcinoma (SMMC7721, Huh7) | Significant increase in cell growth | [4] |
| Colony Formation Assay | Breast Cancer Cells | Increased number and size of colonies | [5] |
| Cell Invasion and Migration Assays | Cell Line | Fold Change (this compound Overexpression vs. Control) | Reference |
| Transwell Invasion Assay | Hepatocellular Carcinoma (SMMC7721, Huh7) | Significant increase in invasive cells | [4] |
| Transwell Migration Assay | Hepatocellular Carcinoma (SMMC7721, Huh7) | Significant increase in migrated cells | [4] |
| Wound Healing Assay | Thyroid Cancer Cells | Impaired migration upon this compound silencing | [5] |
| Apoptosis Assays | Cell Line | Observation | Reference |
| Flow Cytometry (Annexin V/PI) | Hepatocellular Carcinoma | Knockdown of this compound did not significantly alter apoptosis | [4] |
| General Observation | Multiple Cancer Types | Decreased apoptotic sensitivity with this compound overexpression | [3] |
Signaling Pathways and Experimental Workflows
The oncogenic effects of this compound are intricately linked to the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these connections and a typical experimental workflow for studying this compound function.
Detailed Experimental Protocols
This section provides a summary of the methodologies for the key experiments cited in this guide.
Cell Proliferation Assays
1. MTT Assay:
-
Objective: To assess cell metabolic activity as an indicator of cell viability and proliferation.
-
Method:
-
Seed cells in 96-well plates and culture overnight.
-
Treat cells as required for the experiment.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
2. Colony Formation Assay:
-
Objective: To determine the ability of single cells to grow into colonies, reflecting cell survival and proliferative capacity.
-
Method:
-
Seed a low density of cells in 6-well plates.
-
Culture the cells for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a solution such as methanol.
-
Stain the colonies with crystal violet.
-
Count the number of colonies and analyze their size.
-
Cell Invasion and Migration Assays
1. Transwell Invasion Assay:
-
Objective: To measure the ability of cells to invade through a basement membrane matrix.
-
Method:
-
Coat the upper chamber of a Transwell insert with a layer of Matrigel.
-
Seed cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
-
2. Wound Healing (Scratch) Assay:
-
Objective: To assess collective cell migration.
-
Method:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or "wound" in the monolayer with a pipette tip.
-
Wash to remove detached cells.
-
Incubate the plate and capture images at different time points (e.g., 0, 12, 24 hours).
-
Measure the closure of the wound over time.
-
Apoptosis Assay
1. Annexin V/Propidium Iodide (PI) Staining:
-
Objective: To detect and differentiate between apoptotic and necrotic cells.
-
Method:
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
This guide serves as a valuable resource for the scientific community, providing a clear and objective comparison of the oncogenic potential of this compound splice variants. The detailed experimental protocols and pathway diagrams will further aid researchers in their efforts to understand and target the mechanisms driving this compound-associated cancers.
References
- 1. This compound overexpression is a common characteristic of carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the malignant behavior of tumor cells through ROS increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 4. Elevation of this compound enhances the malignant behavior of cells via the Akt/mTOR pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dr. Jekyll and Mr. Hyde: this compound’s up-regulation, a crosspoint in cancer and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Gatekeeper: Validating MAP17's Essential Role in SGLT2-Mediated Glucose Transport
A comprehensive analysis of the functional relationship between the Membrane-Associated Protein 17 (MAP17) and the Sodium-Glucose Cotransporter 2 (SGLT2), offering a comparative guide for researchers, scientists, and drug development professionals. This guide synthesizes key experimental findings, details methodologies, and explores alternative regulatory mechanisms.
The Sodium-Glucose Cotransporter 2 (SGLT2) is a cornerstone of renal glucose reabsorption and a prime target for type 2 diabetes therapeutics. Emerging evidence has unequivocally positioned the 17 kDa Membrane-Associated Protein (this compound) as an indispensable activator of SGLT2. This guide delves into the validation of this compound's regulatory role, presenting a comparative overview of experimental data that substantiates this crucial protein-protein interaction.
Quantitative Analysis: this compound's Profound Impact on SGLT2 Activity
Experimental data consistently demonstrates that the co-expression of this compound is paramount for robust SGLT2-mediated glucose transport. In heterologous expression systems like Xenopus laevis oocytes, the presence of this compound dramatically enhances SGLT2 activity by as much as two orders of magnitude.[1] This activation, however, does not stem from an increase in the quantity of SGLT2 protein at the cell surface.[1] Instead, it is hypothesized that this compound induces a conformational change in SGLT2, thereby unlocking its transport capabilities.[1]
| Experimental System | Condition | Metric | Fold Change/Result | Reference |
| Xenopus laevis Oocytes | SGLT2 alone | α-methyl-D-glucopyranoside (AMG) uptake | Baseline | [1] |
| SGLT2 + this compound | AMG uptake | 150 ± 20 fold increase | [1] | |
| Opossum Kidney (OK) Cells | SGLT2 alone | AMG uptake | Low activity | [1] |
| SGLT2 + this compound | AMG uptake | Significant increase | [1] | |
| HEK293T Cells | SGLT2-V5 + this compound-HA | Co-immunoprecipitation | Successful co-immunoprecipitation | [2] |
| Human Kidney Sections | N/A | Immunohistochemistry | Overlapping expression at the apical surface of tubular epithelia | [2] |
Deciphering the Mechanism: A Look at the Experimental Protocols
The validation of the this compound-SGLT2 interaction hinges on a series of well-established molecular and cellular biology techniques. Understanding these methodologies is crucial for interpreting the data and designing future experiments.
Co-expression in Xenopus laevis Oocytes and Glucose Uptake Assays
A foundational method to study transporter activity involves the use of Xenopus laevis oocytes. This system allows for the controlled expression of exogenous proteins and subsequent functional analysis.
Experimental Workflow:
References
- 1. This compound Is a Necessary Activator of Renal Na+/Glucose Cotransporter SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Na+ -coupled glucose transporter SGLT2 interacts with its accessory unit this compound in vitro and their expressions overlap in the renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling MAP17
This document provides comprehensive guidance on the safe handling of the MAP17 protein in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the protein.
Introduction to this compound
This compound, also known as PDZK1 interacting protein 1 (PDZK1IP1), is a small, 17 kDa non-glycosylated membrane-associated protein.[1] It is localized to the plasma membrane and the Golgi apparatus.[1] this compound is overexpressed in a wide variety of human carcinomas and is associated with increased tumor progression.[1] Functionally, it is involved in the transport of molecules across the cell membrane and plays a role in cellular signaling pathways, including the PI3K/AKT and Notch pathways.[1][2]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound. As a purified recombinant protein, it is not considered hazardous. However, adherence to good laboratory practices is essential to prevent contamination and ensure personnel safety.
| PPE Item | Specification |
| Lab Coat | A clean, buttoned lab coat must be worn to protect clothing and skin from potential splashes. |
| Gloves | Nitrile gloves are required to prevent contamination of the protein sample and to protect the user. Gloves should be changed regularly and immediately if they become contaminated.[3][4][5] |
| Eye Protection | Safety glasses with side shields or safety goggles must be worn to protect the eyes from splashes.[3][6][7] |
| Face Protection | A face shield may be necessary when there is a higher risk of splashing, such as during vortexing or sonicating larger volumes. |
Operational Plan: Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product name and catalog number on the vial match the order.
-
Move the vial to the appropriate storage temperature immediately.
Preparation and Handling:
-
Work in a clean, designated area, such as a laminar flow hood or a clean workbench, to minimize contamination.
-
Before use, allow the vial to equilibrate to room temperature.
-
Briefly centrifuge the vial to collect the contents at the bottom.
-
Reconstitute the protein according to the manufacturer's instructions, using the recommended sterile buffer.
-
Avoid vigorous shaking or vortexing, which can cause protein denaturation. Mix gently by pipetting up and down or by gentle inversion.
-
Aliquot the reconstituted protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Lyophilized Protein: Store at -20°C or -80°C for long-term storage.
-
Reconstituted Protein: Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Disposal Plan
All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be disposed of as standard laboratory waste. If the protein has been used in conjunction with hazardous materials (e.g., radioisotopes, hazardous chemicals), disposal should follow the specific guidelines for those materials.
Emergency Procedures
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Seek medical attention.
-
Spill:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., paper towels, absorbent pads).
-
Clean the spill area with a suitable disinfectant or detergent.
-
Dispose of the contaminated materials in the appropriate waste container.
-
Signaling Pathways Involving this compound
This compound is known to be involved in key signaling pathways that regulate cell growth, proliferation, and survival.
This compound and the PI3K/AKT Signaling Pathway
This compound expression has been shown to activate the PI3K/AKT pathway, a critical signaling cascade for cell survival and proliferation.[1][3][8] This activation is mediated through an increase in reactive oxygen species (ROS).[1]
Caption: this compound activates the PI3K/AKT pathway via ROS production.
This compound and the Notch Signaling Pathway
This compound can also activate the Notch signaling pathway by interacting with and sequestering NUMB, a negative regulator of Notch.[9][10] This leads to the activation of Notch target genes, promoting a stem cell-like phenotype in cancer cells.
Caption: this compound activates Notch signaling by sequestering NUMB.
References
- 1. Frontiers | this compound, a ROS-dependent oncogene [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits Myc-induced apoptosis through PI3K/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Research Products: Novus Biologicals [novusbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The cargo protein this compound (PDZK1IP1) regulates the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
